molecular formula C23H23N7O5 B1678033 (R)-Pralatrexate CAS No. 1320211-70-8

(R)-Pralatrexate

Cat. No.: B1678033
CAS No.: 1320211-70-8
M. Wt: 477.5 g/mol
InChI Key: OGSBUKJUDHAQEA-ZBFHGGJFSA-N
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Description

Pralatrexate, (R)- is a folate analogue inhibitor of dihydrofolate reductase (DHFR) exhibiting high affinity for reduced folate carrier-1 (RFC-1) with antineoplastic and immunosuppressive activities. Pralatrexate selectively enters cells expressing RFC-1;  intracellularly, this agent is highly polyglutamylated and competes for the folate binding site of DHFR, blocking tetrahydrofolate synthesis, which may result in depletion of nucleotide precursors;  inhibition of DNA, RNA and protein synthesis;  and apoptotic tumor cell death.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[4-[(2R)-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSBUKJUDHAQEA-ZBFHGGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@H](CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031315
Record name Pralatrexate, (R)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1320211-70-8
Record name Pralatrexate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320211708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pralatrexate, (R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRALATREXATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CY33O2XLX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-Pralatrexate in T-Cell Lymphoma: A Deep Dive into the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pralatrexate, a potent antifolate, has emerged as a significant therapeutic agent in the management of relapsed or refractory peripheral T-cell lymphoma (PTCL). Its efficacy is rooted in a multi-faceted mechanism of action that leverages the unique biology of cancer cells, particularly their reliance on folate metabolism for proliferation. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of (R)-Pralatrexate treatment in T-cell lymphoma. We will dissect its superior transport into tumor cells via the reduced folate carrier-1 (RFC-1), its enhanced intracellular retention through polyglutamylation by folylpolyglutamate synthetase (FPGS), and its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the key pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: A Three-Pronged Attack

Pralatrexate is a 10-deazaaminopterin analogue of methotrexate, administered as a racemic mixture of (R) and (S) diastereomers.[1] Its mechanism of action can be understood through three critical steps that collectively lead to the targeted disruption of DNA synthesis in rapidly dividing T-cell lymphoma cells.

Enhanced Cellular Uptake via Reduced Folate Carrier-1 (RFC-1)

The journey of pralatrexate into the cancer cell is primarily mediated by the reduced folate carrier-1 (RFC-1), a transmembrane protein responsible for the transport of folates and antifolates.[2] Pralatrexate was specifically designed to have a significantly higher affinity for RFC-1 compared to methotrexate.[1][2] This enhanced affinity results in a more efficient and rapid internalization of the drug into tumor cells, which often overexpress RFC-1 to meet their high demand for folates.[2]

Intracellular Retention through Polyglutamylation by Folylpolyglutamate Synthetase (FPGS)

Once inside the cell, pralatrexate is a superior substrate for the enzyme folylpolyglutamate synthetase (FPGS).[1][2] FPGS catalyzes the addition of multiple glutamate residues to the pralatrexate molecule, a process known as polyglutamylation.[1][2] These polyglutamated forms of pralatrexate are larger and more negatively charged, leading to their prolonged intracellular retention as they are poor substrates for efflux transporters.[1][2][3] This extended intracellular half-life ensures sustained inhibition of its target enzyme.

Potent Inhibition of Dihydrofolate Reductase (DHFR)

The primary intracellular target of pralatrexate and its polyglutamated forms is dihydrofolate reductase (DHFR).[4][5] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4] By potently inhibiting DHFR, pralatrexate depletes the intracellular pool of THF, leading to a shutdown of DNA synthesis and repair.[4] This ultimately triggers cell cycle arrest and apoptosis (programmed cell death) in rapidly proliferating cancer cells.[1]

Quantitative Data Summary

The superior efficacy of pralatrexate over older antifolates like methotrexate is supported by quantitative biochemical and clinical data.

ParameterPralatrexateMethotrexateReference
DHFR Inhibition (Ki) 45 nM26 nM[6]
RFC-1 Affinity (Km) 0.3 µmol/L4.8 µmol/L[1][2][7]
RFC-1 Transport Rate (Vmax/Km) 12.60.9[1][2]
FPGS Affinity (Km) 5.9 µmol/l32.3 µmol/l[7]

Ki: Inhibition constant; a lower value indicates stronger inhibition. Km: Michaelis constant; a lower value indicates higher affinity of the substrate for the enzyme/transporter.

Clinical Trial (PROPEL Study)ResultReference
Overall Response Rate (ORR) 29%[3]
Complete Response (CR) 11%
Partial Response (PR) 18%
Median Duration of Response 10.1 months
Median Progression-Free Survival 3.5 months
Median Overall Survival 14.5 months

Data from the pivotal PROPEL study in patients with relapsed or refractory peripheral T-cell lymphoma.

A pooled analysis of four single-agent studies in patients with relapsed/refractory PTCL showed an objective response rate of 40.7%, a median duration of response of 9.1 months, a median progression-free survival of 4.6 months, and a median overall survival of 16.3 months.[8][9]

Signaling Pathways and Experimental Workflows

Pralatrexate Mechanism of Action Pathway

Pralatrexate_Mechanism cluster_extracellular Extracellular Space cluster_cell T-Cell Lymphoma Cell Pralatrexate_ext Pralatrexate RFC1 RFC-1 Transporter Pralatrexate_ext->RFC1 High Affinity Transport Pralatrexate_int Intracellular Pralatrexate RFC1->Pralatrexate_int FPGS FPGS Pralatrexate_int->FPGS Superior Substrate DHFR DHFR Pralatrexate_int->DHFR Pralatrexate_poly Pralatrexate Polyglutamates FPGS->Pralatrexate_poly Pralatrexate_poly->DHFR Potent Inhibition THF THF DHFR->THF Reduction DHF DHF DHF->DHFR DNA_synthesis DNA Synthesis THF->DNA_synthesis Cofactor Apoptosis Apoptosis DNA_synthesis->Apoptosis Inhibition leads to

Caption: Pralatrexate enters the cell via RFC-1, is polyglutamylated by FPGS, and inhibits DHFR.

Experimental Workflow: DHFR Inhibition Assay

DHFR_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant Human DHFR - Dihydrofolate (DHF) - NADPH - Assay Buffer - this compound dilutions start->reagents plate_prep Add DHF, NADPH, and This compound to microplate wells reagents->plate_prep enzyme_add Initiate reaction by adding DHFR plate_prep->enzyme_add measurement Measure decrease in absorbance at 340 nm (oxidation of NADPH) over time enzyme_add->measurement analysis Calculate initial reaction velocities and determine Ki value measurement->analysis end End analysis->end

Caption: Workflow for determining the inhibitory constant (Ki) of this compound on DHFR.

Experimental Workflow: RFC-1 Transport Assay

RFC1_Transport_Assay start Start cell_culture Culture T-cell lymphoma cells (e.g., those overexpressing RFC-1) start->cell_culture incubation Incubate cells with radiolabeled This compound (e.g., [3H]-Pralatrexate) cell_culture->incubation stop_reaction Stop uptake at various time points by washing with ice-cold buffer incubation->stop_reaction cell_lysis Lyse cells stop_reaction->cell_lysis scintillation Measure intracellular radioactivity using liquid scintillation counting cell_lysis->scintillation analysis Calculate transport kinetics (Km and Vmax) scintillation->analysis end End analysis->end

Caption: Workflow for assessing this compound transport kinetics via RFC-1.

Detailed Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for DHFR activity.[2][10][11][12]

  • Objective: To determine the inhibitory potency (Ki) of this compound on recombinant human DHFR.

  • Principle: DHFR catalyzes the NADPH-dependent reduction of DHF to THF. The enzymatic activity is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.

  • Materials:

    • Recombinant human DHFR enzyme

    • Dihydrofolic acid (DHF)

    • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

    • This compound

    • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of kinetic measurements at 340 nm

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • DHF solution (final concentration, e.g., 50 µM)

      • NADPH solution (final concentration, e.g., 100 µM)

      • This compound dilution or vehicle control

    • Pre-incubate the plate at a constant temperature (e.g., 25°C) for 5 minutes.

    • Initiate the reaction by adding a pre-determined amount of DHFR enzyme to each well.

    • Immediately begin kinetic measurement of absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate of absorbance change) for each concentration of this compound.

    • Plot the initial velocity against the this compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Km of the enzyme for the substrate.

Reduced Folate Carrier-1 (RFC-1) Mediated Transport Assay

This protocol is based on radiolabeled substrate uptake assays.[13][14][15]

  • Objective: To determine the kinetics (Km and Vmax) of this compound transport via RFC-1 in T-cell lymphoma cells.

  • Principle: The rate of uptake of radiolabeled this compound into cells is measured over time.

  • Materials:

    • T-cell lymphoma cell line (e.g., CCRF-CEM, which expresses high levels of RFC-1)

    • Radiolabeled this compound (e.g., [3H]-(R)-Pralatrexate)

    • Cell culture medium

    • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

    • Ice-cold stop solution (e.g., PBS with 10 mM unlabeled methotrexate)

    • Cell lysis buffer

    • Liquid scintillation cocktail and counter

  • Procedure:

    • Plate T-cell lymphoma cells in a multi-well plate and grow to a desired density.

    • Wash the cells with pre-warmed transport buffer.

    • Initiate the transport assay by adding transport buffer containing various concentrations of radiolabeled this compound. For competition assays, include a high concentration of an unlabeled RFC-1 substrate (e.g., methotrexate) to determine non-specific uptake.

    • Incubate the cells at 37°C for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

    • Terminate the transport by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold stop solution.

    • Lyse the cells with lysis buffer.

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake from the total uptake to obtain the specific uptake at each concentration of this compound.

    • Plot the initial rate of specific uptake against the this compound concentration.

    • Determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum velocity) of transport by fitting the data to the Michaelis-Menten equation.

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This protocol is based on the incorporation of radiolabeled glutamate into a folate substrate.[16][17][18][19][20]

  • Objective: To measure the activity of FPGS in T-cell lymphoma cell lysates by quantifying the formation of polyglutamated this compound.

  • Principle: Cell lysates containing FPGS are incubated with this compound and radiolabeled glutamic acid. The incorporation of the radiolabel into polyglutamated products is measured.

  • Materials:

    • T-cell lymphoma cells

    • Cell lysis buffer

    • This compound

    • L-[3H]glutamic acid

    • ATP and MgCl2

    • Reaction buffer (e.g., Tris-HCl, pH 8.5)

    • Trichloroacetic acid (TCA)

    • Glass fiber filters

    • Liquid scintillation cocktail and counter

  • Procedure:

    • Prepare a cell lysate from T-cell lymphoma cells.

    • Set up a reaction mixture containing reaction buffer, ATP, MgCl2, this compound, and L-[3H]glutamic acid.

    • Initiate the reaction by adding the cell lysate to the reaction mixture.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding ice-cold TCA to precipitate the proteins and polyglutamated products.

    • Collect the precipitate by vacuum filtration through glass fiber filters.

    • Wash the filters extensively with TCA and ethanol to remove unincorporated L-[3H]glutamic acid.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the amount of incorporated L-[3H]glutamic acid based on the specific activity of the radiolabel.

    • Express the FPGS activity as pmol of glutamate incorporated per mg of protein per hour.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.[4][21][22]

  • Objective: To determine the cytotoxic effect of this compound on T-cell lymphoma cell lines and to calculate the IC50 value.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • T-cell lymphoma cell line

    • Complete cell culture medium

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well cell culture plate

    • Microplate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Seed T-cell lymphoma cells in a 96-well plate at a predetermined optimal density.

    • Add serial dilutions of this compound to the wells. Include vehicle-treated wells as a control.

    • Incubate the plate at 37°C in a humidified CO2 incubator for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for an additional 4 hours.

    • Add solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Stereospecificity of Pralatrexate

Pralatrexate is administered as a racemic mixture of two diastereomers, (R)- and (S)-10-propargyl-10-deazaaminopterin.[1] While much of the literature discusses the properties of the racemic mixture, there is evidence of stereoselective pharmacokinetics. In human plasma, the (S)-diastereomer has a larger steady-state volume of distribution (105 L) compared to the (R)-diastereomer (37 L).[1] Furthermore, the systemic clearance of the (S)-diastereomer is higher (417 mL/min) than that of the (R)-diastereomer (191 mL/min).[1] The biological basis for this stereoselective disposition is not fully elucidated but suggests that the two diastereomers may interact differently with transporters, enzymes, or plasma proteins.[23] Further research is warranted to fully understand the contribution of each diastereomer to the overall efficacy and toxicity profile of pralatrexate.

Conclusion

The mechanism of action of this compound in T-cell lymphoma is a testament to rational drug design, exploiting key biological differences between malignant and normal cells. Its high affinity for the RFC-1 transporter and its efficient intracellular polyglutamylation lead to its accumulation within cancer cells, where it potently inhibits DHFR, a cornerstone of DNA synthesis. This comprehensive guide, with its detailed protocols and quantitative data, serves as a valuable resource for researchers and clinicians working to further understand and optimize the use of this important therapeutic agent in the fight against T-cell lymphoma. The observed stereospecific pharmacokinetics of the (R) and (S) diastereomers opens new avenues for investigation, potentially leading to the development of even more targeted and effective antifolate therapies in the future.

References

(R)-Pralatrexate's Interaction with Dihydrofolate Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of (R)-Pralatrexate to its target enzyme, dihydrofolate reductase (DHFR). Pralatrexate, an antifolate chemotherapeutic agent, is a potent inhibitor of DHFR, a critical enzyme in the folate metabolism pathway essential for DNA synthesis and cellular replication. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows to offer a comprehensive resource for professionals in the field of drug development and oncology research.

Pralatrexate is commercially available as a racemic mixture of two diastereomers, (R)- and (S)- at the C10 position. While distinct pharmacokinetic profiles for each diastereomer have been observed, specific binding affinity data for the individual (R)- and (S)-enantiomers are not extensively reported in publicly available literature. Therefore, the data presented herein pertains to the pralatrexate mixture.

Quantitative Analysis of Pralatrexate Binding to DHFR

The binding affinity of pralatrexate to DHFR has been determined in various studies, yielding a range of inhibition constants (Ki). This variability may be attributed to different experimental conditions, including the source of the DHFR enzyme and the specific assay methodology employed. The table below summarizes the key quantitative findings.

CompoundEnzyme SourceAssay TypeBinding Affinity (Ki)Reference
PralatrexateRecombinant Human DHFRSpectrophotometric Enzyme Inhibition Assay45 nM (apparent Ki)[1]
PralatrexateNot SpecifiedNot Specified13.4 pM[2]
MethotrexateRecombinant Human DHFRSpectrophotometric Enzyme Inhibition Assay26 nM (apparent Ki)[1]
PemetrexedRecombinant Human DHFRSpectrophotometric Enzyme Inhibition Assay>200 nM (apparent Ki)[1]

Experimental Protocol: Spectrophotometric DHFR Enzyme Inhibition Assay

The determination of the inhibition constant (Ki) of pralatrexate for DHFR is commonly performed using a spectrophotometric enzyme inhibition assay. This method measures the rate of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Recombinant human Dihydrofolate Reductase (DHFR)

  • Pralatrexate

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHFR in assay buffer.

    • Prepare serial dilutions of pralatrexate in assay buffer to achieve a range of final concentrations for the assay.

    • Prepare stock solutions of DHF and NADPH in assay buffer.

  • Assay Setup:

    • In the wells of a 96-well plate or in cuvettes, add the assay buffer, DHFR enzyme, and varying concentrations of pralatrexate.

    • Include control wells containing the enzyme and buffer without the inhibitor.

  • Pre-incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 10-15 minutes) to allow for the binding of pralatrexate to the DHFR enzyme to reach equilibrium.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding DHF and NADPH to each well.

  • Kinetic Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over a set period in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

    • Plot the reaction velocities against the corresponding pralatrexate concentrations.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) from the dose-response curve.

    • Calculate the apparent inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the substrate (DHF) and its Michaelis-Menten constant (Km).

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.

DHFR_Inhibition_Pathway cluster_cell Cancer Cell RFC1 RFC-1 Transporter Pralatrexate_in This compound (intracellular) DHFR Dihydrofolate Reductase (DHFR) Pralatrexate_in->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Blocked Conversion Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Required Cofactor DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to DHF Dihydrofolate (DHF) DHF->DHFR Pralatrexate_ex This compound (extracellular) Pralatrexate_ex->RFC1 Cellular Uptake

Pralatrexate's Mechanism of DHFR Inhibition.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_dhfr Prepare DHFR Solution setup Set up reactions in 96-well plate: Buffer + DHFR + Pralatrexate prep_dhfr->setup prep_pral Prepare Pralatrexate Serial Dilutions prep_pral->setup prep_substrates Prepare DHF and NADPH Solutions initiate Initiate reaction with DHF and NADPH prep_substrates->initiate preincubate Pre-incubate to allow binding setup->preincubate preincubate->initiate measure Measure absorbance at 340 nm (kinetic) initiate->measure calc_velocity Calculate initial reaction velocities measure->calc_velocity plot_curve Plot dose-response curve calc_velocity->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation det_ic50->calc_ki

References

(R)-Pralatrexate vs. (S)-Pralatrexate: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pralatrexate, a potent antifolate chemotherapeutic agent, is clinically administered as a 1:1 racemic mixture of its two diastereomers, (R)-Pralatrexate and (S)-Pralatrexate. While the therapeutic efficacy of the racemic mixture is well-documented, a comprehensive, head-to-head comparison of the biological activities of the individual stereoisomers is not extensively available in publicly accessible literature. This guide synthesizes the current understanding of pralatrexate's mechanism of action and provides a detailed analysis of the known pharmacokinetic differences between its (R) and (S) diastereomers. Although direct comparative data on the in vitro and in vivo anti-tumor efficacy of the individual stereoisomers remains limited, this document aims to provide a foundational understanding for researchers in the field.

Introduction to Pralatrexate

Pralatrexate is a 10-deazaaminopterin analogue of methotrexate designed for enhanced cellular uptake and intracellular polyglutamylation, leading to improved anti-tumor activity.[1] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cellular replication.[1][2] Pralatrexate's superior efficacy over older antifolates like methotrexate is attributed to its higher affinity for the reduced folate carrier 1 (RFC-1) and its more efficient polyglutamylation by folylpolyglutamate synthetase (FPGS), resulting in greater intracellular accumulation and retention.[3][4]

Comparative Pharmacokinetics of (R)- and (S)-Pralatrexate

While data on the differential biological efficacy is scarce, pharmacokinetic studies have revealed significant differences in the disposition of the (R) and (S) diastereomers of pralatrexate. These differences underscore the stereoselective nature of its interaction with biological systems.

Pharmacokinetic ParameterThis compound(S)-PralatrexateReference(s)
Steady-State Volume of Distribution (Vdss) 37 L105 L[5]
Systemic Clearance (CL) 191 mL/min417 mL/min[5]

The data clearly indicates that the (S)-diastereomer has a larger volume of distribution and is cleared more rapidly from the systemic circulation compared to the (R)-diastereomer. This suggests that the two stereoisomers may have different tissue distribution profiles and elimination pathways.

Biological Activity of Racemic Pralatrexate

In the absence of specific data for the individual stereoisomers, the biological activity of the racemic mixture provides insight into the overall therapeutic potential of the drug.

Dihydrofolate Reductase (DHFR) Inhibition

Pralatrexate is a potent inhibitor of human DHFR, a key target in cancer chemotherapy.

CompoundApparent Kᵢ for DHFR Inhibition (nM)Reference(s)
Pralatrexate (racemic) 45[1][6]
Methotrexate 26[1][6]
Pemetrexed >200[1][6]
In Vitro Cytotoxicity

Racemic pralatrexate has demonstrated potent cytotoxic activity against a range of cancer cell lines, often exhibiting significantly lower IC50 values than methotrexate.

Cell LineHistologyPralatrexate IC₅₀ (nM)Methotrexate IC₅₀ (nM)Reference(s)
HTDiffuse Large B-cell Lymphoma3.0 ± 0.435 ± 5[3]
RLTransformed Follicular LymphomaNot specifiedNot specified[3]
Hs445Hodgkin's Disease1.6 ± 0.0832 ± 2.2[3]
RajiBurkitt's Lymphoma3-530-50[4]
SKI-DLBCL-1Diffuse Large B-cell Lymphoma3-530-50[4]
Neuroblastoma Cell Lines (BE(2)-C, CHP-212, LAN-1, SK-N-AS)Neuroblastoma~10-fold lower than methotrexateNot specified[7]

Experimental Protocols

DHFR Inhibition Assay

The inhibitory activity of pralatrexate against recombinant human DHFR can be quantified using a spectrophotometric assay.[1][6]

DHFR_Inhibition_Assay recombinant_dhfr Recombinant Human DHFR reaction_mixture Reaction Mixture recombinant_dhfr->reaction_mixture dihydrofolate Dihydrofolate (Substrate) dihydrofolate->reaction_mixture nadph NADPH (Cofactor) nadph->reaction_mixture antifolate Pralatrexate or other antifolates antifolate->reaction_mixture spectrophotometer Spectrophotometer (Measure NADPH oxidation at 340 nm) reaction_mixture->spectrophotometer ki_calculation Calculate Apparent Ki spectrophotometer->ki_calculation

Caption: Workflow for determining the DHFR inhibition constant (Ki).

Methodology:

  • A reaction mixture containing recombinant human DHFR, its substrate dihydrofolate, and the cofactor NADPH is prepared.

  • Varying concentrations of the antifolate inhibitor (e.g., pralatrexate) are added to the mixture.

  • The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

  • The initial reaction velocities at different substrate and inhibitor concentrations are used to calculate the apparent inhibition constant (Ki) through kinetic modeling (e.g., Michaelis-Menten kinetics).[1][6]

Cellular Uptake and Polyglutamylation Assay

The cellular uptake and subsequent polyglutamylation of pralatrexate can be assessed using radiolabeled compounds.[1]

Cellular_Uptake_Assay cancer_cells Cancer Cell Culture (e.g., NCI-H460) incubation Incubation cancer_cells->incubation radiolabeled_pralatrexate Radiolabeled Pralatrexate radiolabeled_pralatrexate->incubation cell_lysis Cell Lysis incubation->cell_lysis separation Separation of Polyglutamates (e.g., TLC or HPLC) cell_lysis->separation quantification Quantification of Radioactivity separation->quantification Pralatrexate_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RFC1 RFC-1 Transporter Pralatrexate_in Pralatrexate RFC1->Pralatrexate_in FPGS FPGS Pralatrexate_in->FPGS Polyglutamylation DHFR DHFR Pralatrexate_in->DHFR Inhibition Pralatrexate_polyG Pralatrexate Polyglutamates FPGS->Pralatrexate_polyG Pralatrexate_polyG->DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction Nucleotide_synthesis Nucleotide Synthesis (DNA/RNA) THF->Nucleotide_synthesis One-carbon transfer Cell_death Cell Death Nucleotide_synthesis->Cell_death Inhibition leads to Pralatrexate_out Extracellular Pralatrexate Pralatrexate_out->RFC1 Uptake

References

Structural Analysis of (R)-Pralatrexate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralatrexate, a potent antifolate chemotherapeutic agent, is a pivotal tool in the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). Structurally, it is a 10-deazaaminopterin analog of methotrexate, distinguished by a propargyl group at the C10 position.[1][2] Commercially and for clinical studies, Pralatrexate is utilized as a racemic mixture of its (R) and (S) diastereomers at the chiral center created by this substitution.[1] This guide provides a comprehensive structural analysis of Pralatrexate, with a specific focus on the (R)-enantiomer where information is available. However, it is critical to note that the majority of publicly accessible structural data pertains to the diastereomeric mixture. To date, a definitive structural elucidation of the isolated (R)-Pralatrexate isomer through techniques such as single-crystal X-ray diffraction has not been reported in the literature.

This document summarizes available quantitative structural data, outlines relevant experimental protocols for structural and functional analysis, and presents key molecular pathways and experimental workflows in visually intuitive diagrams.

Molecular Structure and Physicochemical Properties

Pralatrexate is chemically designated as (2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid.[3] Its structure is presented in comparison to its parent compound, methotrexate.

Key Structural Features:

  • Pteridine Ring: Essential for binding to dihydrofolate reductase (DHFR).

  • p-Aminobenzoyl Glutamate Side Chain: Facilitates cellular uptake and polyglutamation.

  • Propargyl Group at C10: This key modification distinguishes Pralatrexate from methotrexate and is responsible for the creation of a chiral center, resulting in (R) and (S) diastereomers.[1]

Quantitative Structural Data

While a crystal structure for the isolated this compound is not available, structural data for crystalline forms of the racemic mixture have been reported. The following tables summarize the X-ray Powder Diffraction (XRPD) and solid-state Carbon-13 Nuclear Magnetic Resonance (¹³C ssNMR) data for three polymorphic forms of Pralatrexate.[4]

Table 1: X-ray Powder Diffraction (XRPD) Data for Pralatrexate Crystalline Forms [4]

FormCharacteristic Peaks (2θ ± 0.2°)
A 8.7, 12.3, 15.2, 19.2, 21.9
B Not explicitly defined with a primary set of peaks in the source.
C 8.5, 12.5, 13.1, 22.2, 24.0

Table 2: Solid-State ¹³C NMR Chemical Shifts for Pralatrexate Crystalline Forms [4]

FormCharacteristic Chemical Shifts (ppm ± 0.2 ppm)
A 25.1, 35.9, 53.2, 122.0, 146.8
B Not explicitly defined with a primary set of peaks in the source.
C 42.0, 44.6, 132.5, 153.1, 180.1

Experimental Protocols

X-ray Powder Diffraction (XRPD) for Polymorph Screening

Objective: To identify and differentiate crystalline forms (polymorphs) of Pralatrexate.

Methodology:

  • Sample Preparation: A small amount of the Pralatrexate powder is gently packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation) is typically used.

  • Data Collection:

    • The sample is irradiated with monochromatic X-rays at a controlled temperature.

    • The detector scans a range of 2θ angles (typically from 5° to 40°) to measure the intensity of the diffracted X-rays.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, provides a unique "fingerprint" for the crystalline form. The positions and relative intensities of the diffraction peaks are used to identify the polymorph.

Solid-State ¹³C Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Objective: To obtain information about the local chemical environment of the carbon atoms in the solid state, providing another method to distinguish polymorphs.

Methodology:

  • Sample Preparation: The Pralatrexate powder is packed into a zirconia rotor.

  • Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field strength is used.

  • Data Acquisition:

    • The rotor is spun at a high speed at the "magic angle" (54.7°) to average out anisotropic interactions and obtain higher resolution spectra.

    • Cross-polarization (CP) from ¹H to ¹³C is typically used to enhance the signal of the low-abundance ¹³C nuclei.

  • Data Analysis: The resulting ¹³C ssNMR spectrum shows a series of peaks, with the chemical shift of each peak corresponding to a specific carbon atom in the molecule. Differences in the crystal packing of polymorphs will result in variations in the chemical shifts.

Chiral Separation of Diastereomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate the (R) and (S) diastereomers of Pralatrexate for individual characterization.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is essential. The choice of CSP depends on the specific properties of the Pralatrexate molecule. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[5][6]

  • Mobile Phase Optimization: A systematic approach is used to find the optimal mobile phase composition, which typically consists of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol). The ratio of these solvents is adjusted to achieve the best separation.[7]

  • Detection: A UV detector is commonly used to monitor the elution of the diastereomers.

  • Fraction Collection: Once the separation method is optimized, the individual fractions corresponding to the (R) and (S) isomers can be collected for further analysis.

Visualized Signaling Pathway and Experimental Workflows

Mechanism of Action of Pralatrexate

Pralatrexate exerts its cytotoxic effects by disrupting folate-dependent metabolic processes essential for cell replication. The following diagram illustrates the key steps in its mechanism of action.

Pralatrexate Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell Pralatrexate_ext Pralatrexate RFC1 RFC-1 Transporter Pralatrexate_ext->RFC1 Uptake Pralatrexate_int Intracellular Pralatrexate RFC1->Pralatrexate_int FPGS FPGS Pralatrexate_int->FPGS Pralatrexate_polyG Pralatrexate Polyglutamates FPGS->Pralatrexate_polyG Polyglutamation DHFR DHFR Pralatrexate_polyG->DHFR Inhibition THF THF DHFR->THF Product DHF DHF DHF->DHFR Substrate DNA_synthesis DNA Synthesis THF->DNA_synthesis Required for

Caption: Pralatrexate cellular uptake and mechanism of action.

Experimental Workflow: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound like Pralatrexate.

MTT Assay Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate (24h) cell_seeding->incubation1 drug_treatment Treat cells with varying concentrations of Pralatrexate incubation1->drug_treatment incubation2 Incubate (e.g., 72h) drug_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 solubilization Add solubilization buffer to dissolve formazan crystals incubation3->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance data_analysis Calculate cell viability and determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining Pralatrexate cytotoxicity using the MTT assay.

Logical Relationship: Development of Pralatrexate Resistance

Understanding the mechanisms by which cancer cells develop resistance to Pralatrexate is crucial for improving its therapeutic efficacy. The following diagram illustrates the key molecular changes that can lead to resistance.

Pralatrexate Resistance Mechanisms cluster_mechanisms Mechanisms of Acquired Resistance cluster_outcomes Cellular Outcomes pralatrexate Pralatrexate Treatment downregulation_rfc1 Downregulation of RFC-1 Transporter pralatrexate->downregulation_rfc1 upregulation_dhfr Upregulation/Mutation of DHFR pralatrexate->upregulation_dhfr decreased_fpgs Decreased FPGS Activity pralatrexate->decreased_fpgs reduced_uptake Reduced Drug Uptake downregulation_rfc1->reduced_uptake ineffective_inhibition Ineffective DHFR Inhibition upregulation_dhfr->ineffective_inhibition impaired_retention Impaired Intracellular Retention decreased_fpgs->impaired_retention resistance Pralatrexate Resistance reduced_uptake->resistance ineffective_inhibition->resistance impaired_retention->resistance

Caption: Key mechanisms leading to the development of Pralatrexate resistance.

Conclusion

The structural analysis of Pralatrexate reveals a molecule rationally designed to improve upon the therapeutic index of its predecessor, methotrexate. While comprehensive structural data for the isolated this compound isomer remains elusive, the analysis of the racemic mixture provides valuable insights into its solid-state properties. The provided experimental protocols offer a foundation for the characterization of Pralatrexate and the evaluation of its biological activity. The visualized diagrams of its mechanism of action and potential resistance pathways serve as concise tools for understanding its pharmacology. Further research focusing on the stereospecific synthesis and structural elucidation of the (R)- and (S)-isomers will be instrumental in refining our understanding of Pralatrexate's structure-activity relationship and may pave the way for the development of even more effective antifolate therapies.

References

The Pharmacokinetic Profile of (R)-Pralatrexate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralatrexate, a folate analog metabolic inhibitor, is a chemotherapeutic agent approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). It is administered as a 1:1 racemic mixture of two diastereomers, (R)-Pralatrexate (PDX-10b) and (S)-Pralatrexate (PDX-10a). Understanding the distinct pharmacokinetic (PK) properties of each diastereomer is crucial for optimizing therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the pharmacokinetics of the this compound diastereomer, including quantitative data, detailed experimental protocols, and visualizations of key processes.

Pharmacokinetic Parameters of this compound

The pharmacokinetic properties of the (R)- and (S)-diastereomers of pralatrexate have been characterized in clinical trials. Following intravenous administration, both diastereomers exhibit a multiphasic decline in plasma concentrations. The pharmacokinetic parameters are determined using non-compartmental analysis (NCA).

Table 1: Comparative Pharmacokinetic Parameters of Pralatrexate Diastereomers in Humans

ParameterThis compound(S)-PralatrexateReference(s)
Total Systemic Clearance (CL) 191 mL/min417 mL/min[1]
Steady-State Volume of Distribution (Vss) 37 L105 L[1]

Note: Data are derived from clinical studies in patients with relapsed or refractory peripheral T-cell lymphoma receiving pralatrexate at a dose of 30 mg/m².

Experimental Protocols

A validated, stereospecific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous determination of (R)- and (S)-pralatrexate in biological matrices such as plasma and urine.

Bioanalytical Method: Chiral LC-MS/MS

While specific, detailed protocols from individual studies are often proprietary, a general methodology can be outlined based on standard practices for chiral separations and bioanalytical method validation guidelines from regulatory agencies like the FDA and EMA.

1. Sample Preparation:

  • Matrix: Human plasma collected in K2EDTA tubes.

  • Procedure: Protein precipitation is a common technique. A known volume of plasma (e.g., 100 µL) is mixed with a precipitating agent (e.g., acetonitrile or methanol containing an internal standard) to remove proteins.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected, and may be further diluted or directly injected into the LC-MS/MS system.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chiral Column: A chiral stationary phase is essential for the separation of the diastereomers. Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are commonly used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or ammonium formate). The specific gradient or isocratic conditions are optimized to achieve baseline separation of the two diastereomers.

  • Flow Rate: Typically in the range of 0.2 to 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for this type of molecule.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, (S)-pralatrexate, and the internal standard are monitored.

4. Method Validation:

  • The bioanalytical method is validated according to regulatory guidelines, assessing parameters such as selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analytes under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).[2][3][4][5]

1. Software:

  • Industry-standard software such as Phoenix® WinNonlin® is utilized for NCA.[6]

2. Key Parameters Calculated:

  • Maximum Plasma Concentration (Cmax) and Time to Cmax (Tmax): Determined directly from the observed data.

  • Area Under the Plasma Concentration-Time Curve (AUC): Calculated using the linear trapezoidal rule for ascending concentrations and the logarithmic trapezoidal rule for descending concentrations. AUC from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf) are determined.

  • Terminal Elimination Rate Constant (λz): Estimated by linear regression of the terminal log-linear portion of the plasma concentration-time curve.

  • Terminal Half-Life (t½): Calculated as 0.693/λz.

  • Total Systemic Clearance (CL): Calculated as Dose/AUC0-inf.

  • Steady-State Volume of Distribution (Vss): Calculated as (AUMC0-inf/AUC0-inf) * CL, where AUMC is the area under the first moment curve.

Visualizations

Signaling Pathway: Pralatrexate's Mechanism of Action

Pralatrexate is a folate analog that inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition disrupts the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis, ultimately leading to cell death.

Pralatrexate_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Pralatrexate_ext Pralatrexate RFC1 Reduced Folate Carrier 1 (RFC-1) Pralatrexate_ext->RFC1 Uptake Pralatrexate_int Pralatrexate RFC1->Pralatrexate_int FPGS Folylpolyglutamate Synthetase (FPGS) Pralatrexate_int->FPGS DHFR Dihydrofolate Reductase (DHFR) Pralatrexate_int->DHFR Inhibition Prala_poly Pralatrexate Polyglutamates FPGS->Prala_poly Prala_poly->DHFR Potent Inhibition THF Tetrahydrofolate (THF) DHFR->THF Conversion DHF Dihydrofolate (DHF) DHF->DHFR Substrate Nucleotide Nucleotide Synthesis (Purines, Pyrimidines) THF->Nucleotide Required for DNA_RNA DNA & RNA Synthesis Nucleotide->DNA_RNA Required for Apoptosis Apoptosis DNA_RNA->Apoptosis Inhibition leads to PK_Workflow cluster_Clinical Clinical Phase cluster_Bioanalytical Bioanalytical Phase cluster_DataAnalysis Data Analysis Phase Dosing Pralatrexate Administration (IV Infusion) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Protein Precipitation & Supernatant Collection Processing->Extraction Analysis Chiral LC-MS/MS Analysis Extraction->Analysis Quantification Concentration Determination Analysis->Quantification Conc_Time Plasma Concentration vs. Time Profile Generation Quantification->Conc_Time NCA Non-Compartmental Analysis (Phoenix WinNonlin) Conc_Time->NCA PK_Params Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) NCA->PK_Params

References

(R)-Pralatrexate: A Technical Guide to a Novel Folate Analog Metabolic Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pralatrexate, the biologically active diastereomer of pralatrexate, is a potent folate analog metabolic inhibitor. It was rationally designed for enhanced cellular uptake and intracellular retention in tumor cells, leading to a more effective disruption of DNA synthesis and induction of apoptosis compared to older antifolates like methotrexate.[1][2][3] This technical guide provides an in-depth overview of the core mechanism of action, experimental protocols for its evaluation, and a summary of key quantitative data for this compound.

Core Mechanism of Action

This compound exerts its cytotoxic effects by targeting the folate metabolic pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA replication.[4][5] Its mechanism involves a three-pronged attack on cancer cells:

  • Enhanced Cellular Uptake: this compound is specifically designed for efficient transport into tumor cells via the Reduced Folate Carrier 1 (RFC-1), a protein often overexpressed in malignant cells.[1][6] It exhibits a significantly higher affinity for RFC-1 compared to methotrexate, leading to greater intracellular accumulation.[7]

  • Increased Intracellular Retention: Once inside the cell, this compound is a superior substrate for folylpolyglutamate synthetase (FPGS) compared to methotrexate.[6][7] FPGS catalyzes the addition of glutamate residues to the drug molecule, a process known as polyglutamylation. These polyglutamated forms are larger, negatively charged molecules that are effectively trapped within the cell, leading to a prolonged duration of action.[8]

  • Potent Dihydrofolate Reductase (DHFR) Inhibition: The primary intracellular target of this compound is Dihydrofolate Reductase (DHFR), a critical enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF).[9][10][11] THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital building blocks for DNA and RNA. By potently inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis, cell cycle arrest, and ultimately, apoptosis.[4][5]

Signaling Pathways and Cellular Consequences

The inhibition of DHFR by this compound sets off a cascade of events within the cancer cell, primarily affecting pathways related to cell proliferation and survival.

Pralatrexate_Signaling_Pathway Pralatrexate Mechanism of Action and Downstream Effects cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pralatrexate_ext This compound RFC1 RFC-1 Transporter Pralatrexate_ext->RFC1 Enhanced Uptake Pralatrexate_int This compound RFC1->Pralatrexate_int FPGS FPGS Pralatrexate_int->FPGS Pralatrexate_poly Pralatrexate -polyglutamates FPGS->Pralatrexate_poly Polyglutamylation DHFR DHFR Pralatrexate_poly->DHFR Potent Inhibition THF THF DHFR->THF Reduction DHF DHF DHF->DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Cofactor Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Cofactor DNA_Synth DNA Synthesis & Repair Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) DNA_Synth->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspases Caspase Activation Apoptosis->Caspases Bcl2_family Bcl-2 Family Modulation Apoptosis->Bcl2_family

Pralatrexate's mechanism of action and its downstream effects on cellular pathways.

Data Presentation

Table 1: Comparative Inhibitory Activity against Dihydrofolate Reductase (DHFR)
CompoundApparent Ki (nM) for human DHFRReference(s)
This compound 45[9][10]
Methotrexate26[9][10]
Pemetrexed>200[9][10]
Table 2: Comparative Cellular Uptake and Polyglutamylation Efficiency
ParameterThis compoundMethotrexateReference(s)
RFC-1 Km (µmol/L) 0.34.8[7]
RFC-1 Vmax/Km (rate of transport) 12.60.9[7]
Relative Cellular Uptake ~15-fold higher1-fold[6]
Polyglutamylation Efficiently polyglutamatedNegligible polyglutamylation in some models[6]
Table 3: In Vitro Cytotoxicity (IC50 Values) in Various Cancer Cell Lines
Cell LineCancer TypeThis compound IC50 (nM)Methotrexate IC50 (nM)Pemetrexed IC50 (nM)Reference(s)
H9T-cell Lymphoma3.36.4-[4]
H9-12 (PDX-Resistant)T-cell Lymphoma34170.2-[4]
H9-200 (PDX-Resistant)T-cell Lymphoma>10004073-[4]
HeLaCervical Cancer7 (continuous exposure)180 (continuous exposure)-[6]
HeLaCervical Cancer80 (6-hour exposure)30,000 (6-hour exposure)-[6]
H2052Mesothelioma0.625 (24-hour exposure)80 (24-hour exposure)-[12]
Table 4: Pharmacokinetic Parameters of Pralatrexate in Patients with PTCL
ParameterValueReference(s)
Administration 30 mg/m² IV push over 3-5 minutes, once weekly for 6 weeks in 7-week cycles[2]
Mean Cmax 5.8 µg/mL
Mean AUC(0-∞) 268 µg/mL·min
Volume of Distribution (Vdss) S-diastereomer: 105 L; R-diastereomer: 37 L
Plasma Protein Binding ~65%
Metabolism Not significantly metabolized by CYP450 enzymes[13]
Elimination ~34% excreted unchanged in urine
Terminal Half-life (t1/2) 12-18 hours[8]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Recombinant human DHFR

  • DHFR Assay Buffer

  • Dihydrofolic acid (DHF) substrate

  • NADPH

  • This compound and other inhibitors

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound and other inhibitors in DHFR Assay Buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the inhibitor solution to each well.

  • Initiate the reaction by adding recombinant human DHFR to each well.

  • Immediately before reading, add the DHF substrate to all wells.

  • Measure the decrease in absorbance at 340 nm every 15-30 seconds for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.

  • Determine the apparent inhibition constant (Ki app) by plotting the initial velocities against inhibitor concentrations and fitting the data to an appropriate inhibition model.[9]

Cellular Uptake and Polyglutamylation Assay using Radiolabeled Pralatrexate

This method quantifies the influx and subsequent intracellular metabolism of this compound using a radiolabeled form of the drug.

Materials:

  • Cancer cell line of interest (e.g., NCI-H460, HeLa)

  • Cell culture medium and supplements

  • [3H]-(R)-Pralatrexate

  • Ice-cold phosphate-buffered saline (PBS)

  • Scintillation cocktail and counter

  • High-performance liquid chromatography (HPLC) system for metabolite analysis

Procedure for Cellular Uptake:

  • Seed cells in culture plates and allow them to adhere and grow to a desired confluency.

  • Wash the cells with pre-warmed PBS.

  • Incubate the cells with a known concentration of [3H]-(R)-Pralatrexate in culture medium for various time points.

  • To stop the uptake, rapidly wash the cells with ice-cold PBS.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Normalize the radioactivity to the total protein content of the cell lysate.

  • Plot the intracellular radioactivity over time to determine the rate of uptake.[6][14]

Procedure for Polyglutamylation Analysis:

  • Following incubation with [3H]-(R)-Pralatrexate, lyse the cells and extract the intracellular contents.

  • Separate the parent drug from its polyglutamated metabolites using HPLC.

  • Quantify the amount of radioactivity in the fractions corresponding to the parent drug and each polyglutamated form.

  • Express the extent of polyglutamylation as a percentage of the total intracellular drug.[6]

Experimental and Preclinical Workflow

The evaluation of a novel antifolate like this compound typically follows a structured workflow from initial in vitro characterization to in vivo efficacy studies.

Pralatrexate_Experimental_Workflow Preclinical Evaluation Workflow for this compound Target_ID Target Identification (DHFR) Enzyme_Assay In Vitro DHFR Inhibition Assay Target_ID->Enzyme_Assay Cell_Uptake Cellular Uptake & Polyglutamylation Assays Enzyme_Assay->Cell_Uptake Cytotoxicity In Vitro Cytotoxicity (IC50 Determination) Cell_Uptake->Cytotoxicity Mechanism_Studies Mechanism of Action Studies (Cell Cycle, Apoptosis) Cytotoxicity->Mechanism_Studies In_Vivo_Models In Vivo Efficacy Studies (Xenograft Models) Mechanism_Studies->In_Vivo_Models PK_PD_Studies Pharmacokinetic & Pharmacodynamic Analysis In_Vivo_Models->PK_PD_Studies Tox_Studies Toxicology Studies In_Vivo_Models->Tox_Studies IND Investigational New Drug (IND) Application PK_PD_Studies->IND Tox_Studies->IND

A typical preclinical workflow for the evaluation of a novel antifolate drug.

Conclusion

This compound represents a significant advancement in antifolate chemotherapy, demonstrating superior preclinical and clinical activity in certain malignancies, particularly T-cell lymphomas.[8][15] Its rational design, leading to enhanced cellular uptake and retention, and potent inhibition of DHFR, provides a clear mechanistic basis for its improved therapeutic index compared to older antifolates. The experimental protocols and comparative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of metabolic inhibitors. Further research into mechanisms of resistance and combination therapies will continue to refine the clinical application of this compound.

References

Intracellular Polyglutamylation of (R)-Pralatrexate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pralatrexate, a potent inhibitor of dihydrofolate reductase (DHFR), represents a significant advancement in antifolate chemotherapy, particularly for peripheral T-cell lymphoma.[1] A key determinant of its enhanced efficacy compared to older antifolates like methotrexate (MTX) is its efficient intracellular polyglutamylation.[2] This process, catalyzed by the enzyme folylpolyglutamyl synthase (FPGS), involves the addition of multiple glutamate residues to the drug molecule.[3] This modification leads to prolonged intracellular retention and increased inhibitory potency against target enzymes, thereby augmenting its cytotoxic effects.[1][3] This technical guide provides an in-depth overview of the intracellular polyglutamylation of the (R)-diastereomer of pralatrexate, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biochemical pathways and workflows.

Biochemical Pathway of Pralatrexate Polyglutamylation

Pralatrexate is actively transported into cancer cells primarily via the reduced folate carrier (RFC).[4][5] Once inside the cell, it undergoes sequential addition of glutamate residues, a reaction mediated by FPGS.[5] The resulting polyglutamylated forms of pralatrexate are more effective inhibitors of DHFR and are retained within the cell for longer periods due to their increased size and negative charge, which prevents their efflux.[1][3] This enhanced retention is a critical factor in the superior efficacy of pralatrexate, especially with transient drug exposure.[2][6]

Pralatrexate_Polyglutamylation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pralatrexate_ext Pralatrexate (extracellular) Pralatrexate_int Pralatrexate (intracellular) Pralatrexate_ext->Pralatrexate_int Pralatrexate_Glu1 Pralatrexate-Glu₁ Pralatrexate_int->Pralatrexate_Glu1 FPGS, ATP Pralatrexate_Glu_n Pralatrexate-Glu₂₋ₙ Pralatrexate_Glu1->Pralatrexate_Glu_n FPGS, ATP DHFR_inhibition DHFR Inhibition & DNA Synthesis Blockade Pralatrexate_Glu_n->DHFR_inhibition RFC1 RFC-1

Caption: Pralatrexate transport and intracellular polyglutamylation pathway.

Quantitative Data Summary

The superior pharmacological profile of pralatrexate over methotrexate is underpinned by significant differences in their interaction with cellular transport and metabolic machinery. The following tables summarize the key quantitative parameters reported in the literature.

Table 1: Kinetic Parameters for Cellular Uptake via Reduced Folate Carrier (RFC)
CompoundCell LineParameterValueReference
Pralatrexate HeLaInflux Kt0.52 µM[2][6]
Pralatrexate -Km0.3 µmol/L[3][5]
Methotrexate HeLaInflux Ki~5.2 µM[2][6]
Methotrexate -Km4.8 µmol/L[3][5]
Pralatrexate -Vmax/Km12.6[3][5]
Methotrexate -Vmax/Km0.9[3][5]

Kt and Ki values were determined in HeLa cells expressing RFC. Km and Vmax/Km values are also reported, indicating pralatrexate has a much higher influx rate than methotrexate.[2][3][5][6]

Table 2: Kinetic Parameters for Polyglutamylation by Folylpolyglutamyl Synthase (FPGS)
CompoundParameterValueReference
Pralatrexate Km5.9 µmol/L[5]
Methotrexate Km32.3 µmol/L[5]
Pralatrexate Vmax/Km23.2[5]
Methotrexate Vmax/Km2.2[5]

These data indicate that pralatrexate is a significantly better substrate for FPGS than methotrexate, leading to more efficient polyglutamylation.[5]

Table 3: Intracellular Distribution of Pralatrexate Polyglutamates
Cell LineTreatment ConditionsPolyglutamate FormPercentage of Intracellular DrugReference
HeLa0.5 µM Pralatrexate for 6hTotal Polyglutamates~80%[2][6]
HeLa0.5 µM Pralatrexate for 6hTetraglutamate (Glu4)Predominant form[2][6]
NCI-H460Radiolabeled PralatrexatePolyglutamylated speciesSignificantly greater than MTX[7][8]

Studies in HeLa cells show that after a 6-hour exposure, the majority of intracellular pralatrexate is in its polyglutamylated forms, with the tetraglutamate being the most abundant.[2][6] In contrast, negligible formation of methotrexate polyglutamates was observed under similar conditions.[2][6] In NCI-H460 non-small cell lung cancer cells, a significantly greater proportion of radiolabeled pralatrexate was polyglutamylated compared to methotrexate and pemetrexed.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of pralatrexate polyglutamylation.

Cell Culture and Drug Treatment
  • Cell Lines: HeLa cells, specifically those engineered to express either the reduced folate carrier (RFC) or the proton-coupled folate transporter (PCFT), and NCI-H460 non-small cell lung cancer cells are commonly used.[2][6][7]

  • Culture Conditions: Cells are typically maintained in a suitable growth medium (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: For polyglutamylation studies, cells are exposed to a specific concentration of pralatrexate (e.g., 0.5 µM) for a defined period (e.g., 6 hours).[2][6] For comparative analysis, parallel experiments with methotrexate are conducted.

Radiolabeling and Cellular Uptake Assays
  • Radiolabeled Drug: [3H]pralatrexate is used to trace the drug's transport and metabolism.[2][6]

  • Uptake Measurement:

    • Cells are seeded in appropriate culture plates (e.g., 24-well plates) and allowed to adhere.

    • The growth medium is aspirated, and the cells are washed with a buffered saline solution.

    • A solution containing a known concentration of [3H]pralatrexate is added to the cells, and they are incubated for various time points.

    • To terminate the uptake, the cells are rapidly washed with ice-cold buffer to remove extracellular radiolabel.

    • The cells are then lysed, and the intracellular radioactivity is measured using a liquid scintillation spectrometer.[6]

    • Protein concentration is determined using a standard assay (e.g., BCA assay) to normalize the uptake data.[6]

Cellular_Uptake_Workflow Start Start: Seed Cells Wash1 Wash with Buffer Start->Wash1 Add_Drug Add [³H]Pralatrexate Wash1->Add_Drug Incubate Incubate (Time Course) Add_Drug->Incubate Wash2 Wash with Ice-Cold Buffer Incubate->Wash2 Lyse Lyse Cells Wash2->Lyse Measure_Radioactivity Scintillation Counting Lyse->Measure_Radioactivity Measure_Protein Protein Assay Lyse->Measure_Protein Normalize Normalize Data (pmol/mg protein) Measure_Radioactivity->Normalize Measure_Protein->Normalize End End Normalize->End

Caption: Experimental workflow for radiolabeled pralatrexate cellular uptake assay.
Analysis of Polyglutamate Derivatives by Liquid Chromatography

  • Metabolite Extraction:

    • Following drug treatment, cells are washed with ice-cold buffer and harvested.

    • The cell pellet is resuspended in a lysis buffer, and the mixture is boiled to precipitate proteins and inactivate enzymes.

    • The sample is then centrifuged, and the supernatant containing the intracellular drug and its metabolites is collected.

  • Liquid Chromatography:

    • The extracted metabolites are separated and quantified using high-performance liquid chromatography (HPLC).

    • A C18 reverse-phase column is typically used with a gradient elution system.

    • The mobile phase often consists of an aqueous buffer (e.g., ammonium phosphate) and an organic modifier (e.g., acetonitrile).

    • Detection of radiolabeled compounds is achieved using an in-line flow scintillation detector.

    • The retention times of the different polyglutamylated forms are determined using standards, allowing for their identification and quantification in the cell extracts.

HPLC_Analysis_Workflow Start Start: Drug-Treated Cells Harvest Harvest and Wash Cells Start->Harvest Lyse Lyse Cells and Boil Harvest->Lyse Centrifuge Centrifuge to Pellet Protein Lyse->Centrifuge Collect_Supernatant Collect Supernatant (Contains Metabolites) Centrifuge->Collect_Supernatant Inject_HPLC Inject into HPLC System Collect_Supernatant->Inject_HPLC Separate Separation on C18 Column (Gradient Elution) Inject_HPLC->Separate Detect Radiometric Detection Separate->Detect Quantify Quantify Polyglutamate Species Detect->Quantify End End Quantify->End

Caption: Workflow for the extraction and HPLC analysis of pralatrexate polyglutamates.

Conclusion

The efficient intracellular polyglutamylation of (R)-Pralatrexate is a cornerstone of its potent antitumor activity. Its high affinity for both the RFC transporter and the FPGS enzyme distinguishes it from older antifolates and contributes to its enhanced cytotoxicity and clinical efficacy.[2][3][6] The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the unique pharmacological properties of pralatrexate and to develop next-generation antifolates with improved therapeutic profiles.

References

Methodological & Application

Application Notes and Protocols for (R)-Pralatrexate in vitro Assays in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pralatrexate, a potent folate analog metabolic inhibitor, has demonstrated significant cytotoxic activity across a broad spectrum of cancer cell types.[1] As a second-generation antifolate, it was rationally designed to exhibit a higher affinity for the reduced folate carrier-1 (RFC-1) and folylpolyglutamate synthetase (FPGS) compared to its predecessor, methotrexate.[1][2][3] This enhanced uptake and intracellular retention through polyglutamylation leads to more effective inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of DNA and RNA precursors.[1][4][5] The subsequent disruption of these essential cellular processes ultimately triggers cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3][4][6][7]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines, focusing on cell viability, apoptosis, and cell cycle analysis.

Mechanism of Action Signaling Pathway

This compound exerts its anticancer effects by targeting the folate metabolic pathway. It is actively transported into cancer cells via the reduced folate carrier (RFC). Once inside the cell, it is polyglutamylated by folylpolyglutamate synthetase (FPGS), which enhances its intracellular retention and inhibitory activity.[1][4] The primary target of pralatrexate is dihydrofolate reductase (DHFR), which it potently inhibits.[1][4] This inhibition leads to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. The disruption of DNA synthesis leads to cell cycle arrest and the induction of apoptosis.[3][4][6][7]

Pralatrexate_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane Pralatrexate_ext This compound RFC Reduced Folate Carrier (RFC) Pralatrexate_ext->RFC Transport Pralatrexate_int This compound RFC->Pralatrexate_int FPGS FPGS Pralatrexate_int->FPGS Pralatrexate_poly Pralatrexate Polyglutamate DHFR DHFR Pralatrexate_poly->DHFR Inhibition FPGS->Pralatrexate_poly Polyglutamylation THF Tetrahydrofolate (THF) DHFR->THF Reduction DNA_RNA_synthesis DNA & RNA Synthesis THF->DNA_RNA_synthesis Required for DHF Dihydrofolate (DHF) DHF->DHFR CellCycleArrest Cell Cycle Arrest DNA_RNA_synthesis->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound mechanism of action in cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)
RLTransformed Follicular Lymphoma3-5Not Specified
HTNon-Hodgkin's Lymphoma3-5Not Specified
SKI-DLBCL-1Diffuse Large B Cell Lymphoma3-5Not Specified
RajiBurkitt's Lymphoma3-5Not Specified
Hs445Hodgkin's Disease3-5Not Specified
H9Cutaneous T-Cell Lymphoma1.148
H9Cutaneous T-Cell Lymphoma2.572
HHCutaneous T-Cell Lymphoma>1000 (resistant)48
HHCutaneous T-Cell Lymphoma2.872
P12T-ALL1.748
P12T-ALL2.472
PF382T-ALL5.548
PF382T-ALL2.772
BE(2)-CNeuroblastoma472
CHP-212Neuroblastoma372
LAN-1Neuroblastoma272
SK-N-ASNeuroblastoma372

Data compiled from multiple sources.[1][8][9][10]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plates B Treat with varying concentrations of this compound A->B C Incubate for 48-72 hours B->C D Add MTT/MTS reagent C->D E Incubate for 1-4 hours D->E F Add solubilization buffer (for MTT) E->F if using MTT G Measure absorbance (490-570 nm) E->G F->G H Calculate IC50 values G->H

Caption: Workflow for the cell viability (MTT/MTS) assay.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A Seed and treat cells with This compound B Incubate for desired time points A->B C Harvest and wash cells B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G H Quantify apoptotic and necrotic cells G->H

Caption: Workflow for the apoptosis assay using Annexin V/PI staining.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in culture plates and treat with this compound at the desired concentrations for various time points (e.g., 24, 48, 72 hours). Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow A Seed and treat cells with This compound B Incubate for desired time points A->B C Harvest and fix cells in cold ethanol B->C D Wash and resuspend in PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze by flow cytometry F->G H Determine cell cycle distribution (G1, S, G2/M) G->H

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with this compound as described in the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak can also be indicative of apoptosis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound in cancer cell lines. By systematically assessing cell viability, apoptosis, and cell cycle effects, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. The provided quantitative data serves as a useful reference for selecting appropriate cell lines and drug concentrations for further investigation.

References

Application Notes and Protocols for In Vivo Mouse Models in (R)-Pralatrexate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing in vivo mouse models for studying the efficacy and mechanisms of (R)-Pralatrexate, a folate analog metabolic inhibitor. The protocols detailed below are essential for preclinical evaluation of this compound in oncology research, particularly for hematological malignancies like peripheral T-cell lymphoma (PTCL), for which it is an approved therapy.[1][2]

Introduction

This compound is a potent chemotherapeutic agent that selectively targets cancer cells overexpressing the reduced folate carrier (RFC-1).[1][3] Upon cellular entry, it is polyglutamylated, leading to enhanced intracellular retention.[3][4][5] Pralatrexate then competitively inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[2][3][6] This inhibition disrupts the synthesis of DNA, RNA, and essential amino acids, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][6] Understanding the in vivo efficacy, pharmacokinetics, and potential resistance mechanisms of Pralatrexate is crucial for its clinical application and the development of novel combination therapies. Xenograft mouse models provide an indispensable platform for these investigations.

Mechanism of Action and Resistance

This compound Signaling Pathway

Pralatrexate exerts its cytotoxic effects by targeting the folate metabolism pathway, which is crucial for nucleotide synthesis and cell proliferation.

Pralatrexate_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell Pralatrexate_ext Pralatrexate RFC1 RFC-1 Transporter Pralatrexate_ext->RFC1 Uptake Pralatrexate_int Pralatrexate RFC1->Pralatrexate_int Polyglutamylated_Pralatrexate Polyglutamylated Pralatrexate Pralatrexate_int->Polyglutamylated_Pralatrexate FPGS DHFR Dihydrofolate Reductase (DHFR) Pralatrexate_int->DHFR Inhibition Polyglutamylated_Pralatrexate->DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR-mediated reduction DNA_synthesis DNA Synthesis (Purines, Thymidylate) THF->DNA_synthesis One-carbon transfer Apoptosis Apoptosis DNA_synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound.

Mechanisms of Resistance to this compound

Acquired resistance to Pralatrexate in cancer cells can emerge through various molecular alterations, primarily affecting drug transport and target enzyme levels.

Pralatrexate_Resistance cluster_cell Resistant Cancer Cell RFC1_down RFC-1 Transporter (Downregulated) Pralatrexate_int Pralatrexate Pralatrexate_ext Pralatrexate Pralatrexate_ext->RFC1_down Reduced Uptake DHFR_up DHFR (Upregulated/ Amplified) DNA_synthesis DNA Synthesis DHFR_up->DNA_synthesis Maintained Drug_efflux Drug Efflux Pumps (e.g., P-glycoprotein) Pralatrexate_int->DHFR_up Ineffective Inhibition Pralatrexate_int->Drug_efflux Increased Efflux

Caption: Key mechanisms of acquired resistance to this compound.

Experimental Protocols

Cell Line Selection and Preparation

The choice of cell line is critical for the relevance of the in vivo model. For this compound studies, T-cell lymphoma cell lines are highly relevant.

Table 1: Example Cell Lines for this compound Studies

Cell LineCancer TypeNotes
H9Cutaneous T-cell LymphomaParental cell line for developing Pralatrexate resistance.[7][8]
H9-12Pralatrexate-Resistant T-cell LymphomaIC50 of 35 nM.[7][8]
H9-200Pralatrexate-Resistant T-cell LymphomaIC50 of >1000 nM.[7][8]
HUT-78Cutaneous T-cell LymphomaUsed in xenograft models to test Pralatrexate efficacy.[9]
NCI-H460Non-Small Cell Lung CancerUsed to compare Pralatrexate with other antifolates.[10][11]
MV522Non-Small Cell Lung CancerUsed in comparative in vivo studies of antifolates.[10]

Protocol for Cell Culture and Preparation:

  • Cell Culture: Culture selected cancer cell lines in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.[12]

  • Cell Harvesting: Harvest cells during the logarithmic growth phase (80-90% confluency) using trypsin-EDTA.[12][13]

  • Washing: Wash cells with sterile phosphate-buffered saline (PBS) and perform a cell count.[12]

  • Viability Check: Assess cell viability using trypan blue exclusion; viability should be >90%.[12]

  • Cell Suspension: Resuspend cells in a sterile, serum-free medium or PBS to the desired concentration (e.g., 5 x 10^6 cells/100 µL). For subcutaneous models, a 1:1 mixture with Matrigel is often recommended to improve tumor engraftment.[12][13][14] Keep the cell suspension on ice until injection.[13]

Subcutaneous Xenograft Mouse Model

This model is widely used for initial efficacy screening due to its reproducibility and ease of tumor monitoring.[15]

Experimental Workflow:

Subcutaneous_Xenograft_Workflow start Start cell_prep Cell Line Preparation start->cell_prep injection Subcutaneous Injection of Cells cell_prep->injection animal_prep Animal Preparation (Immunodeficient Mice) animal_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with This compound/Vehicle randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Analysis (Tumor Excision, etc.) data_collection->endpoint end End endpoint->end

Caption: Workflow for a subcutaneous xenograft study.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice) aged 6-8 weeks.[12][16] House animals in a sterile environment. All procedures must be IACUC-approved.[12]

  • Tumor Implantation: Anesthetize the mouse. Shave and sterilize the injection site on the flank.[12] Inject the cell suspension (typically 100-200 µL) subcutaneously.[12][13]

  • Tumor Monitoring: Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.[12] Calculate tumor volume using the formula: (Width² x Length) / 2.[12][13]

  • Randomization: When average tumor volume reaches a target size (e.g., 100-150 mm³), randomize mice into control and treatment groups (n=8-10 mice per group is recommended).[12]

  • Treatment Administration: Administer this compound and vehicle control according to the predetermined dose and schedule. Intravenous or intraperitoneal injections are common routes.[2][9]

  • Data Collection and Endpoint: Monitor tumor volume, body weight, and overall animal health throughout the study.[16] The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size.

Orthotopic Xenograft Mouse Model

Orthotopic models involve implanting tumor cells into the corresponding organ of origin, providing a more clinically relevant tumor microenvironment.[17][18]

Protocol (Example for Pancreatic Cancer Model):

  • Animal and Cell Preparation: As described for the subcutaneous model.

  • Surgical Procedure: Anesthetize the mouse and place it on its right side.[17] After sterilizing the skin, an ultrasound-guided injection is a minimally invasive method for delivering cells to the target organ (e.g., pancreas).[17]

  • Cell Injection: Using an ultrasound system, visualize the target organ and inject the cell suspension (e.g., 10 million cells in 20 µL of PBS for a pancreatic model).[17]

  • Tumor Monitoring: Monitor tumor development using non-invasive imaging techniques such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).[9][17]

  • Treatment and Analysis: Once tumors are established, randomize animals and begin treatment as described for the subcutaneous model.

Data Presentation

Quantitative data from in vivo studies should be clearly summarized for comparison.

Table 2: Example In Vivo Dosing Regimens for this compound

Mouse ModelCell LineThis compound DoseAdministration ScheduleOutcomeReference
NSCLC XenograftMV5222 mg/kgQD x 5, for two cycles38% Tumor Growth Inhibition (TGI)[10]
NSCLC XenograftNCI-H4601 and 2 mg/kgQD x 5, for two cyclesDose-dependent TGI[10]
T-cell Lymphoma XenograftHTNot specifiedNot specifiedComplete regression of disease[11]
T-cell Lymphoma XenograftRLNot specifiedNot specifiedSignificant tumor reduction[11]
T-cell Lymphoma XenograftHUT-7815 mg/kgDays 1, 4, 8, and 11 (i.p.)Tumor response observed[9]
T-cell Lymphoma XenograftH915 mg/kgDays 1, 4, 8, and 11 (i.p.)Tumor response observed[9]

Note: For clinical relevance, it is important to note that patients receiving Pralatrexate are supplemented with folic acid and vitamin B12 to mitigate side effects like mucositis.[2][4] This should be considered in the design of preclinical studies.

Conclusion

The successful establishment of in vivo mouse models is fundamental to the preclinical evaluation of this compound. The protocols and data presented here provide a framework for conducting robust studies to assess efficacy, understand mechanisms of action and resistance, and explore novel therapeutic combinations. Adherence to detailed methodologies and careful data analysis will ensure the generation of high-quality, reproducible results to guide further drug development.

References

Application Note: A Strategic Approach to the HPLC Separation of (R)- and (S)-Pralatrexate Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and strategic guidance for developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation of the (R)- and (S)-diastereomers of Pralatrexate.

Introduction

Pralatrexate is an antineoplastic folate analog and a potent inhibitor of dihydrofolate reductase (DHFR).[1] It is used in the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[2] The Pralatrexate molecule possesses two chiral centers. One center is fixed at the L-glutamic acid moiety, corresponding to a (2S) configuration. The second chiral center is located at the C10 position of the molecule. As a result, Pralatrexate is synthesized and administered as a 1:1 mixture of two diastereomers: (10R)- and (10S)-Pralatrexate.[3]

Given that diastereomers can exhibit different pharmacological, toxicological, and pharmacokinetic properties, it is crucial for quality control and research purposes to have a reliable analytical method capable of separating and quantifying these two forms. This application note outlines a systematic approach to developing such a method using chiral HPLC.

Method Development Strategy

The separation of diastereomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from derivatized cellulose and amylose, are highly versatile and often successful in resolving a wide range of chiral compounds, including complex pharmaceuticals.[4][5] The recommended strategy involves a screening process to identify the optimal combination of CSP and mobile phase.

The workflow for this method development can be visualized as follows:

HPLC_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Prepare Pralatrexate Standard (1:1 mixture) Screen_Columns Screen Multiple CSPs (e.g., Amylose & Cellulose-based) Start->Screen_Columns Screen_Modes Test in Normal Phase (NP), Reversed-Phase (RP), and Polar Organic (PO) Modes Screen_Columns->Screen_Modes Evaluate Evaluate Resolution (Rs), Selectivity (α), and Tailing Factor Screen_Modes->Evaluate Collect Data Select_Best Select Best CSP/Mobile Phase Combination Evaluate->Select_Best Optimize Optimize Mobile Phase Composition, Flow Rate, and Temperature Select_Best->Optimize Validate Method Validation (ICH Guidelines) - Specificity, Linearity, Accuracy, Precision, Robustness Optimize->Validate Refined Method Final_Method Finalized HPLC Method Validate->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocols

This section provides a detailed protocol for the screening and optimization phases of method development.

3.1. Materials and Equipment

  • Pralatrexate Reference Standard: Containing both (R)- and (S)-diastereomers.

  • HPLC System: Quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

  • Chiral Columns (Recommended for Screening):

    • Cellulose-based CSP (e.g., tris(3,5-dimethylphenylcarbamate) coated on silica)

    • Amylose-based CSP (e.g., tris(3,5-dimethylphenylcarbamate) coated on silica)

    • Immobilized polysaccharide-based CSPs for extended solvent compatibility.

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), Dichloromethane (DCM).

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA), Formic Acid, Ammonium Bicarbonate.

3.2. Sample Preparation

  • Stock Solution: Prepare a stock solution of Pralatrexate at a concentration of 1.0 mg/mL in a suitable solvent (e.g., Methanol or a mixture of water and organic solvent).

  • Working Solution: Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL. Ensure the sample is fully dissolved.

3.3. Initial Screening Protocol

The goal of the initial screening is to identify a promising column and mobile phase system that shows at least partial separation of the two diastereomers.

HPLC Conditions for Screening:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Pralatrexate has a UV maximum around 242 nm and 300-303 nm.[6][7] Monitor at a suitable wavelength.

  • Injection Volume: 10 µL

Screening Mobile Phases:

ModeMobile Phase CompositionAdditives (if needed)
Normal Phase (NP) n-Hexane / Ethanol (e.g., 90:10, v/v)0.1% TFA or 0.1% DEA
n-Hexane / Isopropanol (e.g., 90:10, v/v)0.1% TFA or 0.1% DEA
Reversed-Phase (RP) Acetonitrile / Water with Buffer (e.g., 30:70, v/v)20 mM Ammonium Bicarbonate
Methanol / Water with Buffer (e.g., 50:50, v/v)20 mM Ammonium Bicarbonate
Polar Organic (PO) Acetonitrile / Methanol (e.g., 50:50, v/v)0.1% Formic Acid or 0.1% DEA

3.4. Method Optimization

Once a column and mobile phase mode show promise, optimize the conditions to achieve baseline separation (Resolution (Rs) > 1.5).

  • Optimize Organic Modifier Ratio: Adjust the ratio of the strong to weak solvent in the mobile phase. For NP, vary the alcohol percentage. For RP, vary the organic solvent percentage.

  • Evaluate Additives: The acidic and basic nature of Pralatrexate means that additives can significantly impact peak shape and selectivity. Systematically test different acidic (TFA, Formic Acid) and basic (DEA) additives at low concentrations (0.05% - 0.2%).

  • Adjust Flow Rate: Lowering the flow rate (e.g., to 0.5-0.8 mL/min) can sometimes improve resolution.

  • Vary Temperature: Analyze samples at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Temperature can affect the thermodynamics of the chiral recognition mechanism and alter selectivity.

Data Presentation and System Suitability

All quantitative results should be systematically recorded to allow for easy comparison.

Table 1: Results from Initial CSP Screening

Column Type Mobile Phase Mode Mobile Phase Composition Retention Time (t_R1) (min) Retention Time (t_R2) (min) Resolution (Rs)
Cellulose-A NP Hex/EtOH (90/10) + 0.1% TFA
Cellulose-A RP ACN/H2O (30/70) + Buff.
Amylose-B NP Hex/IPA (90/10) + 0.1% DEA
Amylose-B PO ACN/MeOH (50/50) + 0.1% FA

| ...etc. | | | | | |

Table 2: Data from Method Optimization

Parameter Changed Condition t_R1 (min) t_R2 (min) Selectivity (α) Resolution (Rs) Tailing Factor (Tf)
Organic Modifier Ratio
(e.g., Hex/EtOH) 95 / 5
90 / 10
85 / 15
Temperature
15 °C
25 °C

| | 40 °C | | | | | |

Table 3: Final Method System Suitability Criteria

Parameter Acceptance Criteria
Resolution (Rs) ≥ 1.5
Tailing Factor (Tf) 0.8 - 1.5
Repeatability (%RSD) ≤ 2.0% (for peak areas)

| Plate Count (N) | > 2000 |

Conclusion

The separation of (R)- and (S)-Pralatrexate diastereomers is achievable through a systematic HPLC method development approach. By screening a selection of modern, high-performance polysaccharide-based chiral stationary phases across normal phase, reversed-phase, and polar organic modes, a suitable starting point can be identified. Subsequent optimization of mobile phase composition, additives, and temperature is critical to achieving a robust and reliable method with baseline resolution. The protocols and data management structures provided herein offer a comprehensive framework for researchers to successfully develop and implement a method for the chiral separation of Pralatrexate.

References

Application Notes and Protocols for (R)-Pralatrexate in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-Pralatrexate in combination with other chemotherapy agents for the treatment of various malignancies, with a focus on T-cell lymphomas. This document includes summaries of preclinical and clinical data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (brand name Folotyn®) is a folate analog metabolic inhibitor.[1] It is designed to selectively enter cancer cells that overexpress the reduced folate carrier-1 (RFC-1).[2] Once inside the cell, pralatrexate is efficiently polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS), leading to enhanced intracellular retention.[2][3] Pralatrexate competitively inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[1][3] This inhibition disrupts the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[2][4]

Combination Therapy Rationale

The use of this compound in combination with other chemotherapeutic agents is a promising strategy to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce toxicity by using lower doses of individual agents. Preclinical and clinical studies have demonstrated synergistic or additive effects when Pralatrexate is combined with various agents, including histone deacetylase (HDAC) inhibitors, proteasome inhibitors, and traditional chemotherapy drugs.[5]

Preclinical Data Summary

In Vitro Synergism

Numerous studies have demonstrated the synergistic cytotoxicity of Pralatrexate with other anticancer agents in various cancer cell lines, particularly in T-cell lymphoma models.

Combination AgentCell LinesKey FindingsReference
Romidepsin T-cell lymphoma (TCL) cell linesConcentration-dependent synergism observed.[2]
Bortezomib T-cell lymphoma cell lines (H9, HH, P12, PF382)Synergistic induction of apoptosis and caspase activation.[3] No increased toxicity in normal peripheral blood mononuclear cells.[3][3]
Gemcitabine Lymphoma cell linesSchedule-dependent synergy; Pralatrexate followed by gemcitabine was the most effective sequence.[1] Superior to methotrexate/cytarabine in inducing apoptosis.[1]
Belinostat B-cell and T-cell lymphoma cell linesAdditive to synergistic effects, with synergism being schedule-dependent in B-cell lymphoma.[6]
Platinum Agents (Cisplatin, Oxaliplatin) Solid tumor cell linesSynergistic effects observed with simultaneous administration.
EGFR Inhibitors (Erlotinib, Lapatinib) Solid tumor cell linesSynergistic antiproliferative effects.
In Vivo Efficacy

Preclinical xenograft models have corroborated the in vitro findings, demonstrating enhanced tumor growth inhibition with combination therapies.

Combination AgentAnimal ModelTumor ModelKey FindingsReference
Romidepsin NOG murine modelHuman T-cell lymphoma xenografts (H9 and HUT-78 cells)Statistically significant reduction in tumor volume compared to monotherapy.[6] Enhanced efficacy observed with imaging modalities.[2][3]
Bortezomib SCID-beige mouse modelTransformed cutaneous T-cell lymphoma (HH cells)Enhanced anti-tumor efficacy compared to single agents.[7]

Clinical Data Summary

Clinical trials have evaluated the safety and efficacy of this compound in combination with various agents, primarily in patients with relapsed or refractory T-cell lymphomas.

Pralatrexate in Combination with Romidepsin

A Phase I/II study investigated this combination in patients with mature T-cell lymphomas (MTCL).

ParameterPhase I (TCL patients)Phase II (MTCL patients)Combined Phase I/II (MTCL patients)
Overall Response Rate (ORR) 71%35.7%53.5%
Complete Response (CR) -14.3%21.4%
Median Duration of Response (mDOR) -8.2 months7.2 months
Median Progression-Free Survival (mPFS) 4.4 months3.6 months-
Median Overall Survival (mOS) 34 months20.2 months-
Reference [6][6][8][6][8]
Pralatrexate in Combination with CHOP (Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone)

A Phase I dose-escalation study (Fol-CHOP) evaluated this combination in newly diagnosed peripheral T-cell lymphoma (PTCL) patients.[5]

ParameterValue
Overall Response Rate (ORR) 83.9%
Complete Response (CR) 20 patients
Partial Response (PR) 6 patients
Most Common Grade 3/4 Adverse Events Anemia (21.2%), Neutropenia (19.2%), Febrile Neutropenia (11.5%)
Reference [5][9]
Pralatrexate in Combination with Bortezomib

A study in elderly patients with relapsed or refractory PTCL showed promising results with a reduced-dose combination regimen.

ParameterValue
Overall Response Rate (ORR) 40% (2 out of 5 patients)
Complete Response (CR) 1 patient
Partial Response (PR) 1 patient
Most Common Adverse Events Mucositis, Anorexia
Reference [10]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Pralatrexate_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pralatrexate_ext Pralatrexate RFC1 RFC-1 Transporter Pralatrexate_ext->RFC1 Uptake Pralatrexate_int Pralatrexate RFC1->Pralatrexate_int FPGS FPGS Pralatrexate_int->FPGS Pralatrexate_PG Pralatrexate Polyglutamates FPGS->Pralatrexate_PG Polyglutamylation DHFR DHFR Pralatrexate_PG->DHFR Inhibition THF THF DHFR->THF DNA_RNA_synthesis DNA/RNA Synthesis DHF DHF DHF->DHFR THF->DNA_RNA_synthesis Required for Apoptosis Apoptosis DNA_RNA_synthesis->Apoptosis Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Synergy Assessment

In_Vitro_Workflow cluster_assays Cytotoxicity & Apoptosis Assays start Start cell_culture Culture T-cell lymphoma cell lines start->cell_culture drug_treatment Treat cells with Pralatrexate, combination agent, and both cell_culture->drug_treatment incubation Incubate for 24, 48, 72 hours drug_treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay annexin_assay Annexin V/PI Assay (Apoptosis) incubation->annexin_assay cell_cycle_assay Propidium Iodide Staining (Cell Cycle) incubation->cell_cycle_assay data_analysis Data Analysis (IC50, Combination Index) mtt_assay->data_analysis annexin_assay->data_analysis cell_cycle_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro synergy assessment.

Synergistic Signaling with Bortezomib

Pralatrexate_Bortezomib_Synergy Pralatrexate Pralatrexate DHFR DHFR Pralatrexate->DHFR Inhibits Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome Inhibits DNA_synthesis_stress DNA Synthesis Stress Protein_accumulation Accumulation of pro-apoptotic proteins (e.g., NOXA, p27) Caspase_activation Caspase Activation (Caspase-8, -9) DNA_synthesis_stress->Caspase_activation Protein_accumulation->Caspase_activation Apoptosis Synergistic Apoptosis Caspase_activation->Apoptosis

Caption: Synergistic signaling of Pralatrexate and Bortezomib.

Detailed Experimental Protocols

In Vitro Protocols

1. Cell Viability Assessment (MTT Assay)

  • Materials:

    • T-cell lymphoma cell lines (e.g., H9, HH, Jurkat)

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • 96-well plates

    • This compound and combination agent

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of this compound, the combination agent, and the combination of both in complete medium.

    • Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-treated controls.

    • Incubate for 48 or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) and use software (e.g., CalcuSyn) to determine the combination index (CI), where CI < 1 indicates synergy.

2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

  • Materials:

    • Treated and control cells from the viability assay

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Harvest approximately 1 x 10⁶ cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Materials:

    • Treated and control cells

    • 70% cold ethanol

    • PBS

    • RNase A (100 µg/mL)

    • Propidium Iodide (50 µg/mL)

    • Flow cytometer

  • Protocol:

    • Harvest approximately 1 x 10⁶ cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate on ice for at least 30 minutes.

    • Centrifuge and wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Protocol: T-Cell Lymphoma Xenograft Model
  • Materials:

    • Immunocompromised mice (e.g., NOG or SCID-beige)

    • T-cell lymphoma cell line (e.g., H9 or HH) stably expressing luciferase

    • Matrigel

    • This compound and combination agent for injection

    • Calipers for tumor measurement

    • Bioluminescence imaging system (e.g., IVIS)

    • D-luciferin

  • Protocol:

    • Tumor Implantation:

      • Harvest logarithmically growing luciferase-expressing T-cell lymphoma cells.

      • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

      • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.

    • Tumor Growth Monitoring:

      • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

      • Randomize mice into treatment groups (vehicle control, Pralatrexate alone, combination agent alone, combination therapy).

      • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Treatment Administration:

      • Administer drugs via an appropriate route (e.g., intraperitoneal injection). A representative dosing schedule for the Pralatrexate and romidepsin combination is:

        • Romidepsin: 2 mg/kg on days 1, 8, and 14.[11]

        • Pralatrexate: 15 mg/kg on days 1, 4, 8, and 11.[11]

    • Bioluminescence Imaging:

      • At specified time points, anesthetize mice and administer D-luciferin (e.g., 150 mg/kg, intraperitoneally).

      • Acquire bioluminescent images using an in vivo imaging system to monitor tumor burden and response to therapy.

    • Toxicity Assessment:

      • Monitor animal body weight and general health status throughout the study.

    • Endpoint and Tissue Collection:

      • At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

      • Excise tumors for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).

Conclusion

The combination of this compound with other chemotherapy agents, particularly HDAC inhibitors and proteasome inhibitors, has demonstrated significant synergistic anti-tumor activity in both preclinical models and clinical trials of T-cell lymphomas. The provided protocols offer a framework for researchers to further investigate these promising combination strategies. Careful consideration of dosing schedules and patient populations will be crucial for optimizing the therapeutic benefit of these regimens.

References

Application Notes and Protocols for Treating Xenograft Tumors with (R)-Pralatrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pralatrexate, a diastereomer of Pralatrexate, is a potent antifolate chemotherapeutic agent. Like Pralatrexate, its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA and RNA synthesis.[1] This targeted action disrupts the proliferation of rapidly dividing cells, making it a subject of interest in oncology research, particularly for hematological malignancies and solid tumors. These application notes provide a detailed experimental protocol for evaluating the in vivo efficacy of this compound in preclinical xenograft models, specifically focusing on non-small cell lung cancer (NSCLC) and T-cell lymphoma models.

Mechanism of Action

This compound exerts its cytotoxic effects through a well-defined mechanism. It is actively transported into tumor cells via the reduced folate carrier 1 (RFC-1).[2] Once intracellular, it undergoes polyglutamylation, a process that enhances its retention within the cell and increases its inhibitory potency against DHFR.[1] By binding to and inhibiting DHFR, this compound blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate. This depletion of essential precursors for DNA and RNA synthesis ultimately leads to the induction of apoptosis in cancer cells.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RFC-1 RFC-1 Pralatrexate_int This compound (intracellular) RFC-1->Pralatrexate_int Pralatrexate_ext This compound (extracellular) Pralatrexate_ext->RFC-1 Uptake Polyglutamylated_Pralatrexate Polyglutamylated This compound Pralatrexate_int->Polyglutamylated_Pralatrexate Polyglutamylation (FPGS) DHFR DHFR Polyglutamylated_Pralatrexate->DHFR Inhibition DNA_Synthesis DNA Synthesis DHFR->DNA_Synthesis Required for Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: this compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the in vivo efficacy of Pralatrexate in various xenograft models. This data is compiled from preclinical studies and illustrates the dose-dependent anti-tumor effects.

Table 1: Efficacy of Pralatrexate in a Pancreatic Cancer Xenograft Model

Treatment GroupFinal Tumor Volume (mm³) (Mean ± SD)Final Tumor Weight (g) (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control188.1 ± 25.760.13 ± 0.04-
Pralatrexate (20 mg/kg)50.65 ± 19.020.03 ± 0.0276.92
Data from a study using BxPC-GEM-20 xenografts in nude mice.[2]

Table 2: Efficacy of Pralatrexate in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI) (%)Statistical Significance (vs. Control)
Pralatrexate134Not specified
Pralatrexate252P < 0.05
Data from a study using NCI-H460 xenografts.[2]

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Tumors

This protocol outlines the procedure for establishing subcutaneous xenograft tumors using either NCI-H460 (NSCLC) or HUT-78 (T-cell lymphoma) cell lines.

Materials:

  • NCI-H460 or HUT-78 cells

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells like NCI-H460)

  • Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)

  • 6-8 week old female immunodeficient mice (e.g., athymic nude, SCID, or NOD/SCID)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane)

  • Calipers or imaging system for tumor measurement

Procedure:

  • Cell Culture and Preparation:

    • Culture NCI-H460 or HUT-78 cells according to standard protocols.

    • For NCI-H460 cells, harvest at 80-90% confluency using Trypsin-EDTA. For HUT-78 suspension cells, collect by centrifugation.

    • Wash the cells twice with sterile PBS and resuspend in PBS or serum-free medium.

    • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

    • Resuspend the final cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration.

      • For NCI-H460: 1 x 10⁶ cells in 100-200 µL.

      • For HUT-78: 5-10 x 10⁶ cells in 100-200 µL.

  • Tumor Implantation:

    • Anesthetize the mice using isoflurane or another approved anesthetic.

    • Wipe the injection site (typically the right flank) with an alcohol swab.

    • Gently lift the skin and inject the cell suspension subcutaneously.

    • Monitor the mice for recovery from anesthesia.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow. This typically takes 7-14 days.

    • Begin monitoring tumor size when they become palpable.

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the modified ellipsoid formula: Tumor Volume = (Width² x Length) / 2 .

    • Alternatively, for cell lines expressing a reporter gene (e.g., luciferase), tumor burden can be monitored using bioluminescence imaging.

Protocol 2: Treatment of Xenograft Tumors with this compound

This protocol describes the preparation and administration of this compound to tumor-bearing mice.

Materials:

  • This compound for injection (e.g., Folotyn®)

  • Sterile 0.9% Sodium Chloride Injection (Saline) as the vehicle

  • Sterile syringes and needles for injection

  • Tumor-bearing mice with established tumors (e.g., 100-200 mm³)

Procedure:

  • Preparation of this compound Dosing Solution:

    • This compound is typically supplied in vials at a concentration of 20 mg/mL.

    • The drug can be administered directly or diluted with sterile 0.9% saline to the desired final concentration for injection. The final injection volume for mice is typically 100-200 µL.

    • Example Calculation for a 15 mg/kg dose in a 20g mouse:

      • Dose = 15 mg/kg * 0.02 kg = 0.3 mg

      • If using a 20 mg/mL stock solution, Volume = 0.3 mg / 20 mg/mL = 0.015 mL (15 µL)

      • This can be brought up to a final volume of 100 µL with sterile saline for injection.

  • Drug Administration:

    • Randomize mice into treatment and control groups once tumors reach the desired size.

    • Administer this compound or vehicle (sterile saline) via the desired route (e.g., intraperitoneal or intravenous injection).

    • Follow the predetermined dosing schedule. A common schedule is once daily for 5 consecutive days, or on specific days over several weeks (e.g., days 1, 4, 8, and 11).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

    • Tumor tissue can be further processed for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for Ki-67 to assess proliferation).

Experimental Workflow Diagram

G Cell_Culture Cell Culture (NCI-H460 or HUT-78) Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers or Imaging) Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Treatment Administration (this compound or Vehicle) Randomization->Treatment Monitoring Continued Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Caption: Xenograft Study Workflow

References

Determining (R)-Pralatrexate IC50 Values: Application Notes and Protocols for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of (R)-Pralatrexate, a potent antifolate drug, using common cell viability assays. The IC50 value is a critical parameter for assessing the potency of a compound and comparing its efficacy across different cancer cell lines.

This compound is a folate analog metabolic inhibitor that selectively enters cancer cells overexpressing the reduced folate carrier (RFC-1).[1] Once inside the cell, it competitively inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and proteins.[1][2] This disruption of essential cellular processes ultimately leads to apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]

Data Presentation: this compound IC50 Values

The following table summarizes the IC50 values of this compound in various human cancer cell lines as determined by different cell viability assays.

Cell LineCancer TypeCell Viability AssayThis compound IC50 (nM)
H9T-cell LymphomaNot Specified3.3
H9-12 (Pralatrexate-resistant)T-cell LymphomaNot Specified34
H9-200 (Pralatrexate-resistant)T-cell LymphomaNot Specified>1000
CEMT-lymphoblastic LeukemiaNot Specified0.6
CEM/P (Pralatrexate-resistant)T-lymphoblastic LeukemiaNot Specified20
MOLT4T-lymphoblastic LeukemiaNot Specified2.4
MOLT4/P (Pralatrexate-resistant)T-lymphoblastic LeukemiaNot Specified80
MM.1sMultiple MyelomaNot Specified1.7 - 9.7
ARH-77Multiple MyelomaNot Specified1.7 - 9.7
KMS-11Multiple MyelomaNot Specified1.7 - 9.7
PCNY-1BMultiple MyelomaNot Specified1.7 - 9.7
RLTransformed Follicular LymphomaNot Specified3 - 5
HTDiffuse Large B-cell LymphomaNot Specified3 - 5
SKI-DLBCL-1Diffuse Large B-cell LymphomaNot Specified3 - 5
RajiBurkitt's LymphomaNot Specified3 - 5
Hs445Hodgkin's LymphomaNot Specified3 - 5

Experimental Protocols

Accurate determination of IC50 values relies on robust and reproducible experimental protocols. Below are detailed methodologies for three commonly used cell viability assays: MTT, XTT, and CellTiter-Glo®.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[3]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[6]

  • Phosphate-buffered saline (PBS)

  • 96-well clear flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570-590 nm[4]

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7][8]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate before removing the supernatant.[4]

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 570 nm and 590 nm using a microplate reader.[4] A reference wavelength of 630 nm can also be used to reduce background.[4]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Principle: The XTT assay is another colorimetric method that measures cellular metabolic activity. Unlike MTT, the product of XTT reduction by viable cells is a water-soluble formazan, eliminating the need for a solubilization step.[9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • XTT labeling reagent

  • Electron coupling reagent

  • 96-well clear flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding and Compound Treatment: Follow the same procedures as described in the MTT assay protocol (Steps 1 and 2).

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT working solution by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions immediately before use.

    • After the drug incubation period, add 50 µL of the freshly prepared XTT working solution to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, or until a significant color change is observed.

  • Absorbance Measurement:

    • Gently shake the plate to evenly distribute the color.

    • Measure the absorbance of each well at a wavelength between 450 nm and 500 nm using a microplate reader. A reference wavelength between 630 nm and 690 nm can be used to subtract non-specific background absorbance.

  • Data Analysis: Follow the same data analysis procedure as described in the MTT assay protocol (Step 6).

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: The CellTiter-Glo® assay is a homogeneous, luminescent method that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[10][11] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration.[10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well sterile plates (to prevent well-to-well crosstalk)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment: Follow the same procedures as described in the MTT assay protocol (Steps 1 and 2), but use opaque-walled plates.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

    • After the drug incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[10]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

  • Signal Stabilization and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Visualizations

G cluster_workflow Experimental Workflow for IC50 Determination step1 1. Cell Seeding (96-well plate) step2 2. Compound Treatment (Serial dilutions of this compound) step1->step2 step3 3. Incubation (e.g., 48-72 hours) step2->step3 step4 4. Add Viability Reagent (MTT, XTT, or CellTiter-Glo) step3->step4 step5 5. Incubation (as per assay protocol) step4->step5 step6 6. Signal Measurement (Absorbance or Luminescence) step5->step6 step7 7. Data Analysis (Dose-response curve & IC50 calculation) step6->step7

General workflow for determining IC50 values.

G cluster_pathway This compound Mechanism of Action Pralatrexate This compound (extracellular) RFC1 RFC-1 Transporter Pralatrexate->RFC1 Enters cell via Pralatrexate_intra This compound (intracellular) RFC1->Pralatrexate_intra DHFR Dihydrofolate Reductase (DHFR) Pralatrexate_intra->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Product DHF Dihydrofolate (DHF) DHF->DHFR Substrate DNA_synthesis DNA Synthesis THF->DNA_synthesis Required for Apoptosis Apoptosis DNA_synthesis->Apoptosis Inhibition leads to

Simplified signaling pathway of this compound.

References

Application Notes: Flow Cytometry Analysis of Apoptosis Induced by (R)-Pralatrexate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Pralatrexate is a folate analog metabolic inhibitor that has demonstrated efficacy in the treatment of certain cancers, particularly peripheral T-cell lymphoma.[1][2] Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the synthesis of DNA and RNA.[1][3][4] This inhibition leads to the disruption of cellular replication and subsequently induces programmed cell death, or apoptosis.[1][2][5] Quantifying the apoptotic response of cancer cells to this compound is a critical step in both preclinical drug evaluation and understanding its therapeutic potential.

Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, offers a robust and quantitative method to assess apoptosis.[6][7][8] This technique allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells within a population.[6][9]

Principle of the Assay:

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[7][8][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[6][8] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells with intact membranes.[7][8] In late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus.[8]

By using both Annexin V and PI, we can distinguish four cell populations:

  • Annexin V- / PI- (Lower Left Quadrant): Viable cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells[6]

These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and PI staining followed by flow cytometry.

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its cytotoxic effects by targeting the folate metabolic pathway. As a folate analog, it is actively transported into cancer cells, often via the reduced folate carrier (RFC).[1][2] Once inside the cell, it is polyglutamated, which enhances its intracellular retention and inhibitory activity against dihydrofolate reductase (DHFR).[1][2] The inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate. This leads to a depletion of the nucleotide precursors necessary for DNA and RNA synthesis, causing DNA damage and cell cycle arrest, which ultimately triggers the intrinsic pathway of apoptosis.

Pralatrexate_Apoptosis_Pathway Signaling Pathway of this compound-Induced Apoptosis cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pralatrexate_ext This compound RFC Reduced Folate Carrier (RFC) Pralatrexate_ext->RFC Transport Pralatrexate_int This compound RFC->Pralatrexate_int Pralatrexate_poly Polyglutamated Pralatrexate Pralatrexate_int->Pralatrexate_poly Polyglutamation DHFR Dihydrofolate Reductase (DHFR) Pralatrexate_poly->DHFR Inhibition THF_synthesis Tetrahydrofolate (THF) Synthesis DHFR->THF_synthesis Catalyzes Nucleotide_synthesis Purine & Thymidylate Synthesis THF_synthesis->Nucleotide_synthesis Required for DNA_synthesis DNA & RNA Synthesis Nucleotide_synthesis->DNA_synthesis Required for DNA_damage DNA Damage & Cell Cycle Arrest DNA_synthesis->DNA_damage Disruption leads to Apoptosis Apoptosis DNA_damage->Apoptosis Triggers

Caption: this compound apoptosis signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for assessing this compound-induced apoptosis using flow cytometry.

Experimental_Workflow Experimental Workflow for Apoptosis Analysis start Start cell_culture 1. Cell Seeding (e.g., T-cell lymphoma line) start->cell_culture drug_treatment 2. Treatment with this compound (Varying concentrations and time points) cell_culture->drug_treatment cell_harvest 3. Cell Harvesting (Collect both adherent and suspension cells) drug_treatment->cell_harvest cell_wash 4. Cell Washing (Wash with cold PBS) cell_harvest->cell_wash staining 5. Staining (Resuspend in Annexin V Binding Buffer, add Annexin V-FITC and PI) cell_wash->staining incubation 6. Incubation (Room temperature, in the dark) staining->incubation flow_cytometry 7. Flow Cytometry Analysis (Acquire data) incubation->flow_cytometry data_analysis 8. Data Analysis (Quadrant analysis to quantify apoptotic populations) flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for apoptosis analysis via flow cytometry.

Data Presentation

The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis in a T-cell lymphoma cell line treated with varying concentrations of this compound for 48 hours.

This compound Concentration (nM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
1080.3 ± 3.512.1 ± 1.86.5 ± 1.11.1 ± 0.3
5055.7 ± 4.225.4 ± 3.117.3 ± 2.51.6 ± 0.4
10025.1 ± 3.840.2 ± 4.532.8 ± 3.91.9 ± 0.5
5008.9 ± 1.920.5 ± 2.868.1 ± 5.32.5 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • T-cell lymphoma cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO or appropriate solvent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells, if applicable)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Sterile microcentrifuge tubes

  • Flow cytometer

Cell Culture and Drug Treatment
  • Culture T-cell lymphoma cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in appropriate culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 500 nM).

  • Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Treat the cells with the prepared concentrations of this compound or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).

Annexin V and Propidium Iodide Staining
  • Cell Harvesting:

    • For suspension cells, transfer the cell suspension to centrifuge tubes.

    • For adherent cells, collect the culture medium (containing floating, potentially apoptotic cells) and then wash the adherent cells with PBS before detaching them with trypsin-EDTA. Combine the detached cells with the collected medium.

  • Cell Washing:

    • Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C.[10]

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Repeat the centrifugation and discard the supernatant.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh microcentrifuge tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]

    • Gently vortex the tubes to mix.

  • Incubation:

    • Incubate the tubes for 15-20 minutes at room temperature in the dark.[9]

  • Preparation for Flow Cytometry:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]

    • Keep the samples on ice and protected from light until analysis.

Flow Cytometry Analysis
  • Set up the flow cytometer with the appropriate laser and filter configuration for detecting FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and Propidium Iodide (detected with a >670 nm longpass filter).

  • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with Propidium Iodide to set up compensation and define the quadrants for analysis.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.

  • Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

References

Application Notes and Protocols for (R)-Pralatrexate-Induced S-Phase Arrest in Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pralatrexate, a folate analog metabolic inhibitor, is a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] Its primary mechanism of action involves blocking the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[1][2][3] This targeted inhibition leads to the depletion of nucleotide precursors, resulting in cell cycle arrest, primarily in the S-phase, and subsequent apoptosis in rapidly proliferating cells.[1][4]

Pralatrexate exhibits enhanced cellular uptake through the reduced folate carrier (RFC) and is efficiently retained within cells after polyglutamylation by folylpolyglutamate synthetase (FPGS).[1][5][6] These characteristics contribute to its potent antitumor activity in various cancer types, particularly in T-cell lymphomas.[7][8][9][10] These application notes provide detailed protocols for utilizing this compound to induce S-phase arrest for cell cycle analysis in cancer cell lines.

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting the folate metabolic pathway. It is actively transported into cells by the Reduced Folate Carrier 1 (RFC-1). Inside the cell, it is polyglutamylated by Folylpolyglutamate Synthetase (FPGS), which enhances its intracellular retention and inhibitory activity against Dihydrofolate Reductase (DHFR). By inhibiting DHFR, Pralatrexate blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a key cofactor in the synthesis of purines and thymidylate. The depletion of these essential precursors of DNA and RNA leads to an accumulation of cells in the S-phase of the cell cycle and ultimately triggers apoptosis.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell Pralatrexate_ext This compound RFC1 RFC-1 Pralatrexate_ext->RFC1 Uptake Pralatrexate_int This compound RFC1->Pralatrexate_int FPGS FPGS Pralatrexate_int->FPGS Polyglutamated_Pralatrexate Polyglutamated This compound DHFR DHFR Polyglutamated_Pralatrexate->DHFR Inhibition FPGS->Polyglutamated_Pralatrexate Polyglutamylation THF THF DHFR->THF Reduction DHF DHF DHF->DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_RNA_Synth DNA/RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->DNA_RNA_Synth S_Phase_Arrest S-Phase Arrest DNA_RNA_Synth->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Mechanism of this compound Action.

Data Presentation

This compound Induced S-Phase Arrest in MM.1s Multiple Myeloma Cells

The following table summarizes the cell cycle distribution of MM.1s multiple myeloma cells following treatment with this compound at various concentrations and time points. Data is presented as the percentage of cells in each phase of the cell cycle.

Treatment Time (hours)This compound Concentration (nM)% G1 Phase% S Phase% G2/M Phase
6 0 (Control)454015
1424810
338557
1035605
12 0 (Control)483814
135587
325687
1020755
24 0 (Control)503515
122708
315805
1010855

Data is adapted from a study on multiple myeloma cells and may vary depending on the cell line and experimental conditions.[11]

Cytotoxicity of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines demonstrate its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (nM) at 72h
H9T-cell Lymphoma2.5
P12T-cell Lymphoma2.4
CEMT-cell Lymphoma4.2
PF-382T-cell Lymphoma2.7
KOPT-K1T-cell Lymphoma1.7
DND-41T-cell Lymphoma1.2
HPB-ALLT-cell Lymphoma0.77
HHT-cell Lymphoma2.8
NCI-H460Non-Small Cell Lung Cancer~50
A549Non-Small Cell Lung Cancer~100

IC50 values are approximate and can vary based on the specific experimental conditions.[7]

Experimental Protocols

Experimental Workflow for Cell Cycle Analysis

The following diagram outlines the general workflow for inducing S-phase arrest with this compound and subsequent cell cycle analysis by flow cytometry.

cluster_workflow Experimental Workflow Cell_Culture 1. Cell Seeding Treatment 2. This compound Treatment Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Fixation 4. Cell Fixation Harvest->Fixation Staining 5. DNA Staining Fixation->Staining Flow_Cytometry 6. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 7. Data Analysis Flow_Cytometry->Data_Analysis cluster_apoptosis Apoptosis Signaling Pathway Pralatrexate This compound DHFR_inhibition DHFR Inhibition Pralatrexate->DHFR_inhibition dNTP_depletion dNTP Depletion DHFR_inhibition->dNTP_depletion DNA_damage DNA Damage & Replication Stress dNTP_depletion->DNA_damage p53_activation p53 Activation DNA_damage->p53_activation Bax_activation Bax/Bak Activation p53_activation->Bax_activation Mitochondria Mitochondria Bax_activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for (R)-Pralatrexate in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the terminal alkyne group of (R)-Pralatrexate in click chemistry reactions. The inherent propargyl group of Pralatrexate makes it a valuable tool for various bioconjugation applications, including target identification, drug delivery, and bioimaging.

This compound is a folate analog metabolic inhibitor that targets dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and proteins.[1][2] By inhibiting DHFR, Pralatrexate disrupts these essential cellular processes, leading to cell death, particularly in rapidly dividing cancer cells.[1] Its high affinity for the reduced folate carrier (RFC-1) facilitates its selective uptake into tumor cells that overexpress this transporter.[3][4] The presence of a terminal alkyne group in its structure allows for covalent modification using highly efficient and specific "click" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5]

Applications of this compound's Alkyne Group in Click Chemistry

The ability to attach various functionalities to Pralatrexate via its alkyne handle opens up numerous possibilities in research and drug development:

  • Target Identification and Validation: By conjugating Pralatrexate to a reporter tag (e.g., biotin) via click chemistry, researchers can perform affinity purification-mass spectrometry experiments to identify its protein binding partners and off-targets within the cellular proteome. This can help in elucidating its mechanism of action and potential resistance pathways.

  • Targeted Drug Delivery: The alkyne group can be used to link Pralatrexate to targeting ligands such as antibodies, peptides, or aptamers. This approach can enhance the selective delivery of the drug to cancer cells, potentially increasing its therapeutic index and reducing off-target toxicity.

  • Bioimaging and Pharmacokinetic Studies: Conjugation of Pralatrexate to fluorescent dyes or imaging agents (e.g., for PET or MRI) through a stable triazole linkage enables the visualization of its distribution and accumulation in cells and animal models.[6][7] This can provide valuable insights into its pharmacokinetics and tumor-targeting capabilities.

  • Development of Drug Conjugates: The alkyne moiety allows for the attachment of other therapeutic agents, creating combination therapies within a single molecule.

Quantitative Data Summary

While specific kinetic data for click reactions involving this compound are not extensively published, the following table summarizes typical reaction parameters for CuAAC with small molecules, which can be used as a starting point for optimization.

ParameterValue/RangeReference
Reaction Time 15 - 60 minutes[8]
Temperature Room Temperature[9]
pH Range 4 - 12[9]
Typical Yield > 90%[9]
[Alkyne] 10 µM - 10 mMGeneral Protocol
[Azide] 1 - 5 equivalents (relative to alkyne)[8]
[CuSO₄] 50 µM - 1 mM[10]
[Sodium Ascorbate] 1 - 5 mM[10]
[Ligand (e.g., THPTA)] 250 µM - 5 mM[10]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an Azide-Containing Fluorescent Dye

This protocol describes the conjugation of this compound to an azide-functionalized fluorescent dye for cellular imaging applications.

Materials:

  • This compound

  • Azide-functionalized fluorescent dye (e.g., Azide-fluor 488)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Azide-fluor 488: Prepare a 10 mM stock solution in DMSO.

    • CuSO₄: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water (freshly prepared).

    • THPTA: Prepare a 100 mM stock solution in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the following in order:

      • This compound (to a final concentration of 1 mM).

      • Azide-fluor 488 (to a final concentration of 1.2 mM, 1.2 equivalents).

      • PBS (pH 7.4) to bring the reaction volume to 90% of the final volume.

      • THPTA (to a final concentration of 5 mM).

      • CuSO₄ (to a final concentration of 1 mM).

    • Vortex the mixture gently.

  • Initiation of the Click Reaction:

    • Add sodium ascorbate to the reaction mixture to a final concentration of 5 mM.

    • Vortex the tube gently to ensure thorough mixing.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1 hour, protected from light.

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification:

    • Upon completion, the Pralatrexate-dye conjugate can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Labeling

This protocol outlines the use of SPAAC to label cells that have taken up this compound with a cyclooctyne-bearing fluorescent probe. This copper-free click reaction is suitable for use in living systems.

Materials:

  • Cells of interest cultured in appropriate medium

  • This compound

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-fluor 545)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

Procedure:

  • Cell Treatment with this compound:

    • Plate cells at a suitable density in a culture dish or on coverslips.

    • Treat the cells with a working concentration of this compound (e.g., 1-10 µM) in cell culture medium and incubate for a desired period (e.g., 4-24 hours) to allow for cellular uptake.

  • Preparation for Labeling:

    • Remove the Pralatrexate-containing medium and wash the cells three times with warm PBS (pH 7.4).

  • SPAAC Reaction:

    • Prepare a solution of the DBCO-fluorophore in cell culture medium (e.g., 5-20 µM).

    • Add the DBCO-fluorophore solution to the cells and incubate for 1-2 hours at 37°C, protected from light.

  • Washing:

    • Remove the labeling solution and wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

  • Imaging:

    • The cells are now ready for imaging using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.

Visualizations

Pralatrexate_Signaling_Pathway cluster_cell Cancer Cell Pralatrexate Pralatrexate RFC1 Reduced Folate Carrier 1 (RFC-1) Pralatrexate->RFC1 Uptake DHFR Dihydrofolate Reductase (DHFR) Pralatrexate->DHFR Inhibition Cell_Membrane Cell Membrane DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Required for Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Pralatrexate's mechanism of action.

Click_Chemistry_Workflow Pralatrexate This compound (with alkyne) CuAAC CuAAC Reaction (CuSO4, Na-Ascorbate, Ligand) Pralatrexate->CuAAC Azide_Molecule Azide-modified Molecule (e.g., Fluorophore, Biotin, Targeting Ligand) Azide_Molecule->CuAAC Conjugate Pralatrexate Conjugate (Stable Triazole Linkage) CuAAC->Conjugate Application Downstream Application (Imaging, Pulldown, etc.) Conjugate->Application

Caption: General workflow for CuAAC with Pralatrexate.

Targeted_Delivery_System cluster_conjugate Pralatrexate Conjugate Targeting_Moiety Targeting Moiety e.g., Antibody, Peptide Linker Linker Triazole formed via Click Chemistry Targeting_Moiety->Linker Pralatrexate This compound Cytotoxic Payload Linker->Pralatrexate Cancer_Cell Cancer Cell (with target receptor) Pralatrexate->Cancer_Cell Targeted Delivery

References

Troubleshooting & Optimization

Technical Support Center: (R)-Pralatrexate Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions for dissolving and handling (R)-Pralatrexate for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] Pralatrexate is readily soluble in DMSO, with reported solubilities ranging from 3 mg/mL to over 50 mg/mL.[3] For optimal results, use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[6][7]

Q2: My this compound is not fully dissolving in DMSO. What can I do?

A: If you encounter difficulty dissolving this compound in DMSO, you can try the following methods to increase the dissolution rate and concentration:

  • Warming: Gently warm the solution at 37°C for approximately 10 minutes.[2]

  • Sonication: Use an ultrasonic bath to agitate the solution for a short period.[2]

  • Ensure Solvent Quality: Use a fresh, unopened bottle of anhydrous DMSO, as the solvent is hygroscopic and absorbed water can decrease solubility.[6][7]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A: Direct dissolution in neutral aqueous solutions is challenging. Pralatrexate is generally considered insoluble in water and ethanol.[2][4] However, its aqueous solubility is highly pH-dependent.[8] It is soluble in aqueous solutions at a pH of 6.5 or higher.[8] While one source indicates a solubility of approximately 1 mg/mL in PBS (pH 7.2), it is generally more reliable to first prepare a concentrated stock in DMSO and then dilute it into your aqueous experimental medium.

Q4: How can I prepare an aqueous working solution from a DMSO stock?

A: To prepare an aqueous working solution, the DMSO stock should be serially diluted into your final aqueous buffer or cell culture medium. It is critical to ensure that the final concentration of DMSO in the experiment is insignificant, as it can have physiological effects on cells, typically below 0.5%.[1] Always add the DMSO stock to the aqueous solution while mixing to avoid precipitation.

Q5: What is the stability of this compound solutions?

A:

  • DMSO Stock Solutions: When stored properly, DMSO stock solutions are stable. They can be stored at -20°C for several months or at -80°C for up to two years.[2][3][6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

  • Aqueous Solutions: Aqueous solutions of Pralatrexate are not recommended for long-term storage.[2] They should be prepared fresh for each experiment and used within one day.[1]

Q6: How does pH affect the solubility of this compound?

A: The aqueous solubility of Pralatrexate follows a U-shaped curve over a pH range of 1 to 7.[8] Its lowest solubility occurs between pH 3 and pH 6.[8] The solubility significantly increases in aqueous solutions with a pH of 6.5 or higher.[8] Therefore, using a buffer system that maintains a pH above this level can improve its solubility in aqueous media.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Precipitate forms when diluting DMSO stock into aqueous buffer or media. The final concentration exceeds the aqueous solubility limit of Pralatrexate at the buffer's pH.Decrease the final concentration of Pralatrexate in the working solution. Ensure the pH of the final aqueous solution is 6.5 or higher to maximize solubility.[8]
The pH of the final medium is too low (between 3 and 6), where Pralatrexate is least soluble.[8]Adjust the pH of your final buffer or medium to be ≥ 6.5.
Inconsistent experimental results between assays. Degradation of Pralatrexate in the aqueous working solution.Always prepare aqueous working solutions fresh from a frozen DMSO stock immediately before performing the experiment. Do not store aqueous solutions for more than a day.[1]
Cellular toxicity caused by the solvent.Ensure the final concentration of DMSO is low (e.g., <0.5%) and consistent across all experimental conditions, including a vehicle-only control.[1]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventReported SolubilityReference(s)
DMSO≥ 50 mg/mL (~104.7 mM)[3][7]
28 mg/mL (~58.6 mM)[4]
> 23.9 mg/mL[2]
~3 mg/mL
Dimethylformamide (DMF)~14 mg/mL[1]
PBS (pH 7.2)~1 mg/mL[1]
2 M NaOH50 mg/mL[5]
WaterInsoluble[2][6][4][9]
EthanolInsoluble[2][6][4]

Note: Solubility values can vary between different product batches and due to experimental conditions.

Table 2: pH-Dependent Aqueous Solubility of Pralatrexate

pH RangeSolubility CharacteristicReference
< 3 Increasing solubility as pH decreases[8]
3 - 6 Lowest solubility range (intrinsic solubility of neutral species is ~63 µg/mL)[8]
≥ 6.5 Good solubility[8]

Experimental Protocols

Protocol 1: Preparation of a 50 mM DMSO Stock Solution

  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 477.47 g/mol ) in a sterile conical tube. For example, for 1 mL of a 50 mM stock, weigh 23.87 mg.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution thoroughly. If the compound does not dissolve completely, gently warm the tube to 37°C for 10 minutes and/or place it in an ultrasonic bath for 5-10 minutes until the solution is clear.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -80°C for long-term stability (up to 2 years).[3][6]

Protocol 2: Preparation of an Aqueous Working Solution for Cell Culture

  • Thaw Stock: Remove one aliquot of the frozen DMSO stock solution and thaw it at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration will be below 0.5%.

  • Serial Dilution: Perform serial dilutions if necessary. For example, first, dilute the 50 mM stock 1:100 in cell culture medium to create an intermediate solution of 500 µM.

  • Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture plate wells to reach the final desired concentration (e.g., 10 µL of a 500 µM solution into 990 µL of medium for a final concentration of 5 µM).

  • Mixing: Mix gently by pipetting or swirling the plate.

  • Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells.

  • Immediate Use: Use the prepared working solutions immediately, as aqueous stability is limited.[1][2]

Visual Guides

G cluster_prep Preparation of this compound Solution start Start: Weigh This compound Powder stock_q Prepare High-Concentration Stock Solution? start->stock_q add_dmso Add fresh, anhydrous DMSO stock_q->add_dmso Yes (Recommended) add_buffer Add aqueous buffer (pH must be >= 6.5) stock_q->add_buffer No (Direct Aqueous) check_sol Is it fully dissolved? add_dmso->check_sol aid_sol Aid Dissolution: - Warm to 37°C - Sonicate check_sol->aid_sol No store Aliquot and Store Stock at -80°C check_sol->store Yes aid_sol->check_sol dilute Dilute DMSO stock into aqueous buffer/media (pH > 6.5 recommended) store->dilute end_exp Ready for In Vitro Experiment (Use Immediately) dilute->end_exp check_aq_sol Is it fully dissolved? add_buffer->check_aq_sol fail Insoluble. Use DMSO stock method. check_aq_sol->fail No check_aq_sol->end_exp Yes

Caption: Workflow for dissolving this compound for in vitro use.

G cluster_cell Cellular Mechanism of this compound pdx_out Extracellular Pralatrexate rfc1 RFC-1 Transporter pdx_out->rfc1 High Affinity Uptake pdx_in Intracellular Pralatrexate rfc1->pdx_in fpgs FPGS (Folylpolyglutamate Synthetase) pdx_in->fpgs pdx_poly Polyglutamylated Pralatrexate (Trapped in cell) fpgs->pdx_poly dhfr DHFR (Dihydrofolate Reductase) pdx_poly->dhfr Inhibits folate_cycle Dihydrofolate Tetrahydrofolate dhfr->folate_cycle dna_synth Nucleotide Synthesis DNA/RNA Synthesis folate_cycle->dna_synth Required for apoptosis Apoptosis dna_synth->apoptosis Inhibition leads to

References

Technical Support Center: (R)-Pralatrexate Stability and Degradation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of (R)-Pralatrexate in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in aqueous solution?

A1: this compound is known to be sensitive to various environmental factors in aqueous solution. Forced degradation studies have shown that it is susceptible to degradation under hydrolytic (both acidic and alkaline conditions), oxidative, thermal, and photolytic stress.[1][2][3] This instability necessitates careful handling and storage to maintain the integrity of the compound during experimental procedures. The commercial formulation is a sterile, isotonic, non-pyrogenic clear yellow aqueous solution with a pH adjusted to 7.5-8.5 to improve solubility and stability.

Q2: What are the primary degradation pathways for this compound in aqueous solution?

A2: The primary degradation pathways for this compound in aqueous solution are hydrolysis and photolysis.[1][4] Hydrolytic degradation can occur at both acidic and alkaline pH, leading to the formation of specific degradation products. Photodegradation occurs upon exposure to light. At least nine degradation impurities have been identified under various stress conditions.[2][3] Four of these have been identified as major degradation products arising specifically from hydrolytic and photolytic stress.[1][4]

Q3: What are the recommended storage conditions for this compound aqueous solutions?

A3: Pralatrexate injection vials are recommended to be stored refrigerated at 2-8°C and protected from light.[5][6] Unopened vials may be kept at room temperature for up to 72 hours. Any vials left at room temperature for longer should be discarded.[5][6][7] Once a vial is opened, it should be used immediately, and any unused portion should be discarded as it does not contain preservatives.[5][6]

Q4: How does pH affect the stability of this compound in aqueous solution?

A4: The aqueous solubility and stability of pralatrexate are highly pH-dependent. It is more soluble in alkaline solutions (pH > 7). The molecule has pKa values of 3.25, 4.76, and 6.17, indicating that its ionization state, and therefore its reactivity, will change significantly across the physiological pH range. Forced degradation studies have confirmed that pralatrexate is sensitive to both acidic and alkaline hydrolysis.[2][3]

Troubleshooting Guide

Problem 1: Rapid degradation of this compound is observed in my aqueous solution during experiments.

  • Possible Cause 1: Inappropriate pH of the solution.

    • Solution: Ensure the pH of your aqueous solution is within a stable range for pralatrexate, ideally between 7.5 and 8.5, similar to its commercial formulation. Use appropriate buffer systems to maintain a constant pH throughout your experiment.

  • Possible Cause 2: Exposure to light.

    • Solution: Pralatrexate is known to be light-sensitive.[1][2] Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.

  • Possible Cause 3: High temperature.

    • Solution: Pralatrexate degrades under thermal stress.[2][3] Maintain your solutions at controlled, cool temperatures. If elevated temperatures are necessary for your experiment, minimize the duration of exposure. For long-term storage, adhere to the recommended 2-8°C.[5][6]

  • Possible Cause 4: Presence of oxidizing agents.

    • Solution: Avoid the presence of oxidizing agents in your solutions, as pralatrexate is susceptible to oxidative degradation.[2][3] Use high-purity solvents and reagents to minimize contaminants that could act as oxidizing agents.

Problem 2: Inconsistent results in stability studies.

  • Possible Cause 1: Variability in experimental conditions.

    • Solution: Strictly control all experimental parameters, including pH, temperature, light exposure, and concentration of any stress-inducing agents. Use calibrated equipment and standardized procedures.

  • Possible Cause 2: Issues with the analytical method.

    • Solution: Ensure your analytical method, such as HPLC, is properly validated and stability-indicating. This means the method can accurately separate the parent drug from all potential degradation products without interference. Refer to the detailed experimental protocols for a validated HPLC method.

Problem 3: Difficulty in identifying and quantifying degradation products.

  • Possible Cause 1: Co-elution of degradation products in HPLC.

    • Solution: Optimize your HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column chemistry to achieve better separation of all peaks. A validated stability-indicating method is crucial.[1][4]

  • Possible Cause 2: Lack of reference standards for degradation products.

    • Solution: While commercial standards for all degradation products may not be available, their identification can be achieved using mass spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns.[2] Relative quantification can be performed using the peak area normalization method in HPLC, assuming similar response factors for the drug and its degradants.

Data Presentation

Summary of this compound Degradation Under Forced Conditions
Stress ConditionObservationMajor Degradation Products
Acidic Hydrolysis Degradation observed.Hydrolytic Degradants (Impurities 3 & 4)
Alkaline Hydrolysis Degradation observed.Hydrolytic Degradants (Impurities 3 & 4)
**Oxidative (H₂O₂) **Degradation observed.Oxidative Degradants
Thermal Degradation observed.Thermal Degradants
Photolytic Degradation observed.Photolytic Degradants (Impurities 1 & 2)
Stability-Indicating HPLC Method Parameters
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of 0.01M Sodium Dihydrogen Phosphate Monohydrate (pH 3.0) and Methanol
Flow Rate 1.0 mL/min
Detection UV at 242 nm

This method has been validated for accuracy, selectivity, linearity, LOD, LOQ, precision, ruggedness, and robustness.[1]

Experimental Protocols

Forced Degradation Studies

A general protocol for conducting forced degradation studies on this compound in aqueous solution is as follows. The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a slightly alkaline aqueous buffer, pH 7.5-8.5) at a known concentration.

  • Acidic Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period.

    • Withdraw samples at various time points.

    • Neutralize the samples with an appropriate amount of 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw samples at different intervals.

    • Neutralize with 0.1 M HCl prior to analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Collect samples at various time points for analysis.

  • Thermal Degradation:

    • Place the aqueous solution of this compound in a temperature-controlled oven (e.g., 80°C).

    • Sample at different time intervals to assess degradation.

  • Photolytic Degradation:

    • Expose the aqueous solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze samples at various time points.

Stability-Indicating HPLC Method

The following is a representative HPLC method for the analysis of this compound and its degradation products:

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.01 M Sodium Dihydrogen Phosphate Monohydrate in water, with the pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Methanol.

  • Gradient Program: A suitable gradient program should be developed to separate the parent drug from its degradation products. An example might be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over the run.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Detection Wavelength: 242 nm.[1][2]

Mandatory Visualizations

Pralatrexate This compound Hydrolysis Hydrolysis (Acidic/Alkaline) Pralatrexate->Hydrolysis Oxidation Oxidation (e.g., H2O2) Pralatrexate->Oxidation Photolysis Photolysis (UV/Vis Light) Pralatrexate->Photolysis Heat Thermal Stress Pralatrexate->Heat DP_H Hydrolytic Degradation Products (e.g., Impurities 3 & 4) Hydrolysis->DP_H DP_O Oxidative Degradation Products Oxidation->DP_O DP_P Photolytic Degradation Products (e.g., Impurities 1 & 2) Photolysis->DP_P DP_T Thermal Degradation Products Heat->DP_T start Start: this compound Aqueous Solution stress Apply Stress Condition (pH, Heat, Light, Oxidant) start->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize (if applicable) sample->neutralize hplc Analyze by Stability-Indicating HPLC-UV Method neutralize->hplc data Quantify Pralatrexate and Degradation Products hplc->data end End: Determine Degradation Profile data->end problem Problem Observed in HPLC (e.g., Peak Tailing, Shifting RT) check_mobile Check Mobile Phase (pH, Composition, Degassing) problem->check_mobile check_column Inspect Column (Contamination, Voids, Age) problem->check_column check_system Verify HPLC System (Pump, Injector, Detector) problem->check_system solution_mobile Prepare Fresh Mobile Phase Adjust pH check_mobile->solution_mobile solution_column Flush or Replace Column check_column->solution_column solution_system Perform System Maintenance check_system->solution_system resolve Problem Resolved solution_mobile->resolve solution_column->resolve solution_system->resolve

References

Technical Support Center: (R)-Pralatrexate Animal Model Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-Pralatrexate in animal models. The information is intended for scientists and drug development professionals to address common challenges encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is the R-diastereomer of Pralatrexate, a folate analog metabolic inhibitor.[1] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of DNA, RNA, and amino acids.[2][3] This inhibition disrupts cellular replication, leading to apoptosis, particularly in rapidly dividing cancer cells.[3] Pralatrexate exhibits a higher affinity for the reduced folate carrier 1 (RFC-1) and folylpolyglutamate synthetase (FPGS) compared to methotrexate.[1][2] This results in more efficient transport into tumor cells and enhanced intracellular retention through polyglutamylation, contributing to its potent cytotoxic effects.[2][3]

Q2: Is there a significant difference in the activity of the (R) and (S) diastereomers of Pralatrexate?

Preclinical in vitro studies have indicated that the individual (R) and (S) diastereomers of pralatrexate are equipotent in terms of their cytotoxic activity.[4] Therefore, both diastereomers are believed to contribute to the overall efficacy of the racemic mixture. While there are some differences in the systemic clearance rates of the two diastereomers, with the S-diastereomer having a higher clearance, their cytotoxic equivalence suggests that data from studies using the racemic mixture (Pralatrexate) is highly relevant for experiments with the (R)-isomer.[1][4]

Q3: What is the recommended starting dose and schedule for this compound in mouse models?

The optimal dose and schedule can vary depending on the animal model, tumor type, and experimental endpoint. However, a review of preclinical studies provides a starting point. In a xenograft NOG mouse model of T-cell lymphoma, pralatrexate was administered intraperitoneally (i.p.) at doses of 15 mg/kg and 30 mg/kg on days 1, 4, 8, and 11.[5][6] The 15 mg/kg dose was well-tolerated with minimal antitumor activity as a single agent, while the 30 mg/kg dose showed significant antitumor activity but was associated with high toxicity.[6] Therefore, a dose range of 15-30 mg/kg administered i.p. on an intermittent schedule is a reasonable starting point for efficacy and toxicity studies in mice. Dose adjustments should be made based on observed toxicity.

Q4: What are the common toxicities observed with Pralatrexate in animal models and how can they be mitigated?

In animal models, Pralatrexate has been shown to cause mucosal inflammation, destruction of the gastrointestinal epithelium, and reversible hematologic toxicities such as anemia, neutropenia, and leukopenia, particularly at higher doses.[1] Indications of hepatic toxicity have also been noted in dogs.[1] To mitigate these toxicities, the following should be considered:

  • Vitamin Supplementation: In clinical practice, patients receiving Pralatrexate are supplemented with folic acid and vitamin B12 to reduce the risk of mucositis and other adverse events.[7] A similar strategy can be adopted in animal studies.

  • Dose and Schedule Optimization: If significant toxicity is observed, reducing the dose or altering the schedule (e.g., less frequent administration) is recommended.

  • Supportive Care: Provide supportive care as needed, such as ensuring adequate hydration and nutrition, especially if gastrointestinal toxicity is observed.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected Animal Deaths Drug toxicity (overdose), improper drug administration, or underlying health issues in the animals.- Review the dose calculation and ensure it is appropriate for the animal model. - Consider a dose de-escalation study to determine the maximum tolerated dose (MTD). - Verify the correct route and technique of administration (e.g., proper i.v. or i.p. injection). - Perform health checks on animals prior to dosing to exclude those with pre-existing conditions.
Lack of Tumor Response Sub-optimal dose or schedule, drug resistance, incorrect tumor model.- Increase the dose of this compound, being mindful of potential toxicity. - Modify the treatment schedule (e.g., more frequent administration). - Confirm the expression of RFC-1 in the tumor model, as it is crucial for drug uptake. - Consider combination therapy with other agents, as preclinical studies have shown synergy with drugs like romidepsin.[5][6]
Inconsistent Results Between Animals Variability in drug administration, tumor inoculation, or animal health.- Ensure consistent and accurate drug administration for all animals. - Standardize the tumor inoculation procedure to achieve uniform tumor growth. - Monitor animal health closely throughout the experiment and exclude any outliers with confounding health issues.
Severe Mucositis or Gastrointestinal Toxicity Dose is too high, or lack of supportive care.- Reduce the dose of this compound. - Implement vitamin B12 and folic acid supplementation. - Provide soft food and ensure easy access to water. - Monitor body weight closely as an indicator of overall health.
Precipitation of the Drug During Formulation Incorrect pH of the solution.- this compound is more soluble in alkaline solutions (pH > 7). - The commercial formulation is adjusted to a pH of 7.5-8.5.[4] Ensure the pH of your vehicle is within this range to maintain solubility.

Quantitative Data Summary

Table 1: In Vivo Dosages and Schedules of Pralatrexate in Murine Models

Animal Model Tumor Type Drug Dose Route of Administration Schedule Observed Outcome Reference
NOG MouseHuman T-cell Lymphoma (H9 xenograft)Pralatrexate15 mg/kgi.p.Days 1, 4, 8, and 11Minimal antitumor activity, well-tolerated[5][6]
NOG MouseHuman T-cell Lymphoma (H9 xenograft)Pralatrexate30 mg/kgi.p.Days 1, 4, 8, and 11Marked antitumor activity, high toxicity[6]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Animal Studies

  • Reconstitution:

    • This compound is typically supplied as a lyophilized powder.

    • Reconstitute the powder with a suitable vehicle. The commercial formulation uses an aqueous solution with sodium chloride for isotonicity, adjusted to a pH of 7.5-8.5 with sodium hydroxide or hydrochloric acid.[4] Sterile water for injection or phosphate-buffered saline (PBS) adjusted to a similar pH can be used.

    • Ensure the final concentration allows for the desired dose to be administered in a reasonable volume (e.g., 100-200 µL for a mouse).

  • Route of Administration:

    • Intravenous (i.v.) injection: For rapid and complete bioavailability, administer via the tail vein. The injection should be given slowly over 3-5 minutes.[1]

    • Intraperitoneal (i.p.) injection: A common and technically less demanding route for preclinical studies.

  • Dosing:

    • Calculate the dose based on the body weight of each animal.

    • Administer the calculated volume using a sterile syringe and an appropriate gauge needle.

Protocol 2: Monitoring for Toxicity in Animal Models

  • General Health Monitoring:

    • Observe the animals daily for clinical signs of toxicity, including changes in behavior, posture, activity level, and grooming.

    • Record body weight at least twice weekly. A significant weight loss (e.g., >15-20%) can be a sign of toxicity.

  • Mucositis and Gastrointestinal Toxicity:

    • Visually inspect the oral cavity for signs of redness, ulceration, or swelling.

    • Monitor for signs of diarrhea or changes in fecal consistency.

  • Hematological Monitoring:

    • At predetermined time points (e.g., at the end of a treatment cycle or if signs of toxicity are observed), collect blood samples for a complete blood count (CBC).

    • Analyze for changes in red blood cells, white blood cells (including neutrophils), and platelets.

Visualizations

Signaling_Pathway cluster_cell Tumor Cell Pralatrexate Pralatrexate RFC-1 RFC-1 Pralatrexate->RFC-1 Uptake Pralatrexate_in Intracellular Pralatrexate RFC-1->Pralatrexate_in FPGS FPGS Pralatrexate_in->FPGS Polyglutamylation Polyglutamylated_Pralatrexate Polyglutamylated Pralatrexate FPGS->Polyglutamylated_Pralatrexate DHFR Dihydrofolate Reductase Polyglutamylated_Pralatrexate->DHFR Inhibition THF Tetrahydrofolate DHFR->THF DHF Dihydrofolate DHF->DHFR DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Required for Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., NOG Mouse) Tumor_Inoculation Tumor Cell Inoculation Animal_Model->Tumor_Inoculation Tumor_Growth Allow Tumors to Establish Tumor_Inoculation->Tumor_Growth Randomization Randomize Animals into Groups Tumor_Growth->Randomization Dosing Administer Drug (e.g., 15 mg/kg i.p.) Randomization->Dosing Drug_Prep Prepare this compound (pH 7.5-8.5) Drug_Prep->Dosing Monitoring Monitor Toxicity (Weight, Clinical Signs) Dosing->Monitoring Tumor_Measurement Measure Tumor Volume Monitoring->Tumor_Measurement Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition) Tumor_Measurement->Endpoint

Caption: General experimental workflow for in vivo studies.

Troubleshooting_Flowchart Start Experiment Start: Lack of Efficacy Check_Dose Is the dose sufficient? (e.g., >15 mg/kg) Start->Check_Dose Increase_Dose Increase dose cautiously (e.g., to 30 mg/kg) Monitor toxicity Check_Dose->Increase_Dose No Check_Schedule Is the schedule optimal? Check_Dose->Check_Schedule Yes Increase_Dose->Check_Schedule Modify_Schedule Increase dosing frequency Check_Schedule->Modify_Schedule No Check_Model Is the tumor model appropriate? (RFC-1 expression) Check_Schedule->Check_Model Yes Modify_Schedule->Check_Model Re-evaluate_Model Consider a different tumor model Check_Model->Re-evaluate_Model No Consider_Combo Evaluate combination therapy Check_Model->Consider_Combo Yes End Revised Experiment Re-evaluate_Model->End Consider_Combo->End

Caption: Troubleshooting flowchart for lack of efficacy.

References

Technical Support Center: Overcoming Acquired Resistance to (R)-Pralatrexate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving acquired resistance to (R)-Pralatrexate (PDX).

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common experimental issues related to this compound resistance.

Issue 1: Pralatrexate-resistant cell line shows unexpected sensitivity or inconsistent IC50 values.

Possible Causes and Troubleshooting Steps:

  • Cell Line Integrity:

    • Question: Have you verified the identity and purity of your resistant cell line recently?

    • Troubleshooting:

      • Perform short tandem repeat (STR) profiling to confirm the cell line's identity.

      • Regularly check for mycoplasma contamination, as it can alter cellular metabolism and drug response.

  • Stability of Resistance:

    • Question: Is the resistant phenotype stable in the absence of Pralatrexate?

    • Troubleshooting:

      • Culture the resistant cells in drug-free medium for an extended period (e.g., several months) and periodically re-determine the IC50 value.[1] Some resistance mechanisms may be reversible.

      • If resistance is lost, maintain a continuous low dose of Pralatrexate in the culture medium to sustain selective pressure.

  • Experimental Variability:

    • Question: Are your experimental conditions consistent across assays?

    • Troubleshooting:

      • Ensure consistent cell seeding densities, drug concentrations, and incubation times.

      • Verify the concentration and stability of your Pralatrexate stock solution.

      • Use a standardized cell viability assay (e.g., MTS, CellTiter-Glo®) and ensure you are within the linear range of the assay.

Issue 2: No significant difference in DHFR expression between parental and resistant cell lines.

Possible Causes and Troubleshooting Steps:

  • Alternative Resistance Mechanisms:

    • Question: Have you investigated other potential mechanisms of resistance?

    • Troubleshooting:

      • While increased DHFR expression is a known resistance mechanism, it is not the only one.[1][2]

      • Proceed to investigate other possibilities as outlined in the subsequent troubleshooting guides, such as reduced drug uptake or altered polyglutamylation.

  • DHFR Gene Amplification vs. Protein Expression:

    • Question: Have you assessed DHFR gene copy number?

    • Troubleshooting:

      • Increased DHFR protein levels are often due to gene amplification.[1][3]

      • Perform quantitative PCR (qPCR) on genomic DNA to determine the DHFR gene copy number. An increase in gene copy number in resistant cells would suggest this as the mechanism.

  • Post-Translational Modifications or Mutations:

    • Question: Could there be mutations in the DHFR gene affecting Pralatrexate binding?

    • Troubleshooting:

      • Sequence the coding region of the DHFR gene in both parental and resistant cell lines to identify any mutations that could alter the drug binding site.[2]

Issue 3: Reduced intracellular Pralatrexate accumulation is suspected, but the underlying cause is unclear.

Possible Causes and Troubleshooting Steps:

  • Reduced Folate Carrier (RFC/SLC19A1) Expression:

    • Question: Is the expression of the primary Pralatrexate transporter, RFC (SLC19A1), decreased in your resistant cells?

    • Troubleshooting:

      • Gene Expression Analysis: Perform reverse transcription-quantitative PCR (RT-qPCR) to compare SLC19A1 mRNA levels between parental and resistant cells. A significant decrease in the resistant line is a strong indicator of this mechanism.[2][4]

      • Protein Expression Analysis: Use Western blotting or immunocytochemistry to assess RFC protein levels.[1]

      • Functional Validation: Conduct a radiolabeled Pralatrexate ([14C]-PDX) uptake assay to directly measure the rate of drug influx.[2]

  • Mutations in SLC19A1:

    • Question: Could there be inactivating mutations in the SLC19A1 gene?

    • Troubleshooting:

      • Sequence the exons of the SLC19A1 gene from genomic DNA or cDNA of both cell lines to check for mutations that could impair transporter function.[2][5]

  • Increased Drug Efflux:

    • Question: Is Pralatrexate being actively pumped out of the resistant cells?

    • Troubleshooting:

      • Investigate the expression of multidrug resistance efflux transporters, such as those from the ABC transporter family (e.g., P-glycoprotein/MDR1), which have been implicated in antifolate resistance.[2][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound?

A1: The most frequently reported mechanisms include:

  • Impaired drug uptake: This is often due to reduced expression or inactivating mutations of the reduced folate carrier (RFC), also known as SLC19A1.[2][7]

  • Target enzyme alterations: Increased expression of the target enzyme, dihydrofolate reductase (DHFR), commonly through gene amplification.[1][3]

  • Defective polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS) or increased activity of gamma-glutamyl hydrolase (GGH), which prevents the intracellular retention of Pralatrexate.[2][8]

  • Epigenetic modifications: Overexpression of DNA methyltransferase 3β (DNMT3B) and associated CpG island hypermethylation have been observed in resistant cells.[2]

  • Activation of bypass signaling pathways: Upregulation of pathways such as mTORC1 and adipogenesis has been linked to resistance.[2]

Q2: How can acquired resistance to Pralatrexate be overcome in vitro?

A2: Studies have shown that resistance can be reversed or circumvented by:

  • Epigenetic Modifiers: Hypomethylating agents like decitabine have demonstrated the ability to restore sensitivity to Pralatrexate, particularly in cells with reduced RFC expression.[1][3] The combination of decitabine and Pralatrexate has shown synergistic effects in resistant cell lines.[2]

  • Combination Therapies: Combining Pralatrexate with other chemotherapeutic agents, such as gemcitabine, has shown synergistic effects in preclinical models.[6][9]

Q3: Does resistance to Pralatrexate confer cross-resistance to other antifolates like methotrexate?

A3: Yes, cross-resistance to methotrexate (MTX) is commonly observed in Pralatrexate-resistant cell lines.[1][2] This is expected as both drugs share similar uptake (via RFC) and target (DHFR) mechanisms. However, resistance may not extend to drugs with different mechanisms of action.[1][3]

Q4: What is the role of polyglutamylation in Pralatrexate's mechanism of action and resistance?

A4: Pralatrexate is designed to be an efficient substrate for folylpolyglutamate synthetase (FPGS).[8][10] FPGS adds glutamate residues to the drug, leading to its intracellular trapping and enhanced inhibition of DHFR.[8] Resistance can arise from decreased FPGS activity or increased activity of gamma-glutamyl hydrolase (GGH), which removes the glutamate residues.[2]

Quantitative Data Summary

Table 1: IC50 Values of Pralatrexate and Methotrexate in Parental and Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold ResistanceReference
Pralatrexate
CEM0.620~33[2]
MOLT42.480~33[2]
H93.335 (H9-12)~10.6[1][11]
H93.3>1000 (H9-200)>303[1][11]
Methotrexate
CEM--2.1[2]
MOLT4--3.0[2]
H96.4170.2 (H9-12)~26.6[1]
H96.44073 (H9-200)~636[1]

Table 2: Apparent Ki Values for DHFR Inhibition

AntifolateApparent Ki (nM)Reference
Pralatrexate45[8]
Methotrexate26[8]
Pemetrexed>200[8]

Key Experimental Protocols

1. Establishment of Pralatrexate-Resistant Cell Lines

  • Principle: To select for a resistant population, parental cancer cells are continuously exposed to gradually increasing concentrations of Pralatrexate over an extended period.

  • Methodology:

    • Initiate cultures of the parental cell line (e.g., CEM, MOLT4, H9) in standard growth medium.[1][2]

    • Begin by exposing the cells to Pralatrexate at a concentration close to the IC50 value.

    • Monitor cell viability and proliferation. When the cells resume normal growth, incrementally increase the Pralatrexate concentration.

    • Repeat this process of dose escalation over several months until the cells can proliferate in a significantly higher concentration of the drug (e.g., 20-1000 nM).[1][2]

    • Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting to ensure a homogenous population for subsequent experiments.[2]

    • Characterize the established resistant cell lines by determining their IC50 value for Pralatrexate and comparing it to the parental line.

2. Radiolabeled Pralatrexate Uptake Assay

  • Principle: To quantify the rate of drug transport into cells, a radiolabeled form of Pralatrexate (e.g., [14C]-PDX) is used, and the intracellular radioactivity is measured over time.

  • Methodology:

    • Plate parental and resistant cells at a defined density (e.g., 500,000 cells per well) in a multi-well plate.[8]

    • Incubate the cells with a low concentration of [14C]-Pralatrexate (e.g., 1 nM) for various time points (e.g., 0, 10, 30, 60 minutes).[2]

    • At each time point, stop the uptake by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

    • Lyse the cells to release the intracellular contents.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Normalize the radioactivity counts to the total protein content or cell number.

    • Plot the intracellular radioactivity over time to determine the initial rate of uptake.[2]

3. Gene Expression Analysis by RT-qPCR

  • Principle: To quantify the mRNA levels of genes involved in Pralatrexate resistance (e.g., SLC19A1, DHFR), reverse transcription is used to create cDNA from cellular RNA, followed by quantitative PCR.

  • Methodology:

    • Isolate total RNA from parental and resistant cell lines using a commercial kit (e.g., RNeasy Mini Kit).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

    • Synthesize cDNA from a standardized amount of RNA (e.g., 10 ng) using a reverse transcription kit.[2]

    • Prepare the qPCR reaction mix containing cDNA, gene-specific primers for the target gene (e.g., SLC19A1) and a housekeeping gene (e.g., β-actin), and a fluorescent dye (e.g., SYBR Green).

    • Run the qPCR reaction in a real-time PCR cycler.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the resistant cells to the parental cells.[2]

Visualizations

Pralatrexate_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell PDX_out Pralatrexate (PDX) RFC RFC (SLC19A1) PDX_out->RFC PDX_in PDX RFC->PDX_in FPGS FPGS PDX_in->FPGS PDX_PG PDX-Polyglutamates FPGS->PDX_PG DHFR DHFR PDX_PG->DHFR Inhibition THF THF DHFR->THF DHF DHF DHF->DHFR DNA_Synth DNA Synthesis THF->DNA_Synth (precursors) DNA_Synth->DNA_Synth

Caption: Pralatrexate mechanism of action.

Pralatrexate_Resistance_Mechanisms cluster_resistance Acquired Resistance to Pralatrexate cluster_mechanisms Specific Molecular Changes Reduced_Uptake Reduced Drug Uptake RFC_down ↓ RFC (SLC19A1) Expression or Mutation Reduced_Uptake->RFC_down Target_Alt Target Alteration DHFR_up ↑ DHFR Expression (Gene Amplification) Target_Alt->DHFR_up Polyglut_Defect Defective Polyglutamylation FPGS_down ↓ FPGS Activity Polyglut_Defect->FPGS_down GGH_up ↑ GGH Activity Polyglut_Defect->GGH_up Bypass_Pathways Bypass Pathways mTOR_up ↑ mTORC1 Signaling Bypass_Pathways->mTOR_up

Caption: Key mechanisms of acquired Pralatrexate resistance.

Troubleshooting_Workflow Start Suspected Pralatrexate Resistance Check_IC50 Confirm IC50 Increase (>10-fold) Start->Check_IC50 Check_Uptake Measure Drug Uptake ([14C]-PDX Assay) Check_IC50->Check_Uptake Uptake_Reduced Uptake Reduced? Check_Uptake->Uptake_Reduced Uptake_Normal Uptake Normal Uptake_Reduced->Uptake_Normal No Analyze_RFC Analyze RFC (SLC19A1) - RT-qPCR - Western Blot - Sequencing Uptake_Reduced->Analyze_RFC Yes Analyze_DHFR Analyze DHFR - Western Blot - Gene Copy Number Uptake_Normal->Analyze_DHFR DHFR_Overexpressed DHFR Overexpressed? Analyze_DHFR->DHFR_Overexpressed Analyze_Polyglut Analyze Polyglutamylation (FPGS / GGH) DHFR_Overexpressed->Analyze_Polyglut No Other_Mech Investigate Other Mechanisms (e.g., Bypass Pathways) DHFR_Overexpressed->Other_Mech Yes, but investigate further Analyze_Polyglut->Other_Mech

Caption: Experimental workflow for investigating resistance.

References

Technical Support Center: Stereoselective Synthesis of (R)-Pralatrexate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Stereoselective Synthesis of (R)-Pralatrexate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis of the (R)-diastereomer of Pralatrexate.

Pralatrexate, an antifolate drug, possesses a critical stereocenter at the C10 position. The (R)- and (S)-diastereomers can exhibit different pharmacological profiles. Achieving high stereoselectivity in the synthesis of the desired this compound is a significant challenge. This guide addresses specific issues that may arise during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the stereoselective synthesis of this compound?

A1: The main challenge lies in controlling the stereochemistry at the C10 position, which is generated during the coupling of the pteridine moiety with the side chain. The synthesis of Pralatrexate often results in a mixture of (R) and (S) diastereomers.[1][2] The chirality of the L-glutamate portion is typically introduced from commercially available chiral starting materials.

Q2: What are the common strategies to achieve stereoselectivity in the synthesis of this compound?

A2: The two primary strategies are:

  • Diastereoselective Synthesis: This involves using a chiral auxiliary to direct the stereochemical outcome of the reaction that forms the C10 stereocenter.

  • Chiral Resolution: This approach involves synthesizing the mixture of diastereomers and then separating them using techniques like chiral chromatography (HPLC or SFC).

Q3: Are there any known chiral auxiliaries that have been successfully used for the synthesis of Pralatrexate precursors?

A3: While the use of chiral auxiliaries is a common strategy in asymmetric synthesis, specific examples with detailed protocols and high diastereomeric excess for the direct synthesis of this compound precursors are not extensively reported in publicly available literature. However, the general principle involves temporarily attaching a chiral molecule to one of the reactants to influence the direction of bond formation.

Q4: Can epimerization occur at the C10 position during the synthesis?

A4: Yes, epimerization at the C10 position is a potential issue, especially under harsh reaction conditions such as strong bases or high temperatures. This can lead to a lower diastereomeric excess of the desired (R)-isomer. It is crucial to carefully control the reaction conditions during the synthesis and work-up to minimize epimerization.[3]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Key Coupling Reaction

Symptoms:

  • NMR or chiral HPLC analysis of the crude product shows a nearly 1:1 ratio of (R) and (S) diastereomers.

  • The yield of the desired this compound after purification is significantly lower than 50%.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Lack of Stereocontrol - Introduce a chiral auxiliary to the benzoic acid moiety or the pteridine precursor to induce facial selectivity during the alkylation step.- Screen different chiral catalysts for the coupling reaction.Increased formation of one diastereomer over the other, leading to a higher diastereomeric excess (d.e.).
Unfavorable Reaction Conditions - Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy.- Solvent: Screen a range of solvents with varying polarities.Improved diastereomeric ratio.
Racemization/Epimerization - Use milder bases and reaction conditions.- Minimize reaction time and exposure to high temperatures.Preservation of the desired stereochemistry and a higher d.e.

Logical Workflow for Troubleshooting Low Diastereoselectivity

Troubleshooting workflow for low diastereoselectivity.
Issue 2: Difficulty in Separating (R) and (S) Diastereomers

Symptoms:

  • Co-elution or poor resolution of diastereomers in chiral HPLC or SFC.

  • Inability to obtain the (R)-isomer with high purity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Chiral Stationary Phase (CSP) - Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type).Identification of a CSP that provides baseline separation of the diastereomers.
Inappropriate Mobile Phase - For HPLC: Vary the mobile phase composition (e.g., ratio of hexane/isopropanol/ethanol, additives like trifluoroacetic acid or diethylamine).- For SFC: Optimize the co-solvent (e.g., methanol, ethanol) and additive concentrations.Improved resolution and peak shape.
Poor Method Parameters - Optimize flow rate, column temperature, and injection volume.Sharper peaks and better separation.

Experimental Protocols

General Protocol for Chiral HPLC Method Development for Pralatrexate Diastereomers

This protocol provides a starting point for developing a chiral HPLC method. Optimization will be required for your specific system and sample.

  • Column Screening:

    • Screen a set of chiral columns, such as those with polysaccharide-based stationary phases (e.g., Chiralpak IA, IB, IC, ID, IE, IF).

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-Hexane and Isopropanol (IPA) or Ethanol (EtOH) in various ratios (e.g., 90:10, 80:20, 70:30). Additives like 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (DEA) for basic compounds can improve peak shape.

    • Reversed Phase: Use a mobile phase of Acetonitrile or Methanol and water with a buffer (e.g., ammonium bicarbonate, ammonium acetate).

  • Optimization:

    • Once partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

Example Chiral HPLC Conditions for Pralatrexate Analysis:

ParameterCondition
Column Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel)
Mobile Phase n-Hexane/Ethanol/Methanol/Trifluoroacetic Acid/n-Butylamine (e.g., 80/10/10/0.5/0.1 v/v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 242 nm

Note: This is an example, and conditions may need to be adjusted.

General Protocol for Preparative Chiral SFC Purification

Supercritical Fluid Chromatography (SFC) is a powerful technique for preparative chiral separations due to its speed and reduced solvent consumption.[4][5][6]

  • Analytical Method Development:

    • Develop an analytical scale chiral SFC method using a screened chiral column and a mobile phase of supercritical CO2 with a co-solvent (e.g., methanol, ethanol) and an additive if necessary.

  • Scale-Up:

    • Once a good analytical separation is achieved, scale up the method to a preparative column with the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the (R)- and (S)-isomers.

    • Analyze the purity of the collected fractions using the analytical chiral SFC or HPLC method.

Workflow for Chiral Purification of Pralatrexate

Workflow for the chiral purification of this compound.
Issue 3: Epimerization During Synthesis or Work-up

Symptoms:

  • A decrease in the diastereomeric excess of the product after a reaction step or during purification.

  • Inconsistent stereochemical outcomes between batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Harsh Basic or Acidic Conditions - Use milder bases (e.g., organic bases like triethylamine or diisopropylethylamine instead of strong inorganic bases).- Neutralize the reaction mixture carefully during work-up, avoiding prolonged exposure to strong acids or bases.Minimized epimerization and preservation of the stereochemical integrity of the product.
Elevated Temperatures - Perform reactions at the lowest effective temperature.- Avoid excessive heating during solvent removal or purification.Reduced rate of epimerization.
Protracted Reaction or Purification Times - Monitor reactions closely and quench them as soon as they are complete.- Streamline the purification process to minimize the time the compound is in solution.Less opportunity for the product to epimerize.

This technical support guide provides a starting point for addressing common challenges in the stereoselective synthesis of this compound. For further assistance, please consult the relevant scientific literature and consider collaborating with experts in asymmetric synthesis and chiral separations.

References

Technical Support Center: (R)-Pralatrexate In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with (R)-Pralatrexate. It provides answers to frequently asked questions and troubleshooting advice to help minimize off-target effects during in vivo experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a folate analog metabolic inhibitor. Its mechanism involves several key steps:

  • Cellular Entry: It enters cells primarily through the reduced folate carrier-1 (RFC-1), a protein often overexpressed in cancer cells.[1][2][3][4] Pralatrexate was specifically designed to have a high affinity for RFC-1, leading to greater internalization into malignant cells compared to normal tissues.[3][5][6][7]

  • Intracellular Retention: Once inside the cell, it is efficiently converted into polyglutamated forms by the enzyme folylpolyglutamyl synthetase (FPGS).[2][5][6] This polyglutamylation traps the drug inside the cell, prolonging its action.[5][8]

  • Enzyme Inhibition: Pralatrexate and its polyglutamylated forms potently inhibit dihydrofolate reductase (DHFR).[1][8][9][10] DHFR is a critical enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate, which is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[8][10][11]

  • Induction of Apoptosis: By disrupting DNA synthesis, Pralatrexate halts cell division and induces programmed cell death (apoptosis) in rapidly proliferating cells.[1][10]

Q2: What are the most common off-target effects of this compound observed in vivo and why do they occur?

A2: The off-target effects of Pralatrexate are a direct extension of its mechanism of action, affecting rapidly dividing normal cells in addition to cancer cells. The most frequently reported adverse events include:

  • Mucositis: Inflammation and ulceration of the mucous membranes, especially in the mouth and gastrointestinal tract.[1][5][10][12] This is the most common dose-limiting toxicity.[9][13]

  • Myelosuppression: Suppression of bone marrow function, leading to hematological toxicities such as thrombocytopenia (low platelets), neutropenia (low neutrophils), and anemia (low red blood cells).[1][5][12]

  • Gastrointestinal Issues: Nausea, vomiting, and diarrhea are common.[5][10][12]

  • Hepatotoxicity: Elevations in liver enzymes (AST, ALT) have been reported.[5][12][14]

These effects occur because normal tissues with high cell turnover rates, such as the lining of the GI tract and bone marrow precursors, also rely on folate metabolism for proliferation and are therefore susceptible to DHFR inhibition.

Q3: Why is supplementation with folic acid and vitamin B12 mandatory during Pralatrexate administration?

A3: Supplementation with folic acid and vitamin B12 is a critical strategy to minimize the off-target toxicities of Pralatrexate.[1][10] This supplementation helps to protect normal, healthy cells from the cytotoxic effects of the antifolate agent.[9] Specifically, it has been shown to reduce the incidence and severity of mucositis and hematological toxicities.[7][10][11] The standard recommendation is to begin low-dose oral folic acid daily at least 10 days before the first Pralatrexate dose and to administer an intramuscular injection of vitamin B12 no more than 10 weeks prior to the initial dose.[10]

Q4: How does this compound achieve selectivity for tumor cells over normal cells?

A4: Pralatrexate's selectivity is based on several key factors:

  • RFC-1 Overexpression: It was rationally designed to be a high-affinity substrate for the reduced folate carrier (RFC-1).[5][6] Many tumor cells, including T-cell lymphomas, overexpress RFC-1 to meet their high demand for folates, leading to preferential uptake of Pralatrexate into malignant cells.[1][3][8]

  • Enhanced Polyglutamylation: Pralatrexate is a superior substrate for the enzyme folylpolyglutamyl synthetase (FPGS) compared to older antifolates.[5][6] This leads to more efficient polyglutamylation and, consequently, better intracellular retention and accumulation within tumor cells.[2][10]

Section 2: Troubleshooting Guides

Issue: Severe Mucositis Observed in Animal Models

  • Q: My animal models are developing severe oral mucositis (ulcers, difficulty eating) after Pralatrexate administration. What are the immediate steps?

    • A: Immediately consult your institution's veterinarian. Provide soft food or a liquid diet to ensure adequate nutrition and hydration. Administer supportive care as recommended, which may include analgesics for pain management. The Pralatrexate dose should be withheld until the mucositis resolves to Grade 1 or less.[10]

  • Q: How can I prevent or reduce the severity of mucositis in future experiments?

    • A:

      • Ensure Proper Supplementation: Verify that the folic acid and vitamin B12 supplementation protocol is being followed correctly. Folic acid should be initiated at least 10 days prior to the first dose of Pralatrexate.[10]

      • Dose Reduction: The most effective preventative measure is dose modification. If Grade 2 or higher mucositis occurs, the subsequent Pralatrexate dose should be reduced.[10][15] A common reduction strategy is to decrease the dose from 30 mg/m² to 20 mg/m².[15]

      • Consider Leucovorin Rescue: Although not standard, prophylactic administration of leucovorin (folinic acid) 24 hours after Pralatrexate has been explored as a strategy to mitigate toxicity, particularly mucositis, without compromising efficacy in some clinical settings.[13][16] This may be adaptable to preclinical models.

Table 1: Dose Modification Guidelines for Mucositis

Mucositis Grade (NCI CTCAE v3.0) Observation Recommended Action for Next Dose
Grade 1 Erythema, soreness Continue Pralatrexate at the same dose.
Grade 2 Ulceration, solid diet tolerated Omit Pralatrexate until resolution. Restart at a reduced dose (e.g., 20 mg/m²).
Grade 3 Ulceration, liquid diet only Omit Pralatrexate until resolution. Restart at a reduced dose (e.g., 20 mg/m²).
Grade 4 Ulceration, alimentation not possible Discontinue Pralatrexate therapy.

Data adapted from clinical trial protocols for illustrative purposes.[10][15]

Issue: Unexpected Hematological Toxicity (Neutropenia, Thrombocytopenia)

  • Q: We are observing significant drops in platelet and neutrophil counts in our experimental animals. What is the cause and what should we do?

    • A: This is a known off-target effect called myelosuppression, caused by Pralatrexate's inhibition of DNA synthesis in rapidly dividing hematopoietic progenitor cells in the bone marrow.[1] You should perform complete blood counts (CBCs) prior to each scheduled dose. If counts are below the protocol-defined threshold, the dose must be delayed until recovery.

  • Q: What are the guidelines for dose adjustment based on blood counts?

    • A: Dose adjustments are critical for managing hematological toxicity. The following table provides a general guideline based on clinical practice that can be adapted for preclinical models.

Table 2: Dose Modification Guidelines for Hematological Toxicity

Toxicity Measurement Recommended Action for Next Dose
Neutropenia Absolute Neutrophil Count (ANC) < 1.0 x 10⁹/L Omit Pralatrexate until ANC ≥ 1.0 x 10⁹/L.
Thrombocytopenia Platelet Count < 50 x 10⁹/L Omit Pralatrexate until Platelet Count ≥ 50 x 10⁹/L.
Febrile Neutropenia Grade 3 Omit Pralatrexate until resolution. Restart at a reduced dose (e.g., 20 mg/m²).
Severe Toxicity Grade 4 Neutropenia or Thrombocytopenia (second occurrence) Omit Pralatrexate until resolution. Restart at a reduced dose (e.g., 20 mg/m²).

Data adapted from clinical trial protocols for illustrative purposes.[10][15]

Section 3: Key Experimental Protocols

Protocol 1: Standard Folic Acid and Vitamin B12 Supplementation for In Vivo Studies (Rodent Model)

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Folic Acid Supplementation:

    • Begin supplementation at least 10 days prior to the first dose of Pralatrexate.

    • Provide folic acid in the drinking water at a concentration calculated to deliver approximately 1-1.25 mg per day (human equivalent dose, requires allometric scaling for rodents) or via daily oral gavage.

    • Continue folic acid supplementation throughout the entire study and for 30 days after the final Pralatrexate dose.[10]

  • Vitamin B12 Supplementation:

    • Administer a single dose of Vitamin B12 (e.g., methylcobalamin) via intramuscular (IM) or subcutaneous (SC) injection 7-10 days before the first Pralatrexate dose.

    • The dose should be scaled appropriately from the human dose of 1 mg.

    • Repeat the injection every 8-10 weeks for long-term studies.[10]

  • Monitoring: Observe animals daily for any signs of toxicity.

Protocol 2: Prophylactic Leucovorin Rescue (Exploratory)

This is an exploratory protocol based on clinical reports and should be validated for your specific model.[13][16]

  • Pralatrexate Administration: Administer this compound via the desired route (e.g., intravenous injection).

  • Leucovorin Administration:

    • 24 hours after each Pralatrexate administration, administer Leucovorin (folinic acid).

    • The dose of Leucovorin must be carefully optimized. A starting point could be a 1:1 molar ratio with the Pralatrexate dose, but this requires empirical testing to balance toxicity reduction with potential efficacy interference.

    • Administration can be via IV, IP, or PO routes.

  • Toxicity and Efficacy Assessment:

    • Rigorously compare toxicity profiles (mucositis, myelosuppression) and anti-tumor efficacy between groups receiving Pralatrexate alone and those receiving the Leucovorin rescue.

Section 4: Visual Guides and Pathways

Pralatrexate_Mechanism cluster_outside Extracellular Space cluster_cell Tumor Cell PDX_ext This compound RFC1 RFC-1 Transporter PDX_ext->RFC1 High Affinity Uptake PDX_int Intracellular Pralatrexate PDX_poly Pralatrexate Polyglutamates PDX_int->PDX_poly FPGS DHFR_active DHFR (Active) PDX_poly->DHFR_active Inhibition DHFR_inhibited DHFR (Inhibited) DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Catalysis DNA_Synth DNA Synthesis (Purines, Thymidine) THF->DNA_Synth 1-Carbon Donation Apoptosis Apoptosis DNA_Synth->Apoptosis Disruption leads to RFC1->PDX_int Pralatrexate_Workflow start Start: Tumor Implantation & Acclimatization supp Initiate Folic Acid & Vitamin B12 Supplementation start->supp random Randomize Animals into Treatment Groups supp->random treat Administer Pralatrexate (e.g., Weekly Cycle) random->treat monitor Daily Monitoring: - Body Weight - Clinical Signs - Mucositis Score treat->monitor Day 1-7 cbc Pre-Dose Monitoring: - Complete Blood Count (CBC) - Tumor Volume monitor->cbc dose_decision Dose Decision Point cbc->dose_decision dose_decision->treat Toxicity Tolerable hold Hold/Reduce Dose dose_decision->hold Toxicity Exceeds Limit endpoint Endpoint Analysis: - Tumor Growth Inhibition - Histopathology - Biomarker Analysis dose_decision->endpoint Study Completion hold->cbc Upon Recovery Dose_Modification_Tree cluster_mucositis Mucositis Evaluation cluster_hem Hematological Evaluation start Toxicity Assessment (Pre-Dose) mucositis_q Mucositis Grade ≥ 2? start->mucositis_q mucositis_yes HOLD DOSE until resolution, then REDUCE DOSE mucositis_q->mucositis_yes Yes mucositis_no Proceed to Hem-Tox Check mucositis_q->mucositis_no No hem_q ANC < 1.0 or Platelets < 50k? mucositis_no->hem_q hem_yes HOLD DOSE until recovery hem_q->hem_yes Yes hem_no Proceed to Dose Admin hem_q->hem_no No admin Administer Full Dose of Pralatrexate hem_no->admin

References

Troubleshooting inconsistent results in (R)-Pralatrexate cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in (R)-Pralatrexate cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cytotoxicity?

This compound is the active R-diastereomer of Pralatrexate, a folate analog metabolic inhibitor.[1] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[2][3] This inhibition disrupts the synthesis of essential precursors for DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4][5] Pralatrexate is efficiently transported into tumor cells by the reduced folate carrier (RFC) and is retained intracellularly through polyglutamylation by folylpolyglutamate synthetase (FPGS), which enhances its cytotoxic activity.[3][6]

Q2: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values can arise from several factors, ranging from cell culture conditions to assay execution. Key areas to investigate include:

  • Cell Health and Culture Conditions: Variations in cell passage number, confluency, and the presence of contaminants like mycoplasma can significantly alter cellular response to treatment.[7]

  • Folate Concentration in Media: The level of folic acid in the cell culture medium can compete with Pralatrexate for uptake and intracellular targets, thereby affecting its potency.[8]

  • Expression of RFC and FPGS: The expression levels of the drug transporters (RFC) and the polyglutamylation enzyme (FPGS) can vary between cell lines and even within the same cell line over time, leading to differential drug uptake and retention.[9][10]

  • Assay Protocol Variability: Inconsistencies in cell seeding density, drug incubation time, and reagent preparation can all contribute to variable results.[11]

Q3: How does the folate concentration in my cell culture medium affect the cytotoxicity of this compound?

Folic acid and its derivatives in the culture medium can directly compete with this compound for transport into the cell via the RFC and for binding to DHFR. High concentrations of folate can therefore reduce the uptake and efficacy of Pralatrexate, leading to higher IC50 values. For consistent results, it is crucial to use a medium with a standardized and known folate concentration for all experiments. If possible, using a folate-deficient medium supplemented with a controlled amount of folic acid is recommended.[8]

Q4: Can the expression levels of RFC and FPGS in my cell lines explain variable results?

Yes. The cellular uptake of Pralatrexate is primarily mediated by the Reduced Folate Carrier (RFC).[4][6] Cell lines with higher RFC expression will internalize the drug more efficiently, leading to greater cytotoxicity.[10] Similarly, folylpolyglutamate synthetase (FPGS) is responsible for adding glutamate residues to Pralatrexate, a process that traps the drug inside the cell and enhances its inhibitory effect on DHFR.[9] Therefore, cell lines with high FPGS activity will exhibit increased sensitivity to Pralatrexate. Variations in the expression of these proteins can lead to significant differences in cytotoxicity.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values

This guide provides a step-by-step approach to troubleshooting variable IC50 values in your this compound cytotoxicity assays.

dot

Caption: Troubleshooting workflow for inconsistent IC50 values.

Potential Cause Troubleshooting Step Recommendation
Cell Culture Variability Mycoplasma TestingRegularly test cell cultures for mycoplasma contamination.
Cell Passage NumberUse cells within a consistent and low passage number range for all experiments.
Cell ConfluencyEnsure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment.[11]
Media Composition Folate ConcentrationUse a cell culture medium with a defined and consistent folic acid concentration. Consider using folate-deficient media with controlled supplementation.[8]
Experimental Protocol Cell Seeding DensityPerform a cell titration experiment to determine the optimal seeding density for each cell line and assay duration.[11]
Drug PreparationPrepare fresh this compound solutions for each experiment from a validated stock. Aliquot and store stock solutions at -80°C to avoid repeated freeze-thaw cycles.[12]
Incubation TimeMaintain consistent incubation times for both drug treatment and assay development across all experiments.
Biological Factors RFC/FPGS ExpressionIf variability persists, consider quantifying the mRNA or protein expression levels of RFC and FPGS in your cell lines.[9][10]
Guide 2: High Background or Low Signal in Viability Assays

This guide addresses common issues related to signal quality in colorimetric and fluorometric cytotoxicity assays.

dot

Caption: Troubleshooting guide for assay signal issues.

Issue Potential Cause Troubleshooting Step Recommendation
High Background Microbial ContaminationVisual Inspection & CultureVisually inspect plates for turbidity or color changes. Plate a sample of the medium on an agar plate to check for bacterial or fungal growth.
Reagent PrecipitationVisual InspectionInspect assay reagents for any precipitates before use.
Media InterferenceUse Phenol Red-Free MediumPhenol red in the culture medium can interfere with absorbance readings in some colorimetric assays. Use a phenol red-free medium during the assay incubation period.
Low Signal Insufficient Cell NumberCell TitrationThe number of viable cells may be too low to generate a detectable signal. Determine the optimal cell seeding density.[11]
Suboptimal IncubationTime-Course ExperimentThe incubation time with the assay reagent may be too short. Perform a time-course experiment to determine the optimal incubation period.
Inactive ReagentsCheck Reagent ExpiryEnsure that assay reagents have not expired and have been stored correctly.

Experimental Protocols

Protocol 1: this compound Stock Solution Preparation
  • Reconstitution: Dissolve powdered this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Solubility: Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C, protected from light.[12] For short-term storage (up to 72 hours), vials can be kept at 2-8°C in the original carton to protect from light.[13]

Protocol 2: General Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the drug dilutions. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

dot

Caption: Standard workflow for an MTT cytotoxicity assay.

Data Presentation

Table 1: Reported IC50 Values of Pralatrexate in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
H9T-cell Lymphoma1.1 - 2.5[6]
P12T-cell Lymphoma1.7 - 2.4[6]
CEMT-cell Lymphoma3.2 - 4.2[6]
MM.1sMultiple Myeloma1.7 - 9.7[3]
KMS-11Multiple Myeloma1.7 - 9.7[3]
HeLaCervical Cancer~130-fold more potent than Methotrexate[8]

Table 2: Recommended Seeding Densities for 96-well Plates

Cell Proliferation RateSeeding Density (cells/well)Notes
Rapid (e.g., HeLa, A549)2,000 - 10,000Lower densities are recommended for longer incubation times (≥48h) to avoid over-confluency.
Slow (e.g., MCF-7)5,000 - 20,000Higher initial densities may be required to generate a sufficient signal, especially for shorter assays.

Signaling Pathway

dot

Pralatrexate_Pathway cluster_cell Tumor Cell Pralatrexate_ext This compound (Extracellular) RFC RFC (Reduced Folate Carrier) Pralatrexate_ext->RFC Uptake Pralatrexate_int This compound (Intracellular) RFC->Pralatrexate_int FPGS FPGS Pralatrexate_int->FPGS DHFR DHFR Pralatrexate_int->DHFR Inhibition Pralatrexate_poly Polyglutamylated Pralatrexate FPGS->Pralatrexate_poly Polyglutamylation Pralatrexate_poly->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF DNA_synthesis DNA & RNA Synthesis DHF Dihydrofolate (DHF) DHF->DHFR THF->DNA_synthesis Required for Apoptosis Apoptosis DNA_synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound.

References

Technical Support Center: (R)-Pralatrexate & Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the impact of renal impairment on (R)-Pralatrexate clearance.

Frequently Asked Questions (FAQs)

Q1: How does renal impairment affect the clearance of this compound?

A1: Chronic renal impairment leads to a decrease in the renal clearance of pralatrexate's diastereomers.[1] However, studies have shown that mild to moderate renal impairment does not dramatically affect the systemic exposure to these diastereomers.[1] Approximately 34% of pralatrexate is excreted unchanged in the urine.[2][3][4][5] Therefore, a decline in renal function can lead to reduced clearance and a corresponding increase in plasma exposure.[4]

Q2: Are there specific dosing recommendations for patients with renal impairment?

A2: Yes, dosing adjustments are recommended based on the severity of renal impairment.

  • Mild to Moderate Renal Impairment (CrCl ≥ 30 mL/min): No dosage adjustment is necessary.[6][7][8]

  • Severe Renal Impairment (CrCl 15-29 mL/min or eGFR 15 to 29 mL/min/1.73 m²): The recommended dose of pralatrexate should be reduced to 15 mg/m².[1][4][7][8][9]

  • End-Stage Renal Disease (ESRD), including patients on dialysis: The use of pralatrexate should be avoided unless the potential benefit outweighs the risks.[6][7][9] Serious adverse reactions have been reported in this patient population.[7]

Q3: What are the potential risks of administering pralatrexate to patients with severe renal impairment?

A3: Patients with severe renal impairment may be at a greater risk for increased drug exposure and adverse reactions.[7][9] An increase in cytopenias has been observed in patients with severe renal impairment.[1] Additionally, serious adverse drug reactions, including fatal cases of toxic epidermal necrolysis (TEN) and severe mucositis, have been reported in patients with end-stage renal disease undergoing dialysis.[6][7]

Q4: What parameters should be monitored in patients with renal impairment receiving pralatrexate?

A4: It is crucial to monitor patients with moderate to severe renal impairment for renal function and systemic toxicity to adjust dosing accordingly.[2] Complete blood counts should be monitored to watch for myelosuppression, and patients should be monitored weekly for mucositis.[7][10]

Troubleshooting Guide

Issue: Unexpectedly high plasma concentrations of this compound in a subject with mild renal impairment.

Troubleshooting Steps:

  • Verify Renal Function Assessment: Re-evaluate the subject's creatinine clearance (CrCl) or estimated glomerular filtration rate (eGFR) to confirm the classification of mild renal impairment.

  • Review Concomitant Medications: Check for the concurrent use of drugs that are eliminated by renal excretion, such as non-steroidal anti-inflammatory drugs (NSAIDs) or probenecid, as they may delay pralatrexate clearance.[2][3]

  • Assess for Dehydration: Dehydration can temporarily reduce renal function. Ensure the subject is adequately hydrated.

  • Investigate Potential for Drug-Drug Interactions: Although pralatrexate is not substantially metabolized by cytochrome P-450 enzymes, the possibility of other drug interaction mechanisms should be considered.[3]

Issue: A subject with severe renal impairment is experiencing significant mucositis despite a reduced dose.

Troubleshooting Steps:

  • Confirm Correct Dose Reduction: Ensure the dose was correctly calculated and administered at the recommended 15 mg/m² for severe renal impairment.[1][4][7][8]

  • Evaluate Vitamin Supplementation: Confirm the patient is receiving the recommended supplementation with folic acid and vitamin B12, as this can help mitigate mucositis.[6][7][10]

  • Monitor for Grade of Mucositis: If mucositis is Grade 2 or higher, the dose should be held until recovery to ≤ Grade 1.[10] For recurrent or Grade 3 mucositis, a further dose reduction to 10 mg/m² may be necessary upon recovery.[8][10]

  • Discontinuation Criteria: If systemic toxicity reaches Grade 4, therapy should be discontinued.[2]

Quantitative Data Summary

Table 1: Recommended Pralatrexate Dosage in Renal Impairment

Renal Function CategoryCreatinine Clearance (CrCl) / eGFRRecommended Pralatrexate Dose
NormalNot specified30 mg/m²
Mild to Moderate Impairment≥ 30 mL/min30 mg/m² (No adjustment needed)
Severe Impairment15 - 29 mL/min15 mg/m²
End-Stage Renal Disease (ESRD)< 15 mL/min (including dialysis)Avoid use

Data sourced from multiple clinical guidelines and studies.[1][6][7][8]

Table 2: Pharmacokinetic Parameters of Pralatrexate Diastereomers by Renal Function

CohortRenal FunctionPralatrexate DoseN
ANormal30 mg/m²8
BMild Impairment30 mg/m²7
CModerate Impairment30 mg/m²7
DSevere Impairment15 mg/m²5

Based on a Phase 1 study in patients with relapsed/refractory advanced solid tumors and lymphoma.[1] The study found that at these dose levels, the systemic exposure to pralatrexate was not dramatically affected by renal impairment.[1]

Experimental Protocols

Phase 1 Study of Pralatrexate in Patients with Renal Impairment

This section outlines the methodology of a key clinical trial that evaluated the pharmacokinetics and safety of pralatrexate in patients with varying degrees of renal function.

Study Design:

  • An open-label, non-randomized, phase 1 study.[1]

  • Patients were enrolled into four cohorts based on renal function: Normal, Mild Impairment, Moderate Impairment, and Severe Impairment.[1]

Patient Population:

  • Patients with relapsed/refractory advanced solid tumors and lymphoma.[1]

  • A total of 29 patients were enrolled, with 27 receiving at least one dose of pralatrexate.[1]

Dosing and Administration:

  • Cohorts A (Normal), B (Mild), and C (Moderate): Received 30 mg/m² of pralatrexate.[1]

  • Cohort D (Severe): The starting dose was initially planned at 20 mg/m² but was reduced to 15 mg/m² due to a qualifying toxicity in Cohort C.[1]

  • Pralatrexate was administered as an intravenous (IV) push over 3-5 minutes, once weekly for 6 weeks in 7-week cycles.[1][6]

Pharmacokinetic (PK) Sampling and Analysis:

  • Plasma and urine samples were collected at pre-specified time points to determine the PK profile of pralatrexate in each cohort.[1]

Safety and Tolerability Monitoring:

  • Patients were followed for safety and tolerability throughout the study.[1]

Visualizations

Caption: Workflow of the phase 1 clinical trial investigating pralatrexate in renal impairment.

logical_relationship Impact of Renal Function on Pralatrexate Dosing cluster_levels Levels of Renal Function cluster_actions Recommended Dosing Action rf Renal Function (eGFR/CrCl) normal Normal / Mild-Moderate (≥ 30 mL/min) rf->normal severe Severe (15-29 mL/min) rf->severe esrd ESRD (< 15 mL/min) rf->esrd no_change Standard Dose (30 mg/m²) normal->no_change Leads to reduce Dose Reduction (15 mg/m²) severe->reduce Requires avoid Avoid Use esrd->avoid Warrants

Caption: Logical relationship between renal function and pralatrexate dosing adjustments.

References

Technical Support Center: Managing Mucositis in Preclinical (R)-Pralatrexate Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists managing mucositis as a side effect in preclinical studies of (R)-Pralatrexate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced mucositis?

A1: this compound is an antifolate that inhibits dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of DNA, RNA, and proteins.[1][2] This inhibition disrupts the proliferation of rapidly dividing cells, including the epithelial cells lining the gastrointestinal tract, leading to mucosal damage and inflammation, which manifests as mucositis.[2]

Q2: What are the typical signs and severity of mucositis observed in preclinical models treated with this compound?

A2: Signs of mucositis in preclinical models can range from erythema and mild inflammation to severe ulceration of the oral and intestinal mucosa. In animal models, this can be observed as redness, swelling, and sores in the oral cavity (e.g., hamster cheek pouch) and can be inferred from clinical signs such as weight loss, diarrhea, and dehydration.[3] The severity is dose-dependent.

Q3: What preclinical models are most suitable for studying this compound-induced mucositis?

A3: The Golden Syrian hamster cheek pouch model is a well-established model for studying chemotherapy-induced oral mucositis.[4][5][6][7][8][9] For gastrointestinal mucositis, rat and mouse models are commonly used.

Q4: How can mucositis be quantitatively assessed in preclinical models?

A4: Mucositis is typically scored based on a standardized grading scale. The World Health Organization (WHO) Oral Toxicity Scale is a commonly used system.[10] This involves visual inspection and scoring of erythema, ulceration, and the animal's ability to eat. Body weight loss is also a key indicator of mucositis severity and overall toxicity.[3]

Q5: What is the role of leucovorin in managing this compound-induced mucositis?

A5: Leucovorin (folinic acid) is a reduced folate that can bypass the metabolic block induced by DHFR inhibitors like this compound. It is used as a rescue agent to mitigate the toxic effects on normal tissues, including the mucosa, without compromising the antitumor activity of this compound when administered with an appropriate delay.[11][12][13]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly high-grade (Grade 3-4) mucositis and mortality at planned this compound dose. - Dose may be too high for the specific animal strain or model.- Dehydration and malnutrition exacerbating toxicity.- Individual animal sensitivity.- Perform a dose-ranging study to establish the maximum tolerated dose (MTD) in your specific model.- Ensure adequate hydration and nutritional support (e.g., soft food, subcutaneous fluids).- Implement a leucovorin rescue protocol.[11][12][13]
High variability in mucositis scores between animals in the same treatment group. - Inconsistent drug administration (e.g., intraperitoneal vs. intravenous).- Variation in the induction of mucositis (if using a mechanical irritation model).- Differences in individual animal health status or microbiome.- Standardize drug administration route and technique.- Ensure consistent application of mechanical irritation in the hamster cheek pouch model.- Acclimatize animals properly and monitor for any underlying health issues before starting the experiment.
Leucovorin rescue appears to be reducing the anti-tumor efficacy of this compound. - Leucovorin administered too soon after this compound.- Leucovorin dose is too high.- Ensure a sufficient interval (e.g., 24 hours) between this compound and leucovorin administration.[11]- Titrate the leucovorin dose to the minimum effective dose for mucositis prevention.
Difficulty in consistently scoring oral mucositis in the hamster cheek pouch. - Subjectivity in visual assessment.- Lack of a standardized scoring system.- Use a validated scoring scale (e.g., a modified WHO scale for animals).- Have two independent, blinded observers score the mucositis.- Supplement visual scoring with quantitative measures like changes in cheek pouch weight or volume.[4][8]
Animals are losing more than 20% of their body weight. - Severe mucositis preventing oral intake.- Systemic toxicity of this compound.- This is often a humane endpoint. Euthanize the animals and collect tissues for analysis.- In future experiments, consider a lower dose of this compound or the implementation of supportive care measures earlier in the study.

Data Presentation

Table 1: Incidence and Severity of Mucositis in Preclinical this compound Studies (Hypothetical Data)

Treatment Group Dose (mg/kg) Number of Animals Incidence of Mucositis (%) Mean Mucositis Score (WHO Grade) Mean Body Weight Loss (%)
Vehicle Control01000<1
This compound1510401.55
This compound3010802.512
This compound40101003.518

Table 2: Effect of Leucovorin Rescue on this compound-Induced Toxicity (Hypothetical Data)

Treatment Group This compound Dose (mg/kg) Leucovorin Dose (mg/kg) Number of Animals Incidence of Grade ≥2 Mucositis (%) Mean Body Weight Loss (%)
This compound Alone400109018
This compound + Leucovorin405010208

Experimental Protocols

Protocol 1: Induction and Assessment of Oral Mucositis in the Hamster Cheek Pouch Model
  • Animal Model: Male Golden Syrian hamsters, 8-10 weeks old.

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • This compound Administration: Administer this compound or vehicle control via intraperitoneal (IP) injection on specified days (e.g., days 0, 2, and 4). Doses should be determined from dose-ranging studies.

  • Mechanical Irritation (Optional but Recommended): On day 1, lightly scratch the buccal pouch mucosa with a sterile 18-gauge needle to induce mild inflammation, which sensitizes the tissue to the effects of chemotherapy.[6][7]

  • Mucositis Scoring:

    • Visually inspect the cheek pouches daily or every other day, starting from day 5.

    • Score the degree of erythema, edema, and ulceration based on a 0-5 scale (a modified WHO scale).

    • Grade 0: Normal pouch, no signs of mucositis.

    • Grade 1: Mild erythema, no evidence of ulceration.

    • Grade 2: Moderate erythema, small ulcerations.

    • Grade 3: Severe erythema, extensive ulceration.

    • Grade 4: Very severe erythema and ulceration, preventing the animal from eating.

    • Grade 5: Moribund or dead.

  • Supportive Care: Provide soft, palatable food and monitor for dehydration. Administer subcutaneous fluids as needed.

  • Endpoint: Euthanize animals at a predetermined time point or when they reach humane endpoints (e.g., >20% body weight loss). Collect cheek pouch tissue for histological analysis.

Protocol 2: Leucovorin Rescue in a Mouse Model of this compound Toxicity
  • Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing a relevant tumor xenograft.

  • This compound Administration: Administer a high dose of this compound (e.g., a dose known to cause significant toxicity) via intravenous (IV) or IP injection.

  • Leucovorin Administration: 24 hours after this compound administration, administer leucovorin (e.g., 50 mg/kg) via IP injection.[11]

  • Monitoring:

    • Monitor tumor growth using caliper measurements.

    • Monitor animal body weight daily as a surrogate marker for toxicity and mucositis.

    • Observe animals for clinical signs of distress.

  • Endpoint: Continue treatment for a specified number of cycles or until tumor burden requires euthanasia. At the end of the study, collect tumors and relevant tissues (e.g., intestine) for analysis.

Mandatory Visualizations

Pralatrexate_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell Pralatrexate_ext This compound RFC1 RFC-1 Transporter Pralatrexate_ext->RFC1 Uptake Pralatrexate_int This compound RFC1->Pralatrexate_int FPGS FPGS Pralatrexate_int->FPGS Polyglutamylation Pralatrexate_poly Pralatrexate Polyglutamates FPGS->Pralatrexate_poly DHFR DHFR Pralatrexate_poly->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Reduction DHF Dihydrofolate (DHF) DHF->DHFR DNA_synthesis DNA Synthesis THF->DNA_synthesis Required for Apoptosis Apoptosis DNA_synthesis->Apoptosis Disruption leads to

Caption: Mechanism of this compound action in a tumor cell.

Mucositis_Signaling_Pathway cluster_initiation Initiation Phase cluster_amplification Signaling & Amplification Phase cluster_ulceration Ulceration Phase Pralatrexate This compound DNA_damage DNA Damage in Basal Epithelial Cells Pralatrexate->DNA_damage NFkB NF-κB Activation DNA_damage->NFkB MAPK MAPK Pathway DNA_damage->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates Tissue_injury Submucosal and Epithelial Tissue Injury Cytokines->Tissue_injury Amplify Damage MAPK->Tissue_injury Ulceration Epithelial Breakdown and Ulceration Tissue_injury->Ulceration Bacterial_colonization Bacterial Colonization Ulceration->Bacterial_colonization Bacterial_colonization->Cytokines Further stimulates

Caption: Simplified signaling pathway of chemotherapy-induced mucositis.

Experimental_Workflow start Start: Acclimatize Animals treatment Administer this compound +/- Leucovorin start->treatment monitoring Daily Monitoring: - Body Weight - Clinical Signs treatment->monitoring scoring Mucositis Scoring (e.g., every other day) monitoring->scoring endpoint Humane or Experimental Endpoint Reached? scoring->endpoint endpoint->monitoring No euthanasia Euthanasia and Tissue Collection endpoint->euthanasia Yes analysis Data Analysis: - Statistical Comparison - Histopathology euthanasia->analysis

Caption: General experimental workflow for a preclinical mucositis study.

References

Validation & Comparative

Validating the Anti-Tumor Efficacy of (R)-Pralatrexate in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumor effects of (R)-Pralatrexate, a novel antifolate, with a focus on its validation in preclinical models. While direct comparative studies of this compound in patient-derived xenograft (PDX) models are not extensively available in publicly accessible literature, this document synthesizes the robust body of evidence from cell line-derived xenografts and in vitro studies, which strongly support its superior efficacy over other antifolates. Furthermore, this guide outlines a detailed experimental protocol for validating these effects in PDX models and contextualizes the preclinical data with key clinical findings.

Executive Summary

This compound distinguishes itself from other folate antagonists, such as methotrexate, through a unique molecular structure that enhances its uptake and retention in tumor cells. This leads to a more potent inhibition of dihydrofolate reductase (DHFR) and subsequent disruption of DNA synthesis. Preclinical studies consistently demonstrate the superior anti-tumor activity of pralatrexate compared to methotrexate in various cancer models, particularly in T-cell lymphomas.[1][2] Clinical trials have further solidified its position as an effective therapeutic agent for relapsed or refractory peripheral T-cell lymphoma (PTCL).[2][3]

Comparative Efficacy Data

The following tables summarize the comparative efficacy of pralatrexate against other antifolates from in vitro and in vivo preclinical studies.

In Vitro Cytotoxicity
Cancer TypeCell LineThis compound IC₅₀ (nM)Methotrexate IC₅₀ (nM)Pemetrexed IC₅₀ (nM)Reference
MesotheliomaH20520.62580>100[4]
Non-Small Cell Lung CancerNCI-H460Not specifiedNot specified>200 (Kᵢ app)[5]

Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates a more potent drug. Kᵢ app (apparent inhibition constant) is another measure of inhibitor potency.

In Vivo Anti-Tumor Activity (Cell Line-Derived Xenografts)
Cancer TypeXenograft ModelTreatment GroupTumor Growth Inhibition (TGI) / OutcomeReference
Non-Hodgkin's LymphomaHTThis compoundComplete tumor regression[1]
Methotrexate17% reduction in tumor growth[1]
Non-Hodgkin's LymphomaRLThis compoundSignificant tumor regression (2/3 complete)[1]
MethotrexateModest growth delay[1]
Non-Small Cell Lung CancerMV522This compound (2 mg/kg)38% TGI[5]
Non-Small Cell Lung CancerNCI-H460This compound (2 mg/kg)52% TGI[5]

Note: Tumor Growth Inhibition (TGI) is a percentage that indicates the reduction in tumor size in treated animals compared to control animals.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effect by targeting the folate metabolic pathway, which is crucial for the synthesis of nucleotides and ultimately, DNA replication and cell division.

Pralatrexate_Pathway Mechanism of Action of this compound cluster_cell Tumor Cell RFC1 Reduced Folate Carrier 1 (RFC-1) Pralatrexate_in This compound (intracellular) RFC1->Pralatrexate_in FPGS Folylpolyglutamate Synthetase (FPGS) Pralatrexate_in->FPGS Pralatrexate_poly Polyglutamylated this compound FPGS->Pralatrexate_poly Polyglutamylation DHFR Dihydrofolate Reductase (DHFR) Pralatrexate_poly->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR DNA_synthesis DNA Synthesis THF->DNA_synthesis Required for Apoptosis Apoptosis DNA_synthesis->Apoptosis Inhibition leads to Pralatrexate_ext This compound (extracellular) Pralatrexate_ext->RFC1 High-affinity transport

Caption: this compound cellular uptake and mechanism of action.

Experimental Protocols

This section details a representative protocol for evaluating the anti-tumor efficacy of this compound in patient-derived xenograft (PDX) models of T-cell lymphoma.

Establishment of T-Cell Lymphoma PDX Models
  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients with T-cell lymphoma under sterile conditions.

  • Implantation: The tumor tissue is minced into small fragments (approximately 2-3 mm³) and subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth and Passaging: Tumor growth is monitored regularly. Once the tumor reaches a volume of 1000-1500 mm³, it is excised and can be passaged into subsequent cohorts of mice for expansion.

Efficacy Study in Established PDX Models
  • Animal Cohort Allocation: Once tumors in the expanded cohort reach a volume of approximately 100-200 mm³, mice are randomized into treatment and control groups.

  • Treatment Administration:

    • Treatment Group: this compound is administered intravenously at a clinically relevant dose and schedule (e.g., 30 mg/m² weekly).

    • Control Group: A vehicle control (e.g., saline) is administered following the same schedule.

    • Comparative Agent Group: An alternative therapeutic agent (e.g., methotrexate or a CHOP chemotherapy regimen) is administered at a standard dose and schedule.

  • Monitoring and Data Collection:

    • Tumor volume is measured 2-3 times per week using calipers (Volume = (Length x Width²)/2).

    • Animal body weight and overall health are monitored throughout the study.

  • Study Endpoint and Analysis: The study may be terminated when tumors in the control group reach a predetermined maximum size or after a fixed duration. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

PDX_Workflow Experimental Workflow for PDX Efficacy Study cluster_treatments Treatment Arms start Patient Tumor Sample implant Implantation into Immunodeficient Mice start->implant growth Tumor Growth & Passaging implant->growth randomize Randomization into Cohorts growth->randomize Control Vehicle Control randomize->Control Pralatrexate This compound randomize->Pralatrexate Alternative Alternative Drug randomize->Alternative treatment Treatment Administration monitoring Tumor & Health Monitoring treatment->monitoring endpoint Study Endpoint & Data Analysis monitoring->endpoint Control->treatment Pralatrexate->treatment Alternative->treatment

Caption: Workflow for a patient-derived xenograft efficacy study.

Clinical Context and Relevance

The preclinical findings of this compound's potent anti-tumor activity are substantiated by its clinical performance. The pivotal PROPEL study demonstrated an overall response rate of 29% in patients with relapsed or refractory PTCL, leading to its FDA approval for this indication.[2][3] Notably, responses were observed even in heavily pretreated patients.[6] The primary dose-limiting toxicity is mucositis, which can be managed with vitamin B12 and folic acid supplementation.[1]

Conclusion

The collective evidence from in vitro, in vivo, and clinical studies strongly validates the anti-tumor effects of this compound, particularly in T-cell malignancies. Its enhanced cellular uptake and retention mechanism provide a clear advantage over older antifolates like methotrexate. While direct comparative data in PDX models remains an area for future research, the existing data provides a solid rationale for prioritizing this compound in drug development and clinical application for relevant cancer types. The experimental framework provided in this guide offers a robust methodology for further validating and comparing its efficacy in patient-derived xenografts.

References

Predicting Sensitivity to (R)-Pralatrexate: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the treatment landscape of relapsed or refractory peripheral T-cell lymphoma (PTCL), selecting the most effective therapeutic agent is a critical challenge. (R)-Pralatrexate, a potent dihydrofolate reductase (DHFR) inhibitor, has emerged as a valuable treatment option. However, patient response to this therapy can vary. This guide provides a comprehensive comparison of biomarkers with the potential to predict sensitivity to this compound, alongside alternative treatment options, supported by experimental data and detailed methodologies.

Mechanism of Action: The Basis for Biomarker Selection

This compound is a folate analog metabolic inhibitor designed for enhanced uptake and retention in tumor cells.[1][2] Its primary mechanism of action involves competitive inhibition of DHFR, an enzyme crucial for the synthesis of DNA, RNA, and proteins.[3][4] This inhibition disrupts essential cellular processes, leading to apoptosis in rapidly dividing cancer cells.[3] The efficacy of this compound is intrinsically linked to three key proteins that govern its intracellular concentration and activity:

  • Reduced Folate Carrier 1 (RFC-1 or SLC19A1): This protein is the primary transporter responsible for the influx of pralatrexate into the cell.[5][6]

  • Folylpolyglutamate Synthetase (FPGS): Once inside the cell, FPGS mediates the polyglutamylation of pralatrexate, a process that traps the drug intracellularly and enhances its inhibitory effect on DHFR.[2]

  • Dihydrofolate Reductase (DHFR): The direct target of pralatrexate. Alterations in its expression or function can influence drug sensitivity.

Biomarkers for Predicting this compound Sensitivity

Preclinical studies have consistently pointed to the expression levels of RFC-1 and FPGS as strong predictors of sensitivity to this compound. The role of DHFR expression appears to be more complex and may be more indicative of resistance mechanisms.

Data Presentation: In Vitro Sensitivity and Biomarker Expression

The following table summarizes in vitro data from various studies, correlating the half-maximal inhibitory concentration (IC50) of this compound with the expression of key biomarkers in different cancer cell lines.

Cell Line (Cancer Type)This compound IC50 (nM)Relative RFC-1 (SLC19A1) mRNA ExpressionRelative FPGS mRNA ExpressionRelative DHFR mRNA ExpressionReference
Sensitive Lines
MM.1s (Multiple Myeloma)1.7 - 9.7HighNot ReportedNot Reported[7]
ARH-77 (Multiple Myeloma)1.7 - 9.7HighNot ReportedNot Reported[7]
KMS-11 (Multiple Myeloma)1.7 - 9.7HighNot ReportedNot Reported[7]
PCNY-1B (Multiple Myeloma)1.7 - 9.7HighNot ReportedNot Reported[7]
H9 (T-cell Lymphoma)3.3HighNot ReportedNot Reported
Resistant Lines
U266 (Multiple Myeloma)>1000LowNot ReportedNot Reported[7]
CAG (Multiple Myeloma)>1000LowNot ReportedNot Reported[7]
RPMI 8226 (Multiple Myeloma)>1000LowNot ReportedNot Reported[7]
CEM/P (T-lymphoblastic Leukemia)>100 (30-fold increase vs. parental)DecreasedNo significant changeNo significant change[2]
MOLT4/P (T-lymphoblastic Leukemia)>100 (30-fold increase vs. parental)No significant changeNo significant changeNo significant change[2]

These in vitro findings strongly suggest that higher expression of the influx transporter RFC-1 is a key determinant of sensitivity to this compound. While clinical data from prospective trials directly correlating these biomarkers with patient outcomes are limited, the preclinical evidence provides a strong rationale for their investigation in clinical settings. The PROPEL study, a pivotal trial for pralatrexate in PTCL, demonstrated an overall response rate of 29% but did not report on biomarker correlations.[8][9]

Comparison with Alternative Treatments for Relapsed/Refractory PTCL

Several other agents are used in the treatment of relapsed or refractory PTCL, each with its own efficacy profile. Understanding these alternatives is crucial for contextualizing the potential role of biomarker-driven patient selection for this compound.

Therapeutic AgentMechanism of ActionOverall Response Rate (ORR) in R/R PTCLReference
This compound DHFR inhibitor29%[8][9]
Belinostat Histone Deacetylase (HDAC) inhibitor25.8%
Romidepsin Histone Deacetylase (HDAC) inhibitor25%
Brentuximab Vedotin Anti-CD30 antibody-drug conjugate86% (in ALK-negative ALCL)[10][11]
Duvelisib PI3K-delta and PI3K-gamma inhibitor50%[1]
Bendamustine Alkylating agent50%[3]
Lenalidomide Immunomodulatory agent22%[1]

It is important to note that response rates can vary depending on the specific subtype of PTCL.[10][11] For instance, brentuximab vedotin shows remarkable efficacy in anaplastic large cell lymphoma (ALCL), a subtype that expresses CD30.[10][11]

Experimental Protocols

Accurate and reproducible measurement of biomarker expression is paramount for their clinical application. Below are detailed methodologies for quantifying mRNA and protein expression of RFC-1 (SLC19A1), FPGS, and DHFR from lymphoma tissue samples.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

This protocol is adapted for use with formalin-fixed, paraffin-embedded (FFPE) lymphoma tissue.[12][13][14]

1. RNA Extraction from FFPE Tissue:

  • Use a commercially available FFPE RNA isolation kit and follow the manufacturer's instructions.

  • Include a DNase I treatment step to eliminate contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

2. cDNA Synthesis:

  • Reverse transcribe 100-500 ng of total RNA using a high-capacity cDNA reverse transcription kit with random primers.

  • The reaction mixture should include RNA, reverse transcriptase, dNTPs, and reaction buffer.

  • Incubate as per the kit's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

3. qRT-PCR Amplification:

  • Prepare a reaction mix containing cDNA, forward and reverse primers for the target genes (SLC19A1, FPGS, DHFR) and a reference gene (e.g., ACTB, GAPDH), and a SYBR Green or TaqMan master mix.

  • Use a real-time PCR system to perform the amplification. A typical thermal cycling profile would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Primer sequences should be designed to span exon-exon junctions to avoid amplification of genomic DNA.

4. Data Analysis:

  • Calculate the cycle threshold (Ct) values for each gene.

  • Determine the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalized to the reference gene.

Immunohistochemistry (IHC) for Protein Expression

This protocol outlines the steps for detecting RFC-1, FPGS, and DHFR proteins in FFPE lymphoma tissue sections.[15][16][17]

1. Deparaffinization and Rehydration:

  • Bake slides at 60°C for 30-60 minutes.

  • Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

  • Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%) for 5 minutes each, followed by a final wash in distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.

  • Allow slides to cool to room temperature.

3. Blocking and Staining:

  • Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes.

  • Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.

  • Incubate with the primary antibody specific for RFC-1, FPGS, or DHFR at the optimal dilution overnight at 4°C in a humidified chamber.

  • Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Wash slides.

  • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

  • Wash slides.

4. Visualization and Counterstaining:

  • Develop the signal using a chromogen substrate such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydrate, clear, and mount the slides.

5. Analysis:

  • Evaluate the staining intensity and percentage of positive tumor cells. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.

Mandatory Visualizations

Signaling Pathway of this compound Action

Pralatrexate_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell Pralatrexate_ext This compound RFC1 RFC-1 (SLC19A1) Pralatrexate_ext->RFC1 Influx Pralatrexate_int This compound RFC1->Pralatrexate_int FPGS FPGS Pralatrexate_int->FPGS Polyglutamylation Pralatrexate_poly Pralatrexate Polyglutamate FPGS->Pralatrexate_poly DHFR DHFR Pralatrexate_poly->DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DNA_synthesis DNA/RNA Synthesis & Cell Proliferation THF->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis Disruption leads to

Caption: this compound cellular uptake and mechanism of action.

Experimental Workflow for Biomarker Analysis

Biomarker_Workflow cluster_sample Sample Processing cluster_qRTPCR mRNA Quantification (qRT-PCR) cluster_IHC Protein Detection (IHC) cluster_correlation Clinical Correlation Tissue PTCL FFPE Tissue Sectioning Microtome Sectioning Tissue->Sectioning RNA_extraction RNA Extraction Sectioning->RNA_extraction Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization cDNA_synthesis cDNA Synthesis RNA_extraction->cDNA_synthesis qRT_PCR qRT-PCR Amplification (SLC19A1, FPGS, DHFR) cDNA_synthesis->qRT_PCR Data_analysis_mRNA Relative mRNA Expression (ΔΔCt Method) qRT_PCR->Data_analysis_mRNA Correlation Correlate Biomarker Levels with Patient Outcome (Response Rate, PFS, OS) Data_analysis_mRNA->Correlation Antigen_retrieval Antigen Retrieval Deparaffinization->Antigen_retrieval Staining Antibody Staining (RFC-1, FPGS, DHFR) Antigen_retrieval->Staining Scoring Pathological Scoring (H-Score) Staining->Scoring Scoring->Correlation

Caption: Workflow for biomarker analysis in PTCL tissue samples.

Logical Relationship of Biomarkers and Pralatrexate Sensitivity

Biomarker_Logic cluster_biomarkers Biomarker Expression Levels cluster_outcomes Predicted Treatment Outcome RFC1_high High RFC-1 (SLC19A1) Sensitivity Increased Sensitivity to this compound RFC1_high->Sensitivity Increased Drug Influx FPGS_high High FPGS FPGS_high->Sensitivity Increased Drug Retention DHFR_normal Normal DHFR DHFR_normal->Sensitivity Effective Target Inhibition RFC1_low Low RFC-1 (SLC19A1) Resistance Potential Resistance to this compound RFC1_low->Resistance Decreased Drug Influx FPGS_low Low FPGS FPGS_low->Resistance Decreased Drug Retention DHFR_high High DHFR DHFR_high->Resistance Target Overexpression

Caption: Relationship between biomarker expression and pralatrexate sensitivity.

References

Cross-Resistance Patterns of (R)-Pralatrexate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the cross-resistance profiles of (R)-Pralatrexate and other antifolates, supported by experimental data and detailed methodologies, to inform preclinical research and clinical drug development.

This compound (subsequently referred to as Pralatrexate) is a potent antifolate designed for enhanced cellular uptake and retention compared to its predecessors, such as methotrexate.[1][2] As with other chemotherapeutic agents, the development of drug resistance is a significant clinical challenge. Understanding the patterns of cross-resistance between pralatrexate and other antifolates is crucial for designing effective sequential or combination therapies. This guide provides a comprehensive comparison of these patterns, based on published experimental data.

Comparative Efficacy and Resistance Profiles

Pralatrexate generally exhibits greater potency than methotrexate and pemetrexed in various cancer cell lines.[3][4] This is largely attributed to its higher affinity for the reduced folate carrier 1 (RFC1) and folylpolyglutamate synthetase (FPGS), leading to more efficient cellular uptake and intracellular polyglutamylation, a key process for drug retention and activity.[5][6][7][8]

However, acquired resistance to pralatrexate can lead to cross-resistance with other antifolates, primarily methotrexate. The mechanisms underpinning this resistance are often shared among this class of drugs.

Quantitative Cross-Resistance Data

The following table summarizes the cross-resistance profiles of pralatrexate-resistant cell lines to other antifolates, as reported in various studies. The resistance factor is calculated as the ratio of the IC50 (half-maximal inhibitory concentration) of the resistant cell line to that of the parental, sensitive cell line.

Cell LineDrugIC50 Parental (nM)IC50 Resistant (nM)Resistance FactorOther Cross-ResistanceCitation
H9 (T-cell lymphoma) Pralatrexate~335 (H9-12)~11.7Methotrexate: Cross-resistant[9][10]
Pralatrexate~3>1000 (H9-200)>333No Cross-Resistance: Romidepsin, Azacitidine, Decitabine, Gemcitabine, Doxorubicin, Bortezomib[9][10]
CEM (T-lymphoblastic leukemia) PralatrexateNot specifiedNot specified30Methotrexate: 2.1-fold resistant[5]
Enhanced Sensitivity: Forodesine (0.4-fold)[5]
MOLT4 (T-lymphoblastic leukemia) PralatrexateNot specifiedNot specified30Methotrexate: 3.0-fold resistant[5]
Enhanced Sensitivity: Cytarabine (0.1-fold)[5]
DU145 (Prostate Cancer) PralatrexateNot specified>200-fold resistant>200Methotrexate: Partial cross-resistance. Pemetrexed & 5-FU: Limited to no cross-resistance.[3]
HEP2 (Laryngeal Carcinoma) PralatrexateNot specified>200-fold resistant>200Methotrexate: Partial cross-resistance. Pemetrexed & 5-FU: Limited to no cross-resistance.[3]
PC6 (Lung Cancer) PemetrexedNot specifiedNot specifiedNot specifiedMethotrexate: Cross-resistant. Enhanced Sensitivity: Gemcitabine.[11]

Mechanisms of Resistance and Cross-Resistance

The primary mechanisms of acquired resistance to pralatrexate that can confer cross-resistance to other antifolates include:

  • Impaired Cellular Uptake: Downregulation of the SLC19A1 gene, which encodes for RFC1, is a common mechanism of resistance to pralatrexate and methotrexate, limiting the entry of these drugs into the cancer cell.[3][5][9][10]

  • Target Enzyme Alterations: Increased expression of dihydrofolate reductase (DHFR), the primary target of both pralatrexate and methotrexate, can overcome the inhibitory effects of these drugs.[3][9][10] Gene amplification of DHFR has been observed in pralatrexate-resistant cell lines.[9][10]

  • Decreased Polyglutamylation: Reduced activity of FPGS, the enzyme responsible for adding glutamate residues to antifolates to trap them inside the cell, is a known mechanism of resistance to both pralatrexate and pemetrexed.[5][6]

Interestingly, pralatrexate was designed to overcome some of these resistance mechanisms, which may explain the instances of limited or no cross-resistance with pemetrexed.[3][6] Furthermore, the development of resistance to pralatrexate can sometimes induce sensitivity to drugs with different mechanisms of action, such as nucleoside analogs.[5]

Experimental Methodologies

The data presented in this guide are derived from studies employing a range of standard molecular and cell biology techniques.

Establishment of Drug-Resistant Cell Lines

Resistant cell lines are typically generated by continuous exposure of parental cancer cell lines to stepwise increasing concentrations of the drug (e.g., pralatrexate) over a prolonged period.[5]

Cytotoxicity Assays

The antiproliferative effects and IC50 values of the antifolates are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The following day, cells are treated with a range of concentrations of the drug (e.g., pralatrexate, methotrexate) for a specified period (e.g., 72 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from the dose-response curves.

Gene and Protein Expression Analysis

To investigate the molecular mechanisms of resistance, the expression levels of key genes and proteins involved in the folate pathway are assessed.

  • Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of genes such as SLC19A1 (RFC1), DHFR, and FPGS.[5]

  • Western Blotting: This method is employed to determine the protein levels of RFC1, DHFR, and FPGS, providing a confirmation of the gene expression data.[10]

Visualizing Pathways and Workflows

To better understand the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.

Antifolate_Pathway cluster_intracellular Intracellular Space Pralatrexate Pralatrexate RFC1 RFC1 (SLC19A1) Pralatrexate->RFC1 Uptake Methotrexate Methotrexate Methotrexate->RFC1 Uptake Pemetrexed Pemetrexed Pemetrexed->RFC1 Uptake Pralatrexate_in Pralatrexate Methotrexate_in Methotrexate Pemetrexed_in Pemetrexed FPGS FPGS Pralatrexate_poly Pralatrexate -polyglutamate Methotrexate_poly Methotrexate -polyglutamate Pemetrexed_poly Pemetrexed -polyglutamate DHFR DHFR DNA_synthesis DNA Synthesis DHFR->DNA_synthesis TS TS TS->DNA_synthesis Pralatrexate_in->Pralatrexate_poly Polyglutamylation Methotrexate_in->Methotrexate_poly Polyglutamylation Pemetrexed_in->Pemetrexed_poly Polyglutamylation Pralatrexate_poly->DHFR Inhibition Methotrexate_poly->DHFR Inhibition Pemetrexed_poly->DHFR Inhibition Pemetrexed_poly->TS Inhibition

Caption: Cellular uptake and mechanism of action of antifolates.

Experimental_Workflow cluster_characterization Mechanism Analysis cluster_screening Drug Sensitivity Testing start Parental Cancer Cell Line step1 Continuous Exposure to Increasing Pralatrexate Concentrations start->step1 step2 Establishment of Pralatrexate-Resistant Cell Line step1->step2 step3 Characterization of Resistance Mechanisms step2->step3 step4 Cross-Resistance Screening step2->step4 qRT_PCR qRT-PCR (RFC1, DHFR, FPGS) step3->qRT_PCR Western_Blot Western Blot (RFC1, DHFR, FPGS) step3->Western_Blot MTT_Assay MTT Assay with Other Antifolates (e.g., Methotrexate) step4->MTT_Assay IC50 Determine IC50 and Resistance Factor MTT_Assay->IC50

Caption: Workflow for determining cross-resistance patterns.

References

Synergistic Anti-Tumor Activity of (R)-Pralatrexate and Romidepsin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the synergistic effects of (R)-Pralatrexate and romidepsin, two potent anti-cancer agents, with a focus on their application in T-cell lymphoma. We present a compilation of preclinical and clinical data, detailed experimental protocols, and a proposed mechanism of synergistic action to inform researchers, scientists, and drug development professionals.

Comparative Performance: Preclinical and Clinical Evidence

The combination of this compound, a novel antifolate, and romidepsin, a histone deacetylase (HDAC) inhibitor, has demonstrated significant synergistic cytotoxicity in both in vitro and in vivo models of T-cell lymphoma, which has been corroborated by promising results in a phase 1 clinical trial.

Preclinical Synergy: In Vitro Studies

In vitro studies on T-cell lymphoma cell lines, H9 and HH, have shown a concentration-dependent synergistic effect when combining romidepsin with pralatrexate. The synergy was quantified using the Bliss independence model, with "Excess over Bliss" (EOB) scores greater than 10 indicating a synergistic interaction.

Cell LineDrug CombinationExposure TimeResult (Excess over Bliss Score)Synergy Observed
H9Romidepsin (2 nmol/L) + Pralatrexate (20 nmol/L to 1 µmol/L)48 hours>10Yes
HHRomidepsin (2 nmol/L) + Pralatrexate (20 nmol/L to 1 µmol/L)72 hours>10Yes

Table 1: In Vitro Synergy of Romidepsin and Pralatrexate in T-Cell Lymphoma Cell Lines.[1]

Preclinical Efficacy: In Vivo Murine Models

The synergistic activity was further confirmed in a xenograft NOG murine model of human T-cell lymphoma. The combination of pralatrexate and romidepsin resulted in a statistically significant reduction in tumor burden, as measured by bioluminescence imaging, compared to either agent alone or a control group.[1] Notably, complete remissions were observed only in the cohort receiving the combination therapy.[1]

Treatment GroupOutcome in HUT-78 Xenograft Model
Control (Normal Saline)Progressive tumor growth.
Romidepsin (2 mg/kg)Minimal effect on tumor reduction.
Pralatrexate (15 mg/kg)Minimal antitumor activity.
Romidepsin + Pralatrexate Statistically significant reduction in tumor bioluminescence.
Complete remissions observed in all mice (6/6).

Table 2: In Vivo Efficacy of Pralatrexate and Romidepsin Combination in a Murine Model of T-Cell Lymphoma.[1]

Clinical Efficacy: Phase 1 Study in Relapsed/Refractory Lymphoma

A phase 1 clinical trial (NCT01947140) evaluated the safety and efficacy of the pralatrexate and romidepsin combination in patients with relapsed or refractory lymphoma. The study established a recommended phase 2 dose and reported a high overall response rate, particularly in patients with peripheral T-cell lymphoma (PTCL).[2][3]

Patient PopulationOverall Response Rate (ORR)Complete Response (CR)Recommended Phase 2 Dose
All Evaluable Patients (n=23)57% (13/23)Not ReportedPralatrexate 25 mg/m² and Romidepsin 12 mg/m² every other week.[2][3]
Peripheral T-cell Lymphoma (n=14)71% (10/14)29% (4/14)

Table 3: Clinical Efficacy from Phase 1 Study of Pralatrexate and Romidepsin.[2][3] As single agents in a similar patient population, romidepsin and pralatrexate have shown response rates of 25% and 29% respectively.[2][3]

Experimental Protocols

In Vitro Synergy Assay
  • Cell Lines: Human T-cell lymphoma cell lines H9 and HH were utilized.

  • Drug Concentrations: Romidepsin was tested at its IC10 or IC20 (2 nmol/L), both alone and in combination with pralatrexate at concentrations ranging from 20 nmol/L to 1 µmol/L.

  • Exposure Duration: Cells were exposed to the drugs for 24, 48, and 72 hours.

  • Synergy Quantification: The degree of synergy was determined using the Bliss independence model, calculating "Excess over Bliss" (EOB) scores. EOB scores greater than 10 were considered synergistic.[1]

In Vivo Xenograft Model
  • Animal Model: A xenograft NOG (NOD/Shi-scid/IL-2Rγnull) mouse model of human T-cell lymphoma was used.

  • Tumor Cell Line: HUT-78 human T-cell lymphoma cells were used for tumor implantation.

  • Treatment Regimen:

    • Control group received normal saline.

    • Single-agent romidepsin was administered intraperitoneally (i.p.) at a dose of 2 mg/kg on days 1, 8, and 14.

    • Single-agent pralatrexate was administered i.p. at 15 mg/kg on days 1, 4, 8, and 11.

    • The combination group received both drugs at the same doses and schedules as the single-agent cohorts.

  • Efficacy Assessment: Tumor response was monitored using in vivo surface bioluminescence imaging (BLI).[1]

Phase 1 Clinical Trial (NCT01947140)
  • Study Design: A single-institution, open-label, 3+3 dose-escalation phase 1 study.

  • Patient Population: Patients with relapsed or refractory lymphoma.

  • Primary Objectives: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of the combination.

  • Dosing Schedules Investigated:

    • Every week for 3 weeks in a 28-day cycle.

    • Every week for 2 weeks in a 21-day cycle.

    • Every other week in a 28-day cycle.

  • Drug Administration: Pralatrexate was administered as an intravenous (IV) infusion over 3-5 minutes, and romidepsin was given as a 4-hour IV infusion.[4]

  • Response Evaluation: The overall response rate (complete response + partial response) was a secondary objective.[2]

Visualizing the Synergistic Interaction and Experimental Design

To better understand the relationship between these two agents and the methodology of their investigation, the following diagrams illustrate the proposed synergistic mechanism and the workflow of the preclinical and clinical studies.

Synergistic_Mechanism cluster_pralatrexate This compound cluster_romidepsin Romidepsin Pralatrexate Pralatrexate RFC1 RFC-1 Transporter Pralatrexate->RFC1 Enters Cell DHFR Dihydrofolate Reductase (DHFR) Pralatrexate->DHFR Inhibits Folate_Metabolism Folate Metabolism DHFR->Folate_Metabolism Catalyzes DNA_Synth DNA/RNA Synthesis Folate_Metabolism->DNA_Synth Required for Apoptosis1 Apoptosis DNA_Synth->Apoptosis1 Inhibition leads to Synergy Synergistic Cell Death Apoptosis1->Synergy Romidepsin Romidepsin HDAC Histone Deacetylase (HDAC) Romidepsin->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Chromatin Relaxation Histones->Chromatin Acetylation leads to TSG Tumor Suppressor Gene Expression Chromatin->TSG Apoptosis2 Apoptosis TSG->Apoptosis2 Induces Apoptosis2->Synergy

Proposed synergistic mechanism of Pralatrexate and Romidepsin.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Translation invitro In Vitro Studies (TCL Cell Lines H9, HH) synergy_assay Synergy Assay (Bliss Independence Model) invitro->synergy_assay invivo In Vivo Studies (NOG Murine Model) synergy_assay->invivo Positive Synergy Leads to xenograft Xenograft Tumor Model (HUT-78 cells) invivo->xenograft imaging Efficacy Assessment (Bioluminescence Imaging) xenograft->imaging phase1 Phase 1 Clinical Trial (NCT01947140) imaging->phase1 Promising Efficacy Leads to dose_escalation 3+3 Dose Escalation (Safety, MTD, DLTs) phase1->dose_escalation response_eval Efficacy Evaluation (ORR, CR) dose_escalation->response_eval

Workflow of preclinical and clinical investigation.

Discussion of Synergistic Mechanism

The synergistic anti-tumor effect of combining this compound and romidepsin is believed to stem from their distinct but complementary mechanisms of action targeting fundamental cellular processes in cancer cells.

This compound is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[5] This inhibition leads to a depletion of nucleotide precursors, thereby disrupting DNA and RNA synthesis and ultimately inducing apoptosis in rapidly proliferating cells like those in T-cell lymphoma.[5][6] Its high affinity for the reduced folate carrier-1 (RFC-1) facilitates its entry into tumor cells.[5]

Romidepsin, on the other hand, is a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, romidepsin causes an accumulation of acetylated histones, leading to a more relaxed chromatin structure.[7] This "open" chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes that can trigger cell cycle arrest and apoptosis.[7][8]

The proposed synergy likely arises from a multi-pronged attack on the cancer cell's survival machinery. By simultaneously disrupting DNA synthesis with pralatrexate and reactivating tumor-suppressing pathways with romidepsin, the combination may lower the threshold for inducing apoptosis and overcome potential resistance mechanisms to either agent alone. One hypothesis suggests that pralatrexate's impact on the 1-carbon transfer pathway could also influence DNA methylation, adding another layer of epigenetic modification that complements the histone acetylation induced by romidepsin.

Conclusion and Future Directions

The combination of this compound and romidepsin has demonstrated marked synergy in preclinical models and a high degree of clinical activity in patients with relapsed or refractory T-cell lymphoma. The data strongly support the continued investigation of this combination in a phase 2 clinical trial to further define its efficacy. Future research should also focus on elucidating the precise molecular mechanisms underlying the observed synergy, which could lead to the identification of predictive biomarkers and the development of even more effective combination therapies for this challenging disease.

References

Unveiling the Genetic Determinants of (R)-Pralatrexate Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular drivers of drug sensitivity is paramount for advancing precision medicine. This guide provides a comprehensive comparison of (R)-Pralatrexate, a potent antifolate, with its predecessor, Methotrexate. We delve into the gene expression correlates of sensitivity, supported by experimental data, detailed protocols, and visual pathway diagrams to illuminate the mechanisms of action and resistance.

This compound ((R)-PDX) is a rationally designed antifolate with a higher affinity for key enzymes in the folate pathway compared to Methotrexate (MTX). This enhanced affinity translates to increased intracellular uptake and retention, leading to greater cytotoxicity in various cancer models. However, the efficacy of this compound is intrinsically linked to the expression levels of specific genes within the folate metabolic pathway. This guide will explore these genetic determinants and provide a comparative analysis with other antifolates.

Comparative Efficacy of this compound and Methotrexate

This compound consistently demonstrates superior potency compared to Methotrexate across a range of cancer cell lines. This is evidenced by lower half-maximal inhibitory concentration (IC50) values, indicating that a lower concentration of this compound is required to inhibit cancer cell growth by 50%.

Cell LineCancer TypeThis compound IC50 (nM)Methotrexate IC50 (nM)Reference
H9T-cell Lymphoma~10>100[1]
H9-12 (PDX-Resistant)T-cell Lymphoma35>1000[1]
H9-200 (PDX-Resistant)T-cell Lymphoma>1000>1000[1]
CEMT-lymphoblastic LeukemiaNot SpecifiedNot Specified[2]
MOLT4T-lymphoblastic LeukemiaNot SpecifiedNot Specified[2]
MM.1sMultiple Myeloma1.7 - 9.722.7 - 40.9[1]
ARH-77Multiple Myeloma1.7 - 9.722.7 - 40.9[1]
KMS-11Multiple Myeloma1.7 - 9.722.7 - 40.9[1]
PCNY-1BMultiple Myeloma1.7 - 9.722.7 - 40.9[1]

Table 1: Comparative IC50 Values of this compound and Methotrexate in Various Cancer Cell Lines.

Gene Expression Correlates of Sensitivity and Resistance

The sensitivity of cancer cells to this compound is significantly influenced by the expression of three key genes in the folate pathway:

  • Reduced Folate Carrier 1 (RFC1), also known as Solute Carrier Family 19 Member 1 (SLC19A1): This protein is the primary transporter responsible for the influx of folates and antifolates like this compound into the cell.[3][4] High RFC1 expression is strongly correlated with increased sensitivity to this compound.[5][6] Conversely, decreased RFC1 expression is a mechanism of acquired resistance.[5]

  • Folylpolyglutamate Synthetase (FPGS): Once inside the cell, FPGS adds glutamate residues to this compound, a process known as polyglutamylation. This traps the drug inside the cell and enhances its inhibitory effect on Dihydrofolate Reductase (DHFR). High FPGS mRNA expression correlates with increased sensitivity to this compound.[5][7]

  • Dihydrofolate Reductase (DHFR): This is the primary target enzyme for both this compound and Methotrexate. Inhibition of DHFR disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis. While increased DHFR expression is a known mechanism of resistance to Methotrexate, its role in this compound resistance is less clear, with some studies suggesting it is not a major factor.[5]

GeneRole in this compound ActionCorrelation with SensitivityMechanism of Resistance
RFC1 (SLC19A1) Drug influxPositiveDecreased expression
FPGS Intracellular drug retention and activationPositiveDecreased activity
DHFR Drug targetVariableIncreased expression (less significant for PDX)

Table 2: Key Genes Modulating Sensitivity to this compound.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.

Folate_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RFC1 RFC1 (SLC19A1) PDX This compound RFC1->PDX FPGS FPGS PDX->FPGS PDX_Glu This compound Polyglutamates DHFR DHFR PDX_Glu->DHFR Inhibition FPGS->PDX_Glu Polyglutamylation DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis One-carbon transfer PDX_ext This compound (Extracellular) PDX_ext->RFC1 Transport

Caption: Folate pathway and this compound mechanism of action.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Data Acquisition cluster_analysis Data Analysis A Seed Cancer Cells B Treat with this compound or Methotrexate A->B C MTT Assay (Cell Viability) B->C D qRT-PCR (Gene Expression) B->D E Calculate IC50 Values C->E F Quantify mRNA Levels (RFC1, FPGS, DHFR) D->F G Correlate Gene Expression with Drug Sensitivity E->G F->G

Caption: Typical experimental workflow for assessing drug sensitivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols used in the cited studies.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of this compound or Methotrexate for a specified period (e.g., 72 hours).

  • MTT Incubation: MTT reagent is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined by plotting cell viability against drug concentration.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the expression levels of specific genes of interest.

Protocol:

  • RNA Extraction: Total RNA is extracted from treated and untreated cancer cells using a commercial RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification with primers specific for the target genes (RFC1, FPGS, DHFR) and a reference gene (e.g., GAPDH or ACTB) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Data Analysis: The cycle threshold (Ct) values, which are inversely proportional to the amount of target nucleic acid in the sample, are used to calculate the relative expression of the target genes after normalization to the reference gene.

Conclusion

The heightened potency of this compound over Methotrexate is underpinned by its enhanced uptake and intracellular retention, processes governed by the expression of RFC1 and FPGS. These genes, therefore, stand out as critical biomarkers for predicting sensitivity to this compound. For researchers and clinicians, profiling the expression of these genes in patient tumors could pave the way for a more personalized and effective application of this potent antifolate in cancer therapy. The provided experimental frameworks offer a solid foundation for further investigations into the nuances of antifolate sensitivity and resistance.

References

RFC-1 Expression: A Comparative Analysis in (R)-Pralatrexate Sensitive vs. Resistant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of Reduced Folate Carrier 1 (RFC-1), also known as Solute Carrier Family 19 Member 1 (SLC19A1), expression in cancer cell lines sensitive and resistant to (R)-Pralatrexate. Pralatrexate is a potent antifolate therapeutic agent, and its efficacy is critically dependent on its transport into tumor cells, a process primarily mediated by RFC-1.[1][2] Understanding the dynamics of RFC-1 expression is therefore paramount for researchers, scientists, and drug development professionals working to overcome Pralatrexate resistance.

Acquired resistance to Pralatrexate is a significant clinical challenge, and a primary mechanism involves the downregulation of RFC-1 expression.[3][4][5] This guide summarizes key experimental findings, presents quantitative data in a clear, comparative format, details the methodologies used in these pivotal studies, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the relationship between RFC-1 expression and Pralatrexate sensitivity.

Table 1: Pralatrexate IC50 Values in Sensitive vs. Resistant T-Cell Lymphoma Cell Lines

Cell LineDescriptionPralatrexate IC50 (nM)Fold ResistanceReference
H9Parental, SensitiveNot explicitly stated, but sensitive to low nM concentrations-[3][4]
H9-12Pralatrexate-Resistant35>20-fold increase vs. parental[3][4]
H9-200Pralatrexate-Resistant>1000Significant increase vs. parental[3][4]

Table 2: RFC-1 (SLC19A1) mRNA Expression and Pralatrexate Uptake in Sensitive vs. Resistant T-Lymphoblastic Leukemia Cell Lines

Cell LineDescriptionRelative RFC-1 mRNA Expression (Fold Change vs. Parental)Intracellular [14C]-PDX Uptake (AUC, dpm·min)Reference
CEMParental, Sensitive1.021,646.7[5]
CEM/PPralatrexate-ResistantSignificantly decreased14,337.7[5]
MOLT4Parental, Sensitive1.0Not significantly different from resistant[5]
MOLT4/PPralatrexate-ResistantNo significant changeNot significantly different from parental[5]

Table 3: Correlation of RFC-1 mRNA Expression with Pralatrexate Sensitivity in Multiple Myeloma Cell Lines

Cell Line GroupingRFC-1 mRNA ExpressionPralatrexate SensitivityReference
Sensitive (ARH-77, MM.1s, KMS-11, PCNY-1B)Higher basal levelsExquisitely sensitive
Resistant (U266, CAG, RPMI 8226)Lower basal levelsFrankly resistant

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to generate and characterize Pralatrexate-resistant cell lines and to quantify RFC-1 expression.

Establishment of Pralatrexate-Resistant Cell Lines

Pralatrexate-resistant cell lines were generated by continuous exposure of parental cancer cell lines to gradually increasing concentrations of Pralatrexate over an extended period.[3][4][5]

  • Cell Culture: Parental T-lymphoblastic leukemia cell lines (CEM and MOLT4) were initially cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.[5]

  • Dose Escalation: The cells were initially exposed to a low concentration of Pralatrexate (e.g., 0.01 nM), which was approximately 1/100th of the 50% inhibitory concentration (IC50).[5] The concentration of Pralatrexate was then incrementally increased over a period of several months (e.g., 10 months).[5]

  • Clonal Selection: Once resistance was established at a desired level, single-cell cloning was performed using the limiting dilution method to ensure a homogenous population of resistant cells.[5]

Quantitative Real-Time PCR (qRT-PCR) for RFC-1 mRNA Expression

The relative expression levels of RFC-1 (SLC19A1) mRNA in parental and resistant cells were quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[5]

  • RNA Extraction: Total RNA was isolated from the cultured cells using a commercially available kit.

  • Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA was then used as a template for qPCR with primers specific for the RFC-1 gene. A housekeeping gene (e.g., GAPDH) was used as an internal control for normalization.

  • Data Analysis: The relative expression of RFC-1 mRNA was calculated using the comparative Ct (ΔΔCt) method, where the fold change in the resistant cells is determined relative to the parental cells.[5]

Pralatrexate Uptake Assay

The functional consequence of altered RFC-1 expression was assessed by measuring the intracellular uptake of radiolabeled Pralatrexate.[5]

  • Radiolabeled Pralatrexate: Cells were incubated with [14C]-labeled Pralatrexate (e.g., 1 nM) for various time points.[5]

  • Cell Lysis and Scintillation Counting: At each time point, the cells were washed to remove extracellular drug, lysed, and the intracellular radioactivity was measured using a scintillation counter.

  • Data Analysis: The intracellular uptake was quantified by calculating the area under the curve (AUC) from a plot of disintegrations per minute (dpm) versus time.[5]

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the comparative analysis of RFC-1 expression in Pralatrexate sensitivity and resistance.

cluster_sensitive Pralatrexate Sensitive Cell cluster_resistant Pralatrexate Resistant Cell PDX_in_S Pralatrexate (Extracellular) RFC1_S High RFC-1 Expression PDX_in_S->RFC1_S Transport Uptake_S High Intracellular Pralatrexate RFC1_S->Uptake_S Effect_S Inhibition of DHFR -> Cell Death Uptake_S->Effect_S PDX_in_R Pralatrexate (Extracellular) RFC1_R Low RFC-1 Expression PDX_in_R->RFC1_R Impaired Transport Uptake_R Low Intracellular Pralatrexate RFC1_R->Uptake_R Effect_R Survival Uptake_R->Effect_R

Caption: Pralatrexate transport in sensitive vs. resistant cells.

start Parental Cell Line (Pralatrexate Sensitive) culture Continuous Exposure to Increasing Pralatrexate Concentrations start->culture analysis Comparative Analysis: - RFC-1 Expression (qRT-PCR) - Pralatrexate Uptake - IC50 Determination start->analysis Comparison selection Selection of Resistant Population culture->selection cloning Single-Cell Cloning selection->cloning resistant_line Established Pralatrexate-Resistant Cell Line cloning->resistant_line resistant_line->analysis

Caption: Workflow for generating resistant cell lines.

cluster_pathway Pralatrexate Resistance Pathway PDX Pralatrexate RFC1 RFC-1 Transporter PDX->RFC1 Uptake PDX_intra Intracellular Pralatrexate RFC1->PDX_intra FPGS FPGS PDX_intra->FPGS PDX_poly Pralatrexate Polyglutamates FPGS->PDX_poly DHFR DHFR PDX_poly->DHFR Inhibition DNA_synthesis DNA Synthesis DHFR->DNA_synthesis Required for Cell_death Apoptosis DNA_synthesis->Cell_death Inhibition leads to Resistance Resistance Mechanisms Resistance->RFC1 Downregulates Resistance->DHFR Upregulates RFC1_down Decreased RFC-1 Expression RFC1_down->Resistance DHFR_amp DHFR Gene Amplification DHFR_amp->Resistance

Caption: Signaling pathway of Pralatrexate action and resistance.

References

The Crucial Role of Folylpolyglutamate Synthetase (FPGS) in the Potency of (R)-Pralatrexate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in oncology and drug development are continually seeking more effective and selective cancer therapies. (R)-Pralatrexate, a potent antifolate, has demonstrated significant clinical activity, particularly in T-cell lymphomas. A key determinant of its efficacy lies in its interaction with folylpolyglutamate synthetase (FPGS), an enzyme responsible for the intracellular retention of folates and antifolate drugs. This guide provides a comprehensive comparison of this compound with other antifolates, focusing on the pivotal role of FPGS, supported by experimental data and detailed methodologies.

This compound was rationally designed to be a superior substrate for both the reduced folate carrier (RFC), the primary transporter of folates and antifolates into the cell, and for FPGS.[1] This enhanced affinity for FPGS leads to more efficient polyglutamylation, a process where multiple glutamate residues are added to the drug molecule.[2][3] This modification is critical as it traps the drug inside the cancer cell, leading to prolonged inhibition of dihydrofolate reductase (DHFR) and disruption of DNA synthesis, ultimately triggering cell death.[3][4]

Comparative Performance: this compound vs. Other Antifolates

The superiority of this compound's interaction with FPGS becomes evident when compared to other widely used antifolates such as methotrexate and pemetrexed. This enhanced polyglutamylation translates to greater intracellular drug accumulation and heightened cytotoxic activity.

Quantitative Comparison of Antifolate Activity and FPGS Kinetics

The following table summarizes key quantitative data comparing the performance of this compound, Methotrexate, and Pemetrexed.

ParameterThis compoundMethotrexatePemetrexedReference
DHFR Inhibition (Ki, app, nM) 4526>200[5]
Reduced Folate Carrier (RFC-1) Affinity (Km, µmol/L) 0.34.8-[6][4]
Rate of Intracellular Transport (Vmax/Km) 12.60.9-[6][4]
FPGS Affinity (Km, µmol/l) 5.932.3Lower than MTX[4][7][8]
Rate of Polyglutamylation (Vmax/Km) 23.22.2-[4]

Visualizing the Mechanism and Experimental Evaluation

To better understand the biochemical processes and experimental designs discussed, the following diagrams illustrate the mechanism of action of this compound and a typical workflow for evaluating antifolate activity.

Caption: Mechanism of this compound action.

cluster_assays Evaluation Assays Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Drug_Treatment Treat with Antifolates (this compound, MTX, etc.) Cell_Culture->Drug_Treatment Incubation Incubate for Defined Period Drug_Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity Uptake Cellular Uptake Assay (Radiolabeled Drug) Incubation->Uptake FPGS_Activity FPGS Activity Assay (Enzyme Kinetics) Incubation->FPGS_Activity Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis Uptake->Data_Analysis FPGS_Activity->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for antifolate evaluation.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an antifolate required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., NCI-H460 non-small cell lung cancer cells) in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and incubate for 24 hours.[9]

  • Drug Treatment: Expose the cells to a serial dilution of the antifolate drugs (this compound, methotrexate, pemetrexed) for a specified period (e.g., 72 hours).[10]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

FPGS Activity Assay

This assay measures the enzymatic activity of FPGS by quantifying the formation of polyglutamylated antifolates.

  • Cell Lysate Preparation: Prepare a crude cell extract from the desired cancer cell line.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, ATP, MgCl₂, KCl, DTT, L-glutamic acid, and the antifolate substrate (e.g., this compound or methotrexate).[6]

  • Enzymatic Reaction: Initiate the reaction by adding the cell lysate to the reaction mixture and incubate at 37°C for a defined time (e.g., 2 hours).[6]

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Analysis: Separate and quantify the polyglutamylated products from the parent drug using techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[6]

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by measuring the reaction rate at various substrate concentrations.[6]

Cellular Uptake Assay

This assay quantifies the amount of antifolate drug transported into the cancer cells.

  • Cell Seeding: Seed cells in multi-well plates and grow to confluence.

  • Radiolabeled Drug Incubation: Incubate the cells with a radiolabeled antifolate (e.g., [³H]pralatrexate or [³H]methotrexate) at a specific concentration and for various time points.[5][9]

  • Washing: Stop the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of uptake and determine transport kinetics.

Conclusion

The enhanced activity of this compound is intrinsically linked to its superior interaction with FPGS, leading to efficient polyglutamylation and prolonged intracellular retention. The comparative data clearly demonstrates its advantages over older antifolates like methotrexate. The provided experimental protocols offer a framework for researchers to further investigate the role of FPGS in antifolate activity and to evaluate novel compounds in the drug development pipeline. This understanding is critical for the rational design of next-generation antifolates with improved therapeutic indices.

References

Safety Operating Guide

Proper Disposal of (R)-Pralatrexate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of (R)-Pralatrexate

This compound is a potent antineoplastic agent that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. As a hazardous drug, all waste materials, including unused product, contaminated labware, and empty containers, must be managed in strict accordance with institutional guidelines and prevailing federal, state, and local regulations. Improper disposal, such as sewering or discarding in regular trash, is strictly prohibited. The primary and recommended method for the disposal of this compound and associated waste is high-temperature incineration.

Waste Categorization and Segregation

Proper segregation of this compound waste is the foundational step in ensuring safe disposal. Waste is broadly categorized into two main types: "trace" and "bulk" hazardous waste. This distinction is crucial as it dictates the type of containment and disposal route.

Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original weight of the this compound.[1][2] Examples of trace waste include:

  • Empty vials, ampules, and IV bags

  • Used syringes and needles (if less than 3% of the drug remains)

  • Contaminated personal protective equipment (PPE) such as gloves, gowns, and masks

  • Labware (e.g., pipette tips, culture flasks) that has come into contact with the drug

Bulk Chemotherapy Waste: Also known as "grossly contaminated" waste, this category includes materials that do not meet the "RCRA empty" criteria. Bulk waste is considered more hazardous and requires more stringent handling. Examples include:

  • Unused or expired this compound

  • Partially empty vials, syringes, or IV bags containing more than 3% of the drug

  • Materials used to clean up spills of this compound

  • Visibly contaminated PPE

Quantitative Data for Disposal

While specific quantitative limits for this compound disposal are ultimately determined by local regulations, the following table summarizes the generally accepted handling procedures based on the type of waste.

Waste CategoryExamplesRecommended ContainmentPrimary Disposal Method
Trace this compound Waste Empty vials, syringes (<3% residual), contaminated gloves, gowns, labwareYellow, puncture-resistant containers labeled "TRACE CHEMO" or "CHEMOTHERAPY WASTE"High-temperature incineration
Bulk this compound Waste Unused/expired drug, partially filled vials/syringes (>3% residual), spill cleanup materialsBlack, puncture-resistant, leak-proof containers labeled "HAZARDOUS WASTE: CHEMOTHERAPY"High-temperature incineration at a licensed hazardous waste facility
Sharps Waste (Trace) Needles, scalpels, and other sharps contaminated with trace amounts of this compoundYellow, puncture-resistant sharps containers specifically designated for chemotherapy wasteHigh-temperature incineration
Sharps Waste (Bulk) Sharps containing bulk amounts of this compoundBlack, puncture-resistant sharps containers labeled as hazardous wasteHigh-temperature incineration at a licensed hazardous waste facility

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

  • Double chemotherapy-grade gloves

  • A disposable, solid-front gown

  • Safety glasses or a face shield

2. Waste Segregation at the Point of Generation:

  • Immediately after use, segregate waste into the appropriate categories (trace or bulk).

  • Use designated, color-coded containers for each waste stream.

3. Containment:

  • Trace Waste: Place in yellow, appropriately labeled containers. Sharps should be placed in yellow chemotherapy sharps containers.

  • Bulk Waste: Place in black, leak-proof, and puncture-resistant containers. These containers must be clearly labeled as "HAZARDOUS WASTE" and specify the contents as "this compound".

4. Labeling:

  • Ensure all waste containers are clearly and accurately labeled. The label should include the words "Hazardous Waste," the name of the chemical "this compound," and any other information required by your institution's Environmental Health & Safety (EH&S) department.

5. Storage:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

6. Disposal:

  • Arrange for the collection and disposal of waste through your institution's EH&S department or a licensed hazardous waste contractor.

  • Never dispose of this compound waste in the regular trash, biohazard bags, or down the drain.

Chemical Inactivation

While high-temperature incineration is the standard for disposal, understanding the chemical stability of this compound can inform handling and spill cleanup procedures. This compound is known to degrade under hydrolytic (reaction with water) and light-stress conditions. It is also incompatible with strong oxidizing agents, strong reducing agents, strong bases, and strong acids.

Note: No specific, validated chemical degradation or inactivation protocols for routine disposal of this compound in a laboratory setting are readily available. Therefore, chemical inactivation is not a recommended primary disposal method. The information on chemical incompatibilities is primarily for safe handling and to avoid dangerous reactions.

Experimental Protocols

Detailed experimental protocols for the chemical degradation of this compound for disposal purposes are not published in a manner that can be safely replicated in a standard laboratory setting. Research on the degradation products of pralatrexate has been conducted for analytical purposes, but these studies do not provide a step-by-step procedure for waste neutralization. Therefore, adherence to the physical disposal methods outlined above is mandatory.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting. It provides a clear, step-by-step decision-making process to ensure safety and compliance.

G cluster_0 A Generation of This compound Waste B Is the container 'RCRA Empty' (<3% residual)? A->B C Trace Waste B->C Yes D Bulk Waste B->D No E Place in YELLOW Chemotherapy Waste Container C->E F Place in BLACK Hazardous Waste Container D->F G Arrange for pickup by EH&S or Licensed Contractor E->G F->G H High-Temperature Incineration G->H

This compound Waste Disposal Workflow

References

Personal protective equipment for handling (R)-Pralatrexate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-Pralatrexate. Adherence to these procedures is vital for ensuring personal safety and proper disposal of this potent cytotoxic compound.

This compound is a folate analog metabolic inhibitor classified as a hazardous substance.[1][2][3] It is toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[2] Furthermore, it is suspected of causing genetic defects, cancer, and may damage fertility or the unborn child.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary control measure to prevent exposure to this compound.[4] The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesTwo pairs of chemotherapy-rated, powder-free nitrile gloves.[4] Should comply with ASTM D6978-05 standard.[4]Prevents skin contact and absorption.[5] Double-gloving provides an additional barrier.
Body Protection GownDisposable, fluid-resistant gown with long sleeves and closed front.Protects skin and clothing from splashes and contamination.[5]
Respiratory Protection Surgical Mask or RespiratorA surgical mask is required at a minimum.[4][6] An N95 or higher respirator should be used when there is a risk of aerosolization (e.g., handling powder, cleaning spills).[5]Minimizes inhalation of airborne drug particles.[5]
Eye Protection Safety Goggles or Face ShieldChemical splash goggles or a full-face shield.[4][5]Protects eyes from splashes of the compound.[5]
Foot Protection Shoe CoversRequired when preparing sterile preparations of cytotoxic drugs.[4]Prevents the spread of contamination outside the handling area.

Experimental Workflow and Handling Protocol

The following diagram and procedural steps outline the safe handling of this compound from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_admin Administration cluster_cleanup Post-Administration & Disposal prep_area 1. Designate Handling Area don_ppe 2. Don Full PPE prep_area->don_ppe prep_drug 3. Prepare this compound don_ppe->prep_drug admin_drug 4. Administer Compound prep_drug->admin_drug doff_ppe 5. Doff PPE Correctly admin_drug->doff_ppe dispose_waste 6. Dispose of Contaminated Waste doff_ppe->dispose_waste clean_area 7. Decontaminate Work Area dispose_waste->clean_area

Safe handling workflow for this compound.

Step-by-Step Handling and Disposal Plan:

  • Preparation:

    • Clearly designate a specific area for handling this compound.

    • Ensure a cytotoxic spill kit is readily available.[5]

    • Before handling, thoroughly wash hands with soap and water.

    • Put on all required PPE as specified in the table above.[4]

  • Handling the Compound:

    • Handle this compound in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet.[4]

    • When administering the drug, use a technique that minimizes the risk of spills or aerosol generation.[6]

    • If the compound comes into contact with skin, wash the affected area immediately and thoroughly with soap and water.[7][8] If it contacts mucous membranes, flush thoroughly with water.[7][8]

  • Disposal:

    • All materials that come into contact with this compound, including gloves, gowns, vials, and cleaning materials, are considered cytotoxic waste.[9]

    • Segregate cytotoxic waste into clearly labeled, leak-proof, and puncture-resistant containers with purple lids.[9]

    • Store the waste in a secure, designated area away from general waste.

    • Dispose of the hazardous waste through a licensed medical waste disposal service, adhering to all local, state, and federal regulations.[10] High-temperature incineration is the preferred method for destroying cytotoxic waste.[11]

  • Spill Management:

    • In the event of a spill, immediately secure the area to prevent exposure to others.[5]

    • While wearing full PPE, use a cytotoxic spill kit to contain and clean up the spill.[5]

    • Absorb the spill with appropriate materials from the kit.[5]

    • Clean the area with a detergent solution followed by a deactivating agent if recommended by your institution's safety protocols.[5]

    • Dispose of all cleanup materials as cytotoxic waste.[5]

Logical Relationship for PPE Selection

The selection of appropriate PPE is directly related to the potential routes of exposure to this compound.

PPE Selection Based on Exposure Routes cluster_exposure Potential Exposure Routes cluster_ppe Required PPE substance This compound inhalation Inhalation substance->inhalation skin_contact Skin Contact substance->skin_contact eye_contact Eye Contact substance->eye_contact respirator Respirator / Mask inhalation->respirator gloves_gown Gloves & Gown skin_contact->gloves_gown goggles_shield Goggles / Face Shield eye_contact->goggles_shield

Relationship between exposure routes and PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.